molecular formula C7H8O<br>C7H8O<br>CH3C6H4OH B10754236 m-Cresol CAS No. 41115-75-7

m-Cresol

Cat. No.: B10754236
CAS No.: 41115-75-7
M. Wt: 108.14 g/mol
InChI Key: RLSSMJSEOOYNOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

m-Cresol (3-methylphenol) is a high-purity phenolic compound of significant importance in chemical synthesis and materials research. It serves as a versatile building block and intermediate in the synthesis of numerous complex molecules, including pharmaceuticals like the tuberculostatic agent 4-Aminosalicylic acid, antioxidants, and dyes. Its mechanism of action in these contexts often involves electrophilic aromatic substitution, leveraging the activating and ortho/para-directing properties of its hydroxyl group, with the meta-position of the methyl group conferring specific regioselectivity. Furthermore, m-Cresol is a critical precursor in the production of advanced polymer materials, such as epoxy resins and engineering plastics, where it modifies polymer backbones to enhance thermal stability and mechanical properties. In biochemical research, it finds application as a preservative in reagent formulations due to its antimicrobial efficacy. This product is presented with a high level of purity to ensure reproducibility and reliability in experimental outcomes, making it an indispensable reagent for chemists and material scientists exploring synthetic methodologies, structure-activity relationships, and novel material development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c1-6-3-2-4-7(8)5-6/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSSMJSEOOYNOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O, Array
Record name M-CRESOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8468
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name m-CRESOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27289-33-4, 3019-89-4 (hydrochloride salt)
Record name Phenol, 3-methyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27289-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metacresol [USP:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6024200
Record name m-Cresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6024200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

M-cresol is a colorless liquid with a sweet tarry odor. Sinks and mixes slowly with water. (USCG, 1999), Liquid, Colorless or yellowish liquid with a phenolic odor; mp = 11-12 deg C; [Merck Index] Hygroscopic; [CAMEO], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Colourless to yellow-brown liquid, dry, tarry, medicinal-leathery, phenolic odour, Colorless to yellowish liquid with a sweet, tarry odor. [Note: A solid below 54 °F.]
Record name M-CRESOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8468
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenol, 3-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name m-Cresol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15395
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name m-Cresol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002048
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name m-CRESOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name m-Cresol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/572/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name m-Cresol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0155.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

397 °F at 760 mmHg (NTP, 1992), 202.2 °C, 202.00 to 203.00 °C. @ 760.00 mm Hg, 202 °C, 397 °F
Record name M-CRESOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8468
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name M-Cresol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01776
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name m-CRESOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name m-Cresol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002048
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name m-CRESOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name m-Cresol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0155.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

187 °F (NTP, 1992), 187 °F (86 °C) (Closed cup), 86 °C (187 °F) - closed cup, 86 °C, 187 °F
Record name M-CRESOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8468
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name m-CRESOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name m-CRESOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name m-Cresol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0155.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

10 to 50 mg/mL at 68 °F (NTP, 1992), In water, 2.22X10+4 mg/L at 25 °C, Soluble in solutions of fixed alkali hydroxides; miscible with alcohol, chloroform, ether, Miscible with acetone, benzene, carbon tetrachloride, Soluble in vegetable oils, glycerin and dilute alkai, 22.7 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 2.4 (moderate), slightly soluble in water; soluble in oils, miscible (in ethanol), 2%
Record name M-CRESOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8468
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name M-Cresol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01776
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name m-CRESOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name m-Cresol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002048
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name m-CRESOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name m-Cresol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/572/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name m-Cresol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0155.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.0336 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.034 at 20 °C/4 °C, Relative density (water = 1): 1.03, 1.028-1.033, 1.03
Record name M-CRESOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8468
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name m-CRESOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name m-CRESOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name m-Cresol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/572/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name m-Cresol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0155.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3.72 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.72 (Air = 1), Relative vapor density (air = 1): 3.7
Record name M-CRESOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8468
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name m-CRESOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name m-CRESOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.04 mmHg at 68 °F ; 1 mmHg at 126 °F (NTP, 1992), 0.11 [mmHg], 0.11 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 13, (77 °F): 0.14 mmHg
Record name M-CRESOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8468
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name m-Cresol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15395
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name m-CRESOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name m-CRESOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name m-Cresol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0155.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

Colorless, yellowish liquid, Colorless to yellow liquid [Note: A solid below 54 degrees F]., Colorless, yellowish or pinkish liquid

CAS No.

108-39-4
Record name M-CRESOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8468
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name m-Cresol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metacresol [USP:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name M-Cresol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01776
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name m-cresol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8768
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 3-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name m-Cresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6024200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-cresol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.253
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METACRESOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGO4Y809LO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name m-CRESOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name m-Cresol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002048
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name m-CRESOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name m-Cresol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/GO5D75C8.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

52.7 °F (NTP, 1992), 12.2 °C, 11.8 °C, 11-12 °C, 54 °F
Record name M-CRESOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8468
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name M-Cresol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01776
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name m-CRESOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name m-Cresol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002048
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name m-CRESOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name m-Cresol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0155.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Foundational & Exploratory

Technical Monograph: m-Cresol (3-Methylphenol)

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Properties, and Critical Applications in Biopharmaceutical Formulation

Executive Summary

m-Cresol (3-methylphenol) is a pivotal organic compound in the phenolic family, serving as a cornerstone in both industrial synthesis and pharmaceutical formulation. While widely utilized as a precursor for pesticides and antioxidants, its most sophisticated application lies in the stabilization of insulin formulations. This guide provides a rigorous technical analysis of m-cresol, moving beyond basic data to explore its structural influence on protein conformation, industrial production pathways, and validated analytical protocols.

Molecular Architecture & Physicochemical Profile[1]

m-Cresol is a structural isomer of cresol where the methyl group is substituted at position 3 (meta) relative to the hydroxyl group on the benzene ring. Unlike its ortho- and para- counterparts, m-cresol exhibits unique electronic properties due to the inductive effect of the methyl group at the meta position, which influences its acidity and reactivity.

1.1 Fundamental Constants

The following data represents validated physicochemical constants essential for process engineering and formulation stability.

PropertyValueContext/Relevance
CAS Number 108-39-4Unique Identifier
Molecular Formula C₇H₈OMW: 108.14 g/mol
Appearance Colorless/Pale Yellow LiquidViscous; darkens upon oxidation
Melting Point 11–12 °CLiquid at room temp (unlike p-cresol)
Boiling Point 202 °CHigh boiling point solvent utility
Density 1.034 g/mL (25 °C)Slightly denser than water
Acidity (pKa) 10.09Weaker acid than o-cresol; similar to phenol
Water Solubility ~23.5 g/L (20 °C)Moderately soluble; requires co-solvents for high conc.[1][2][3]
UV Max (λmax) 272–274 nmCritical for HPLC detection
1.2 Structural Isomerism Visualization

The position of the methyl group dictates the steric environment and electronic density of the hydroxyl moiety.

CresolIsomers cluster_isomers Structural Isomers Phenol Phenol Core Ortho o-Cresol (2-methylphenol) MP: 30°C Phenol->Ortho +CH3 (pos 2) Meta m-Cresol (3-methylphenol) MP: 11°C Phenol->Meta +CH3 (pos 3) Para p-Cresol (4-methylphenol) MP: 35.5°C Phenol->Para +CH3 (pos 4)

Figure 1: Structural differentiation of cresol isomers. Note the distinct melting point of m-cresol, which keeps it liquid at room temperature, facilitating handling in liquid formulations.

Pharmaceutical Application: Insulin Hexamer Stabilization

For drug development professionals, the interaction between m-cresol and insulin is the most critical aspect of this molecule. m-Cresol is not merely a preservative; it is a conformational switch .

2.1 The T6 → R6 Transition Mechanism

Native insulin monomers tend to aggregate. In the presence of Zinc ions (Zn²⁺), insulin forms hexamers. However, the "T6" hexamer (Tense state) is less stable.

  • Ligand Binding: m-Cresol binds to specific hydrophobic pockets formed at the dimer-dimer interfaces of the insulin hexamer.[4]

  • Conformational Change: This binding drives an allosteric transition from the T6 state to the R6 state (Relaxed state).

  • Structural Impact: The N-terminus of the B-chain (residues B1–B8) undergoes a helix transition (extended → α-helix).

  • Result: The R6 hexamer is significantly more compact and resistant to chemical degradation and physical fibrillation, extending the shelf-life of insulin products (e.g., Humalog, Lantus).

InsulinStabilization Monomer Insulin Monomer (Unstable) T6 T6 Hexamer (Tense State) Monomer->T6 Self-Association Zn + Zn²⁺ Ions Zn->T6 Transition Allosteric Transition (Helix Formation B1-B8) T6->Transition Ligand Binding Cresol + m-Cresol (Phenolic Ligand) Cresol->Transition R6 R6 Hexamer (Stabilized/Compact) Transition->R6 Conformational Lock

Figure 2: The mechanistic pathway of insulin stabilization. m-Cresol acts as an allosteric effector, locking the insulin hexamer into the stable R6 conformation.

Industrial Synthesis & Production

Sourcing high-purity m-cresol is challenging because thermodynamic equilibrium favors p-cresol. Two primary industrial routes exist.[5][6]

3.1 The Cymene-Cresol Process (Modern)

This method is analogous to the cumene process for phenol and is preferred for high-purity applications.

  • Alkylation: Toluene is alkylated with propylene to form cymene (isopropyltoluene).

  • Oxidation: Cymene is oxidized to cymene hydroperoxide.[7]

  • Cleavage: Acid-catalyzed cleavage yields cresol and acetone.[7]

    • Advantage:[1][8][9][10] Produces high purity m-cresol with fewer impurities compared to coal tar extraction.

3.2 Chlorotoluene Hydrolysis (Bayer Process)
  • Chlorination: Toluene is chlorinated to form chlorotoluenes.[7]

  • Hydrolysis: High-pressure alkaline hydrolysis (360–390°C, 300 bar) converts chlorotoluenes to cresols.

    • Note: This process requires rigorous downstream separation to isolate the meta-isomer from the para-isomer.

Analytical Characterization: HPLC Protocol

Quantification of m-cresol in pharmaceutical formulations requires a validated HPLC method capable of resolving it from insulin and other excipients (like phenol).

4.1 Validated RP-HPLC Methodology

The following protocol is derived from standard pharmaceutical quality control procedures.

ParameterSpecificationRationale
Column C18 (Octadecyl) or Phenyl-HexylPhenyl columns offer superior selectivity for aromatic isomers via π-π interactions.[11]
Dimensions 250 x 4.6 mm, 5 µm packingStandard analytical scale.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcidic pH suppresses ionization of the phenol group (pKa ~10), keeping it hydrophobic.
Mobile Phase B Acetonitrile (ACN)Strong organic modifier.[1]
Elution Mode Isocratic (Example: 30:70 ACN:Buffer)Sufficient for m-cresol/phenol separation; Gradient required if insulin is also being quantified.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 274 nmAbsorption maximum for m-cresol; minimizes interference from non-aromatics.
Injection Vol 10–20 µLDependent on concentration.

Self-Validating Check:

  • System Suitability: The resolution (Rs) between phenol and m-cresol peaks must be > 2.0.

  • Tailing Factor:[8] Should be < 1.5. If tailing occurs, increase buffer ionic strength or check column age.

Toxicology & Safety Profile

m-Cresol is toxic and corrosive.[1] Understanding its metabolic fate is crucial for safety assessments in drug delivery.

5.1 Metabolism (Cytochrome P450)

The liver metabolizes m-cresol primarily via conjugation, but oxidative pathways exist.

  • Conjugation (Major): Rapid glucuronidation and sulfation for renal excretion.

  • Oxidation (Minor - Bioactivation): CYP450 enzymes can oxidize the methyl group to an alcohol/aldehyde or oxidize the ring to form hydroquinones (reactive intermediates).

Metabolism cluster_pathways Hepatic Clearance Pathways MCresol m-Cresol (Systemic) Conjugation Conjugation (Glucuronidation/Sulfation) MCresol->Conjugation Major Pathway (>80%) Oxidation CYP450 Oxidation (Bioactivation) MCresol->Oxidation Minor Pathway Excretion Renal Excretion (Urine) Conjugation->Excretion Reactive Reactive Quinone Intermediates Oxidation->Reactive Ring Hydroxylation

Figure 3: Metabolic fate of m-cresol. While conjugation renders it harmless for excretion, oxidative pathways can generate reactive species, necessitating strict concentration limits in formulations.

5.2 Safety Thresholds
  • LD50 (Oral, Rat): 242 mg/kg.

  • Therapeutic Limit: In insulin, typical concentrations are 1.5–3.0 mg/mL. At these levels, it is well below systemic toxicity thresholds but sufficient for antimicrobial and stabilizing effects.

References
  • ResearchGate. (2000). R6 hexameric insulin complexed with m-cresol or resorcinol. Retrieved from [Link]

  • PubMed. (1998).[12][13] Interactions of phenol and m-cresol in the insulin hexamer. Retrieved from [Link]

  • Chemcess. (2025). Industrial Production of Cresols: Cymene Hydroperoxide Cleavage. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of m-Cresol on Newcrom R1 HPLC column. Retrieved from [Link]

  • EPA. (1986). Method TO-8: Determination of Phenol and Methylphenols in Ambient Air Using HPLC. Retrieved from [Link]

Sources

The Ubiquity of a Simple Phenol: A Technical Guide to the Natural Sources and Occurrence of m-Cresol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Subtle Significance of m-Cresol

Meta-cresol (3-methylphenol), a seemingly simple aromatic organic compound, holds a significant, albeit often understated, position in the landscape of natural products and environmental chemistry. While its isomers, ortho- and para-cresol, often share the spotlight, m-cresol possesses a unique profile of natural occurrences and biosynthetic origins that warrants specific investigation. This technical guide provides an in-depth exploration of the natural sources and occurrence of m-cresol, moving beyond a cursory overview to deliver field-proven insights and methodologies relevant to researchers in drug development, natural product chemistry, and environmental science. As a Senior Application Scientist, my objective is to not only present what is known but to explain the causality behind these natural phenomena and the analytical choices we make to study them.

Section 1: Geochemical and Pyrolytic Origins

The most significant reservoirs of natural cresols, including m-cresol, are not biological in the strictest sense but are the result of geological processes and the thermal decomposition of organic matter. Understanding these sources is critical, as they represent the primary feedstock for the commercial extraction of "natural" m-cresol.

Coal Tar and Crude Oil: The Industrial Bedrock

Historically and industrially, the primary source of m-cresol is coal tar, a viscous liquid byproduct of the destructive distillation of coal to produce coke.[1][2] This complex mixture contains a small percentage by weight of phenol and its isomers.[1]

  • Causality of Formation: The immense pressure and heat over geological time transform plant biomass into coal. The subsequent high-temperature coking process breaks down the complex lignin and cellulose polymers into a myriad of smaller aromatic compounds, including cresols. The specific isomer distribution is dependent on the coal source and carbonization conditions.

  • Extraction Insights: The separation of m-cresol from its isomers, particularly p-cresol with its very close boiling point, is a significant industrial challenge.[2] This underscores the importance of advanced analytical techniques for quality control in any research utilizing commercially sourced "natural" m-cresol.

Similarly, crude oil contains a fraction of phenolic compounds, including cresols, which are separated during the refining process.[3]

Wood Smoke and Pyrolysis Products: A Universal Signature

The scent of burning wood is, in part, the aroma of phenolic compounds, including m-cresol. This is a result of the pyrolysis of lignin, a primary structural polymer in wood.

  • Mechanism of Formation: The thermal degradation of lignin generates a variety of phenolic derivatives. Secondary reactions can then convert the methoxy groups of primary products like guaiacol and syringol into the methyl groups characteristic of cresols.[4]

  • Quantitative Significance: The concentration of m-cresol in wood smoke can be substantial. For instance, analysis of condensed hardwood smoke has shown m-cresol concentrations of approximately 466 µg/g.[4] Similarly, a traditional birch bark extract (maskwio'mi), produced through a torrefaction process, was found to contain m-cresol in the range of 50-1500 ppm.[5]

Table 1: Quantitative Occurrence of m-Cresol in Pyrolytic Sources

SourceConcentrationReference(s)
Condensed Hardwood Smoke466 µg/g[4]
Birch Bark Extract (Maskwio'mi)~87 ppm (ng/mg)[5]

Section 2: The Biosynthesis of m-Cresol in the Microbial World

While geochemical sources are significant in terms of volume, the de novo biosynthesis of m-cresol is well-documented in the microbial kingdom, particularly within fungi. This biological pathway offers a renewable alternative to fossil fuel-derived sources and provides a fascinating insight into microbial secondary metabolism.[6]

The Fungal Polyketide Pathway: A Route to Aromatic Diversity

Many species of Penicillium and Aspergillus are capable of synthesizing m-cresol.[6] It is a key intermediate in the biosynthesis of the mycotoxin patulin.[7] The pathway proceeds via a polyketide synthase (PKS) mechanism.

  • Core Enzymatic Steps:

    • 6-Methylsalicylic Acid Synthase (MSAS): This iterative Type I PKS catalyzes the condensation of one acetyl-CoA starter unit with three malonyl-CoA extender units to form 6-methylsalicylic acid (6-MSA).[6]

    • 6-Methylsalicylic Acid Decarboxylase (MSAD): This enzyme then catalyzes the decarboxylation of 6-MSA to yield m-cresol.[6]

  • Self-Validating Logic: The presence of the genes encoding MSAS and MSAD in a fungal genome is a strong indicator of its potential to produce m-cresol. Heterologous expression of these genes in a host organism like Saccharomyces cerevisiae has been successfully used to produce m-cresol, validating the function of this two-step pathway.[6]

Microbial_Biosynthesis cluster_main Microbial Biosynthesis of m-Cresol Acetyl-CoA Acetyl-CoA 6-MSA 6-Methylsalicylic Acid (6-MSA) Acetyl-CoA->6-MSA 6-Methylsalicylic Acid Synthase (MSAS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->6-MSA m-Cresol m-Cresol 6-MSA->m-Cresol 6-Methylsalicylic Acid Decarboxylase (MSAD) CO2 CO2

Figure 1: Fungal biosynthetic pathway of m-cresol from acetyl-CoA and malonyl-CoA.

Section 3: Occurrence in the Plant and Animal Kingdoms

While less concentrated than in geochemical sources, m-cresol is found as a volatile organic compound (VOC) in a variety of plants and as a specific signaling molecule in animals.

Plant Volatiles and Essential Oils

m-Cresol has been identified as a constituent in a number of plants, including mulberry, coffee, tea, and asparagus.[1] It is also found in some essential oils, though typically as a minor component. For instance, while cresols are generally noted as constituents of some essential oils, specific quantitative data for m-cresol in common oils like jasmine, cassia, or peppermint is sparse, suggesting it is not a major contributor to their characteristic aromas.[8][9]

  • Plausible Biosynthetic Origin: The biosynthesis of simple phenols in plants primarily proceeds through the shikimate pathway.[10] This pathway produces the aromatic amino acids phenylalanine and tyrosine, which serve as precursors to a vast array of phenolic compounds. While the direct enzymatic steps from a shikimate pathway intermediate to m-cresol in plants are not as clearly defined as the fungal PKS pathway, it is the logical origin. It is likely formed as a minor product of broader metabolic grids involved in the synthesis and degradation of more complex phenolics.

Animal Kingdom: Pheromones and Metabolites

m-Cresol also appears in the animal kingdom, often in specific and functional contexts.

  • Pheromonal Communication: It is a known component of the temporal gland secretions of male African elephants (Loxodonta africana) during musth.[1] It is also found in the defensive secretions of the ant Colobopsis saundersi.[1]

  • Metabolic Byproduct: Cresols are formed as metabolites of microbial activity in the gut and are excreted in the urine of mammals.[1] Furthermore, m-cresol is a recognized minor urinary metabolite of toluene exposure.[1]

Section 4: Environmental Occurrence and Fate

m-Cresol is released into the environment from both natural and anthropogenic sources. Its fate is governed by its physicochemical properties and its susceptibility to microbial degradation.

Presence in Environmental Matrices

Low levels of cresols are ubiquitous in ambient air, primarily from sources like automobile exhaust and wood combustion.[11] Due to its moderate water solubility, m-cresol can be found in surface water, groundwater, and even rainwater.[1] However, its concentration in un-contaminated environments is generally low due to rapid degradation processes.

Environmental Degradation Pathways

m-Cresol is readily biodegradable under both aerobic and anaerobic conditions, which prevents its widespread accumulation in the environment.

  • Aerobic Degradation: Aerobic bacteria, such as species of Pseudomonas, have well-characterized pathways for m-cresol degradation. A common pathway involves the oxidation of the methyl group to form 3-hydroxybenzoate, which is then hydroxylated to gentisate. The aromatic ring of gentisate is then cleaved by gentisate oxygenase.[12] An alternative aerobic pathway proceeds via a methyl-substituted catechol, which undergoes meta-ring cleavage.[12][13] The biodegradation has been shown to proceed via catechol through an ortho-cleavage pathway as well.[13]

  • Anaerobic Degradation: Under anoxic conditions, such as in sediments and some groundwater, m-cresol can be degraded by denitrifying, sulfate-reducing, and methanogenic consortia. One documented pathway for anaerobic degradation by the sulfate-reducing bacterium Desulfotomaculum sp. strain Groll involves the oxidation of the methyl group to 3-hydroxybenzyl alcohol, then to 3-hydroxybenzaldehyde, 3-hydroxybenzoic acid, and finally to benzoic acid, which enters central anaerobic metabolic pathways.[14]

Degradation_Pathways cluster_aerobic Aerobic Degradation cluster_anaerobic Anaerobic Degradation (Sulfate-Reducing) mCresol_A m-Cresol Hydroxybenzoate 3-Hydroxybenzoate mCresol_A->Hydroxybenzoate Methyl Group Oxidation Gentisate Gentisate Hydroxybenzoate->Gentisate Hydroxylation RingCleavage_A Ring Cleavage Products Gentisate->RingCleavage_A Gentisate Oxygenase mCresol_B m-Cresol BenzylAlcohol 3-Hydroxybenzyl Alcohol mCresol_B->BenzylAlcohol Oxidation Benzaldehyde 3-Hydroxy- benzaldehyde BenzylAlcohol->Benzaldehyde Oxidation BenzoicAcid 3-Hydroxy- benzoic Acid Benzaldehyde->BenzoicAcid Oxidation CentralMetabolism Central Metabolism BenzoicAcid->CentralMetabolism

Figure 2: Simplified aerobic and anaerobic degradation pathways for m-cresol.

Section 5: Methodologies for Extraction and Analysis

For researchers investigating m-cresol in natural matrices, robust analytical protocols are paramount. The choice of method depends on the matrix, the concentration of the analyte, and the required level of sensitivity and specificity.

Extraction from Natural Matrices
  • Principle: The core principle involves separating the semi-volatile, moderately polar m-cresol from a complex matrix (e.g., plant tissue, microbial broth, soil).

  • Liquid-Liquid Extraction (LLE): For aqueous samples like fermentation broths, LLE is a classic and effective method. The pH of the sample is adjusted to be acidic to ensure m-cresol is in its neutral form, enhancing its partitioning into an immiscible organic solvent like dichloromethane or diethyl ether.

  • Solid Phase Extraction (SPE): SPE offers a more controlled and often cleaner extraction than LLE. A C18 reversed-phase sorbent is commonly used. The sample is loaded, interfering compounds are washed away, and the m-cresol is then eluted with a suitable organic solvent.

  • Distillation/Pyrolysis: For sources like wood or coal tar, distillation or pyrolysis followed by condensation is the primary method of isolation, often followed by further purification steps.

Analytical Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the gold-standard techniques for the quantification of m-cresol.

Protocol 1: Representative Workflow for GC-MS Analysis of m-Cresol in a Plant Extract

  • Sample Preparation: Homogenize 1-5 g of the plant material in a suitable solvent (e.g., methanol or dichloromethane). For complex matrices, a clean-up step using SPE may be necessary.

  • Internal Standard: Spike the extract with a known concentration of an internal standard (e.g., a deuterated cresol isomer or a different phenolic compound with similar properties) to correct for variations in extraction efficiency and instrument response.

  • GC-MS Conditions (Illustrative):

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used. A 30 m x 0.25 mm i.d. x 0.25 µm film thickness is a common choice.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 5-10°C/min) to a final temperature of around 250°C.

    • Injector: Splitless or split injection depending on the expected concentration.

    • MS Detector: Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity and specificity. Monitor the molecular ion (m/z 108) and characteristic fragment ions (e.g., m/z 107, 77, 79) for m-cresol.

  • Quantification: Generate a calibration curve using standards of pure m-cresol. The concentration in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

GCMS_Workflow cluster_workflow GC-MS Quantification Workflow Start Natural Matrix (e.g., Plant Extract) Extract Solvent Extraction + Internal Standard Start->Extract Cleanup SPE Cleanup (Optional) Extract->Cleanup Inject GC Injection Cleanup->Inject Separate GC Separation (Capillary Column) Inject->Separate Detect MS Detection (SIM Mode) Separate->Detect Quantify Quantification (Calibration Curve) Detect->Quantify

Figure 3: General experimental workflow for GC-MS analysis of m-cresol.

Conclusion

m-Cresol, while structurally simple, is a product of complex geochemical, pyrolytic, and biosynthetic processes. Its primary natural reservoirs are fossil fuels and the products of biomass combustion, from which it is industrially extracted. However, its de novo biosynthesis by fungi presents a renewable avenue for its production. Its occurrence in plants, animals, and the wider environment is a testament to its role as both a metabolic byproduct and a specific signaling molecule. For the researcher, understanding these diverse origins is crucial for contextualizing experimental results, whether in the field of drug development, food chemistry, or environmental monitoring. The analytical methodologies outlined herein provide a framework for the robust and reliable quantification of this ubiquitous natural compound, ensuring the integrity and validity of future scientific inquiry.

References

  • Mehrer, M., et al. (2018). De novo production of aromatic m-cresol in Saccharomyces cerevisiae mediated by heterologous polyketide synthases combined with a 6-methylsalicylic acid decarboxylase. Metabolic Engineering, 45, 127-136. Available from: [Link]

  • Ramanand, K., & Suflita, J. M. (1991). Anaerobic Degradation of m-Cresol by a Sulfate-Reducing Bacterium. Applied and Environmental Microbiology, 57(6), 1689–1695. Available from: [Link]

  • Taylor & Francis Online. (n.d.). M-cresol – Knowledge and References. Available from: [Link]

  • PubChem. (n.d.). m-Cresol. National Center for Biotechnology Information. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Toxicological Profile for Cresols. U.S. Department of Health and Human Services. Available from: [Link]

  • Wikipedia. (n.d.). m-Cresol. Available from: [Link]

  • Kerbler, S. M., et al. (2025). Identification of the Key Aroma Compounds in Condensed Hardwood Smoke. Molecules, 30(x), xxxx. [Note: This is a placeholder for a future publication, the data is from a pre-print or similar source]. A similar study is available from: [Link]

  • Lyczywek, V., et al. (2024). Qualitative and quantitative analysis of cresols found in maskwio'mi (birch bark extract). Canadian Journal of Chemistry. Available from: [Link]

  • Eawag-BBD. (1998). m-Cresol Degradation Pathway. University of Minnesota. Available from: [Link]

  • Harwood, C. S., et al. (1999). Anaerobic metabolism of aromatic compounds in bacteria. Anaerobe, 5(3-4), 215-219. A related article is available from: [Link]

  • ResearchGate. (n.d.). A-C. Initial steps in anaerobic degradation of cresols. Available from: [Link]

  • Adhikari, D., et al. (2016). Biodegradation of m-cresol by aerobic granules in a sequencing batch reactor. International Biodeterioration & Biodegradation, 109, 130-137. Available from: [Link]

  • Hopper, D. J., & Taylor, D. G. (1975). Pathways for the degradation of m-cresol and p-cresol by Pseudomonas putida. Journal of bacteriology, 122(1), 1–6. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Cresols. Available from: [Link]

  • ResearchGate. (2018). (PDF) Jasmine ( Jasminum sambacL., Oleaceae) Oils. Available from: [Link]

  • PubMed. (2012). Biodegradation of m-cresol by aerobic granules in a sequencing batch reactor. Available from: [Link]

  • Cosmetics Info. (n.d.). m-Cresol. Available from: [Link]

  • Wang, W., et al. (2021). De novo biosynthesis and gram-level production of m-cresol in Aspergillus nidulans. Applied Microbiology and Biotechnology, 105(18), 6849–6859. Available from: [Link]

  • Wikipedia. (n.d.). Creosote. Available from: [Link]

  • MDPI. (2022). Compounds of Essential Oils from Different Parts of Cinnamomum cassia and the Perception Mechanism of Their Characteristic Flavors. Available from: [Link]

  • ScienceDirect. (2022). General Phenolic Biosynthesis Pathways. Available from: [Link]

  • Frontiers. (2013). Shikimate and Phenylalanine Biosynthesis in the Green Lineage. Available from: [Link]

  • Books. (2023). Chapter 5: Shikimic Acid Pathway: Phenols.
  • YouTube. (2025). Biosynthesis and regulation of plant phenolic compounds. Available from: [Link] [Note: This is a placeholder URL.]

  • PubMed. (1999). Monoterpenes in essential oils. Biosynthesis and properties. Available from: [Link]

  • Academic Journals. (2014). Biosynthesis, regulation and properties of plant monoterpenoids. Available from: [Link]

  • Introduction Terpenes Phenolic compounds. (n.d.). Available from: [Link]

  • MDPI. (2020). HPLC-DAD Purification and Characterization of Meta-Cresol-Purple for Spectrophotometric Seawater pH Measurements. Available from: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of m-Cresol Purple and Related Impurities. Available from: [Link]

  • PubMed Central (PMC). (n.d.). Validation of a simple RP-HPLC method developed for the quantification of meta-cresol in parathyroid hormones formulation. Available from: [Link]

  • International Journal of Chemical Studies. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para). Available from: [Link]

  • ResearchGate. (n.d.). GC chromatogram of a mixture of o-cresol, p-cresol, and m-cresol... Available from: [Link]

  • ResearchGate. (n.d.). GC/MS analysis of the essential oil from Cinnamomum cassia Presl. Available from: [Link]

  • Scribd. (n.d.). Jasmine Oil Chromatography | PDF. Available from: [Link]

  • Oxford Academic. (n.d.). The Shikimate Pathway: Biosynthesis of Phenolic Products from Shikimic Acid | Bioorganic Synthesis: An Introduction. Available from: [Link]

  • The Good Scents Company. (n.d.). cassia leaf oil, 8007-80-5. Available from: [Link]

Sources

Industrial Synthesis of m-Cresol: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Meta-cresol (m-cresol), or 3-methylphenol, is a vital organic intermediate in the production of a wide array of fine chemicals, including pharmaceuticals, agrochemicals, fragrances, and antioxidants.[1] Its industrial synthesis has evolved from traditional coal tar distillation to more sophisticated and selective synthetic routes. This in-depth technical guide provides a comprehensive overview of the core industrial processes for m-cresol production, intended for researchers, scientists, and professionals in drug development and chemical manufacturing. The guide delves into the underlying chemical principles, process parameters, and comparative analysis of the predominant synthesis routes: the cymene-cresol process, sulfonation of toluene followed by alkali fusion, and alkaline hydrolysis of chlorotoluene. Furthermore, it addresses the critical aspect of separating m-cresol from its isomers, a key challenge in achieving high-purity grades required for pharmaceutical applications.

Introduction: The Industrial Significance of m-Cresol

m-Cresol is a colorless, viscous liquid that serves as a crucial building block in organic synthesis.[2] Its applications are diverse, ranging from the synthesis of vitamin E, pyrethroid insecticides, and the fragrance ingredient menthol to its use as a preservative in pharmaceutical preparations.[1][3] The global demand for m-cresol has driven the development of several industrial-scale production methods, each with its own set of advantages and challenges in terms of yield, purity, cost, and environmental impact.[4] Historically, m-cresol was primarily obtained from the fractional distillation of coal tar, a byproduct of coke production.[5] However, the limited and variable supply from this source, coupled with the increasing demand for high-purity m-cresol, has led to the dominance of synthetic routes.[5]

This guide will provide a detailed examination of the major synthetic pathways, offering insights into the chemical transformations and process engineering considerations that are paramount to successful industrial production.

The Cymene-Cresol Process: A Co-Production Strategy

Analogous to the well-established cumene process for phenol production, the cymene-cresol process offers a route to m-cresol and p-cresol with acetone as a valuable co-product.[6][7] The process is a multi-step synthesis starting from toluene and propylene.[6]

Process Overview

The cymene-cresol process can be dissected into three primary stages:

  • Alkylation of Toluene: Toluene is alkylated with propylene to form a mixture of cymene (isopropyltoluene) isomers.[6]

  • Oxidation of Cymene: The cymene mixture is oxidized with air to produce cymene hydroperoxides.

  • Acid-Catalyzed Cleavage: The cymene hydroperoxides are cleaved in the presence of an acid catalyst to yield a mixture of cresol isomers and acetone.

Figure 1: Overall workflow of the Cymene-Cresol Process.

Key Process Stages and Mechanistic Insights

The initial step involves the Friedel-Crafts alkylation of toluene with propylene. The choice of catalyst is critical in determining the isomeric distribution of the resulting cymene. While traditional catalysts like aluminum chloride can be used, modern processes often employ shape-selective zeolites, such as modified ZSM-5 or Y-type zeolites, to influence the isomer ratio.[8] The reaction is typically carried out in the liquid or gas phase. For m-cresol production, the goal is to maximize the formation of m-cymene. While p-cymene is often the thermodynamically favored product, catalyst selection and process conditions can be tuned to increase the yield of the meta isomer.[8] At lower activation temperatures (<400 °C) with Y-type zeolites, the para isomer is preferred, but increasing the activation temperature leads to a marked increase in the proportion of the m-isomer.[8]

Typical Alkylation Conditions:

  • Catalyst: Modified Y-type zeolite or ZSM-5[8]

  • Temperature: 150-250 °C[2][9]

  • Pressure: 1-3 MPa[1][9]

  • Toluene to Propylene Molar Ratio: High ratios (e.g., 7:1) are used to suppress the formation of di-isopropyltoluene.[8][9]

The cymene isomer mixture is then oxidized with air to form the corresponding hydroperoxides. This is a free-radical chain reaction, often initiated by a radical initiator and carried out in an alkaline environment to neutralize any acidic byproducts that could catalyze premature hydroperoxide decomposition.[10] The reaction is typically conducted in a series of reactors to control the temperature and conversion, as high conversions can lead to the formation of byproducts and reduce selectivity.[7][10]

Typical Oxidation Conditions:

  • Temperature: 90-120 °C[11]

  • Pressure: 0.1-0.5 MPa[2]

  • pH: Maintained between 8.5 and 10.5 with an aqueous alkali solution (e.g., sodium carbonate or sodium hydroxide).[10]

  • Conversion: Limited to 15-30% to maintain high selectivity to the hydroperoxide.[7]

A significant challenge in this stage is the co-oxidation of the methyl group, which leads to the formation of primary hydroperoxides.[12] These primary hydroperoxides decompose during the subsequent acid cleavage step to form formaldehyde, which can then react with the desired cresol product to form undesirable resins, thereby reducing the overall yield and complicating purification.[12]

The concentrated cymene hydroperoxide is then subjected to acid-catalyzed cleavage, a reaction often referred to as the Hock rearrangement. This is a highly exothermic reaction and is typically carried out in a back-mixed reactor or a series of reactors with efficient heat removal. Sulfuric acid is a common catalyst. The reaction proceeds through a protonation of the hydroperoxide, followed by a rearrangement of the phenyl group and subsequent hydrolysis to yield cresol and acetone.

Typical Cleavage Conditions:

  • Catalyst: Sulfuric acid[13]

  • Temperature: 60-100 °C

  • Solvent: Acetone is often used as a solvent to help control the reaction temperature.

To maximize the yield of cresol, it is crucial to stop the cleavage reaction when the concentration of cymene hydroperoxide is reduced to a low level (e.g., 0.5-5% by weight) and then neutralize the acid catalyst.[2] Pushing the reaction to completion can lead to the formation of resinous by-products.[2]

Toluene Sulfonation and Alkali Fusion

This classical route to cresols involves the sulfonation of toluene, followed by the fusion of the resulting toluenesulfonic acids with a strong base.[4] The isomer distribution of the final cresol product is largely determined by the conditions of the initial sulfonation step.[12]

Process Overview

Figure 2: Workflow for the Toluene Sulfonation and Alkali Fusion Process.

Key Process Stages and Mechanistic Insights

The sulfonation of toluene with concentrated sulfuric acid is a reversible electrophilic aromatic substitution reaction. The isomer distribution is highly dependent on the reaction temperature. At lower temperatures (around 100 °C), the kinetically controlled product, p-toluenesulfonic acid, is favored.[14] However, at higher temperatures (190-200 °C) and under thermodynamically controlled conditions, an equilibrium mixture is formed which is richer in the meta isomer.[12]

To obtain a high concentration of m-toluenesulfonic acid, the process often involves an isomerization step where the initial sulfonation mixture is heated for several hours.[12] During this time, the ortho and para isomers can be selectively hydrolyzed back to toluene and sulfuric acid by the addition of steam at around 165 °C.[12] The liberated toluene is then removed by distillation, leaving behind a mixture enriched in m-toluenesulfonic acid (often over 90% purity).[12]

The enriched m-toluenesulfonic acid is neutralized with sodium hydroxide to form sodium m-toluenesulfonate. This salt is then fused with molten sodium hydroxide at high temperatures (330-350 °C).[12] The addition of potassium hydroxide (10-15%) to the melt can lower the fusion temperature.[12] In this step, the sulfonate group is replaced by a hydroxyl group, forming sodium m-cresolate.

Typical Alkali Fusion Conditions:

  • Temperature: 330-350 °C[12]

  • Base: Molten sodium hydroxide, often with potassium hydroxide added.[12]

The resulting melt is dissolved in water, and the sodium m-cresolate is neutralized with an acid, such as sulfur dioxide or sulfuric acid, to liberate the crude m-cresol.[12] The crude product is then purified by distillation to yield m-cresol with a purity of up to 98%.[12] The overall yield based on the reacted toluene is approximately 65%.[12]

A significant drawback of this process is the generation of a large amount of sodium sulfite as a byproduct, which requires proper disposal.[12]

Alkaline Hydrolysis of Chlorotoluene

This process provides a route to a cresol mixture with a high m-cresol content and is used by major chemical manufacturers.[5]

Process Overview

The process involves two main steps:

  • Chlorination of Toluene: Toluene is chlorinated to produce a mixture of o- and p-chlorotoluene.

  • Alkaline Hydrolysis: The chlorotoluene mixture is hydrolyzed with a strong base at high temperature and pressure to yield a mixture of cresol isomers.

Key Process Stages and Mechanistic Insights

Toluene is reacted with chlorine gas in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃), often with a co-catalyst like disulfur dichloride.[5] This reaction yields a mixture of ortho- and para-chlorotoluene.[5] The ortho-to-para ratio can be influenced by the catalyst system.[12]

The mixture of chlorotoluene isomers is then hydrolyzed with an excess of aqueous sodium hydroxide solution under severe conditions.[5] This nucleophilic aromatic substitution reaction is carried out continuously in high-pressure tubes made of corrosion-resistant materials like nickel steel.[12] The high temperature and pressure are necessary to overcome the low reactivity of the aryl chloride towards nucleophilic substitution. The reaction is exothermic and requires careful temperature control.[12]

Typical Hydrolysis Conditions:

  • Temperature: 360-390 °C[5]

  • Pressure: 28-30 MPa (280-300 bar)[5]

  • Base: Excess sodium hydroxide solution (2.5-3.5 moles per mole of chlorotoluene).[12]

The resulting sodium cresolate solution is then neutralized to liberate the cresols.[5] This process can produce very pure cresol, as it avoids many of the byproducts associated with other methods.[5] The high m-cresol content in the final product mixture is a key advantage of this route.[15]

Separation and Purification of m-Cresol

A major challenge in the industrial production of m-cresol is its separation from the p-cresol isomer, as their boiling points are very close (m-cresol: 202.2 °C, p-cresol: 201.9 °C).[16] Achieving the high purity (often >99.5%) required for pharmaceutical applications necessitates advanced separation techniques.

Fractional Distillation

While simple fractional distillation is ineffective, highly efficient distillation columns with a large number of theoretical plates can be used to achieve some degree of separation.[17] However, this is an energy-intensive process.

Azeotropic and Extractive Distillation
  • Azeotropic Distillation: This technique involves the addition of an entrainer that forms azeotropes with the cresol isomers, altering their relative volatilities. Benzyl alcohol has been used as an entrainer to facilitate the separation of m- and p-cresol via azeotropic distillation.[15] The overhead product is enriched in the p-cresol-benzyl alcohol azeotrope, while the bottoms are enriched in m-cresol.[15]

  • Extractive Distillation: In this process, a high-boiling solvent is added to the cresol mixture to alter the relative volatilities of the isomers, allowing for their separation in a distillation column.[18] The choice of solvent is critical for the efficiency of the separation.[18]

Crystallization-Based Methods
  • Melt Crystallization: This technique exploits the differences in the freezing points of the cresol isomers. The mixture is cooled to selectively crystallize one isomer, which can then be separated from the remaining liquid. Fractional crystallization, a multi-stage melt crystallization process, can be used to achieve high purities.[19]

  • Adductive Crystallization (Urea Clathration): m-Cresol can be selectively separated from p-cresol by forming a crystalline adduct (clathrate) with urea.[5] The m-cresol-urea adduct is more stable and crystallizes out of the solution, leaving the p-cresol in the mother liquor.[20] The adduct is then decomposed to recover the purified m-cresol.[5] A patent describes a process where a mixture of m-cresol and p-cresol is combined with urea, and the resulting solid is washed and then hydrolyzed to yield m-cresol with a purity of ≥99.8%.[5]

Alkylation-Dealkylation

This chemical method involves the selective alkylation of the cresol mixture, typically with isobutylene, to form tert-butylated cresols. The resulting derivatives have significantly different boiling points and can be easily separated by distillation. The separated tert-butylated m-cresol is then dealkylated to regenerate high-purity m-cresol.[14]

Comparative Analysis of Industrial Routes

Process Starting Materials Key Advantages Key Disadvantages Typical m-Cresol Purity
Cymene-Cresol Toluene, Propylene, AirCo-production of valuable acetone; Potentially high purity.[1]Complex multi-step process; Formation of problematic byproducts (primary hydroperoxides).[12]>99% (after separation)
Sulfonation-Alkali Fusion Toluene, Sulfuric Acid, NaOHMature technology; Can be tailored for m-cresol production.[14]High consumption of acid and alkali; Generation of large amounts of sodium sulfite byproduct; Equipment corrosion.[14]Up to 98%[12]
Chlorotoluene Hydrolysis Toluene, Chlorine, NaOHHigh m-cresol content in the product mixture; Produces high-purity cresols.[5][15]Harsh reaction conditions (high temperature and pressure); Requires corrosion-resistant equipment; Handling of chlorine.[5][12]>99% (after separation)

Conclusion

The industrial synthesis of m-cresol is a mature field with several established routes, each presenting a unique set of technical and economic considerations. The cymene-cresol process offers an elegant co-production strategy, but requires careful control to manage byproduct formation. The sulfonation-alkali fusion method is a well-understood but environmentally challenging process due to significant salt waste generation. The chlorotoluene hydrolysis route can yield high-purity m-cresol but operates under demanding process conditions.

For researchers and professionals in drug development, understanding the nuances of these synthetic pathways is crucial. The choice of a particular grade of m-cresol can have implications for downstream processes, as trace impurities originating from the synthesis route can affect the quality and performance of the final product. As the demand for high-purity m-cresol continues to grow, particularly in the pharmaceutical sector, innovation in both synthesis and purification technologies will remain a key focus for the chemical industry.

References

  • Alkylation of Toluene with Propylene to produce Para-cymene. (2025). ResearchGate. Retrieved from [Link]

  • Industrial Production Of Cresols. (2025). Chemcess. Retrieved from [Link]

  • CN1515531A - Preparation process of meta-cresol. (n.d.). Google Patents.
  • m-Cymene. (n.d.). Wikipedia. Retrieved from [Link]

  • US3720716A - Process for preparation of cresol and acetone from cymene hydroperoxide. (n.d.). Google Patents.
  • Cumene hydroperoxide – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • CN104098445A - Method for extracting m-cresol from mixture of m-cresol and p-cresol. (n.d.). Google Patents.
  • US3031383A - Purification of m-cresol from mixtures of m-cresol and p-cresol. (n.d.). Google Patents.
  • Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). ResearchGate. Retrieved from [Link]

  • Ullmann's Encyclopedia of Industrial Chemistry. (n.d.). ResearchGate. Retrieved from [Link]

  • Energy-saving extractive distillation process for the separation of close-boiling 2, 6-xylenol and p-cresol mixture. (2024). ResearchGate. Retrieved from [Link]

  • Cumene oxidation to cumene hydroperoxide. (n.d.). UPM. Retrieved from [Link]

  • US8227652B2 - Synthesis of propylbenzene from toluene and ethylene. (n.d.). Google Patents.
  • PRODUCTION OF p-CYMENE BY ALKYLATION OF TOLUENE WITH PROPAN-2-OL. (2019). Catalysis in Green Chemistry and Engineering, 2(2). Retrieved from [Link]

  • US8975444B2 - Cumene oxidation. (n.d.). Google Patents.
  • Cresol. (n.d.). Wikipedia. Retrieved from [Link]

  • Solid Acid Catalysts for the Hock Cleavage of Hydroperoxides. (n.d.). MDPI. Retrieved from [Link]

  • PURIFICATION OF ALKYLATED PHENOLS BY MELT CRYSTALLIZATION. (2003). European Patent Office. Retrieved from [Link]

  • Study on the alkylation of aromatic hydrocarbons and propylene. (n.d.). PMC - NIH. Retrieved from [Link]

  • Liquid-phase oxidation of p-cymene: Nature of intermediate hydroperoxides and relative activity of the alkyl groups. (2025). ResearchGate. Retrieved from [Link]

  • PRODUCTION OF p-CYMENE BY ALKYLATION OF TOLUENE WITH PROPAN-2-OL. (2025). ResearchGate. Retrieved from [Link]

  • Separation of the Cresol Isomers by a New Technique Combining Distillation and Crystallization. (n.d.). AIChE. Retrieved from [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). ResearchGate. Retrieved from [Link]

  • Purification of p-Cresol, o-Cresol, m-Cresol, and 2,6-Xylenol from the Quaternary Mixture by Three-Phase Crystallization. (2025). ResearchGate. Retrieved from [Link]

  • Cresol. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Efficient separation of cresol isomers using azeotropic coupling pressure-swing distillation: From separation mechanism to process integration. (n.d.). ResearchGate. Retrieved from [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology (Vol 23). (n.d.). Scribd. Retrieved from [Link]

  • Extractive distillation: An advanced separation technique. (2025). Processing Magazine. Retrieved from [Link]

  • US3337424A - Purification of m- and p-cresol by azeotropic distillation with a hydrocarbon entrainer. (n.d.). Google Patents.
  • Industrial Production Of Cresols. (2025). Chemcess. Retrieved from [Link]

  • Crystallization Patents and Patent Applications (Class 23/295R). (n.d.). Justia Patents Search. Retrieved from [Link]

  • Purification: Fractional Distillation. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. (n.d.). Toxicological Profile for Cresols. Retrieved from [Link]

  • Ullmann's Encyclopedia of Industrial Chemistry. (n.d.). Google Books.
  • CN103992210A - Synthesis method of o-cresol and m-cresol. (n.d.). Google Patents.
  • Fractional Crystallization. (n.d.). GEA. Retrieved from [Link]

  • Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. (n.d.). Semantic Scholar. Retrieved from [Link]

  • UPDATED How To Set-Up and Perform Fractional Distillation #Science. (2018). YouTube. Retrieved from [https://www.youtube.com/watch?v=njb__35vM5A]([Link]_ _35vM5A)

  • Separation of the cresol isomers by stripping crystallization. (2025). ResearchGate. Retrieved from [Link]

Sources

The Separation of the Critical Pair: Historical and Technical Methodologies for m-Cresol Extraction from Coal Tar

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isolation of m-cresol (3-methylphenol) from coal tar represents one of the classic challenges in industrial organic chemistry. While "tar acids" (phenols) are easily extracted from coal tar oil via caustic washing, the subsequent separation of the specific isomers—particularly m-cresol and p-cresol—is frustrated by their physical similarities.

Known as the "Critical Pair," m-cresol (BP 202.2°C) and p-cresol (BP 201.9°C) possess a boiling point differential of less than 0.5°C, rendering standard fractional distillation economically and thermodynamically unviable. Consequently, historical methodologies shifted from physical separation to chemical derivatization and host-guest complexation .

This guide details the three primary historical mechanisms used to resolve this critical pair:

  • The Urea Adduct Method: Exploiting clathrate geometry.

  • The Alkylation Strategy: Modifying boiling points via steric derivatization.

  • The Sulfonation Kinetic Method: Utilizing reaction rate differentials.

Part 1: The Feedstock and The Challenge

The starting material is typically a "crude cresol" fraction obtained from the distillation of coal tar. This fraction contains phenol, o-cresol, m-cresol, p-cresol, and xylenols.[1] While o-cresol (BP 191°C) can be removed by precision distillation, the remaining m-/p- mixture typically exists in a 60:40 to 50:50 ratio.

Table 1: Physical Properties of the Cresol Isomers
Propertyo-Cresolm-Cresolp-Cresol
Boiling Point (°C) 191.0202.2 201.9
Melting Point (°C) 30.911.535.5
Acidity (pKa) 10.2910.0910.26
Density (g/cm³) 1.0471.0341.034

Note the negligible boiling point difference between the meta and para isomers, necessitating the chemical methods described below.

Part 2: The Urea Adduct Method (Host-Guest Chemistry)

Mechanism

This method utilizes clathrate formation . Urea, in the presence of certain solvents, forms a crystalline lattice (the "host") that selectively traps specific molecules (the "guest") based on their molecular shape and size. m-Cresol fits into the urea lattice channels more favorably than p-cresol due to the geometry of the methyl group substitution.

Experimental Protocol
  • Feed Preparation: The crude m-/p-cresol mixture is dissolved in a solvent (typically toluene or a liquid alkane) to control viscosity and crystallization rate.

  • Complexation: Solid urea is added to the mixture. The ratio is typically 1:1 to 1.5:1 (molar ratio of urea to m-cresol).

  • Reaction: The slurry is heated to ~70-80°C to ensure complete dissolution and then cooled slowly to 0-20°C.

  • Crystallization: The m-cresol-urea adduct precipitates as a white crystalline solid. The p-cresol remains largely in the mother liquor.

  • Filtration & Wash: The cake is filtered and washed with cold solvent to remove surface p-cresol.

  • Decomposition: The solid adduct is dissolved in warm water (~60°C). The urea dissolves in the water phase, while the released m-cresol forms an oily organic layer.

  • Phase Separation: The organic layer is decanted and distilled to remove trace water/solvent.

Visualization: Urea Adduct Process Flow

UreaExtraction Feed Crude m/p-Cresol (Feed) Mixer Reactor (Add Urea + Toluene) Feed->Mixer Cooler Crystallizer (0-20°C) Mixer->Cooler Filter Filtration Unit Cooler->Filter Liquid Mother Liquor (Rich in p-Cresol) Filter->Liquid Solid Solid Adduct (Urea + m-Cresol) Filter->Solid Decomp Hydrolysis Tank (Add Warm Water) Solid->Decomp Separator Phase Separator Decomp->Separator Product Pure m-Cresol Separator->Product Recycle Urea Solution (Recycle) Separator->Recycle

Caption: Figure 1.[2] Selective crystallization workflow using urea inclusion complexes to isolate m-cresol.

Part 3: The Alkylation Strategy (Derivatization)

Mechanism

This is the dominant industrial method. It relies on steric hindrance and boiling point modification .

  • Alkylation: The cresol mixture is reacted with isobutylene.[3]

    • m-Cresol alkylates readily to form 6-tert-butyl-m-cresol (mono-alkylated) and di-tert-butyl derivatives.

    • p-Cresol alkylates to form 2-tert-butyl-p-cresol .[2]

  • Separation: The addition of the bulky butyl group amplifies the boiling point difference between the isomers significantly (often >10°C difference), allowing efficient separation via fractional distillation.

  • Dealkylation: The purified alkylated m-cresol is heated with an acid catalyst to remove the butyl group, regenerating pure m-cresol and isobutylene (which is recycled).

Experimental Protocol
  • Alkylation:

    • Catalyst: Sulfuric acid or cation-exchange resin.

    • Conditions: 60-70°C, atmospheric pressure.

    • Reactant: Isobutylene gas is bubbled through the cresol mixture.

  • Fractionation:

    • The reaction mass is distilled.[4][5][6][7]

    • Cut 1: Unreacted cresols.

    • Cut 2: 2-tert-butyl-p-cresol (BP ~240°C).

    • Cut 3: 6-tert-butyl-m-cresol (BP ~248°C). Note: Boiling points vary by pressure, but the delta is sufficient.

  • Dealkylation (Hydrolysis):

    • The m-cresol derivative fraction is heated to 200°C+ with a catalyst (e.g., Superacid or H2SO4).

    • Isobutylene gas evolves and is captured.

    • The remaining liquid is distilled to yield high-purity m-cresol (>99%).

Visualization: Alkylation-Dealkylation Pathway[6]

AlkylationPath Start m/p-Cresol Mix React Alkylation (+ Isobutylene, Cat: H2SO4) Start->React Intermediates Mixture of: 2-t-butyl-p-cresol 6-t-butyl-m-cresol React->Intermediates Distill Fractional Distillation Intermediates->Distill Waste 2-t-butyl-p-cresol (Removed) Distill->Waste Lower BP Cut PureInter Pure 6-t-butyl-m-cresol Distill->PureInter Higher BP Cut Crack Dealkylation (Heat + Cat) PureInter->Crack Final High Purity m-Cresol Crack->Final Gas Isobutylene Gas (Recycled) Crack->Gas Gas->React Recycle

Caption: Figure 2. Steric derivatization cycle utilizing isobutylene to amplify boiling point differentials.

Part 4: The Sulfonation Method (Kinetic Separation)

Mechanism

This is the oldest "chemical" separation method. It relies on reaction kinetics . m-Cresol sulfonates significantly faster than p-cresol due to the electron-donating effects of the hydroxyl and methyl groups activating the ortho and para positions (relative to themselves). In m-cresol, the position 6 is activated by both the -OH and -CH3 groups, creating a "super-activated" site.

Protocol Summary
  • Sulfonation: Treat the mixture with 96% H₂SO₄ at ~40°C. m-Cresol converts to m-cresol-sulfonic acid rapidly. p-Cresol reacts much slower.

  • Extraction: The reaction mass is diluted with water. The sulfonated m-cresol is water-soluble. Unreacted p-cresol remains as an oil and is removed.

  • Hydrolysis: The aqueous sulfonic acid solution is heated to boiling (often with superheated steam at 120-130°C). The sulfonic acid group hydrolyzes off, regenerating the m-cresol, which is then distilled.

Part 5: Comparative Analysis

FeatureUrea AdductAlkylation (Isobutylene)Sulfonation
Primary Principle Molecular Shape (Clathrate)Boiling Point ModificationReaction Kinetics
m-Cresol Purity High (>98%)Very High (>99.5%)Moderate (90-95%)
Yield Moderate (losses in mother liquor)HighLow (side reactions)
Operational Cost Medium (Solvent recovery required)High (Two-step reaction + energy)High (Acid handling/Waste)
Status Historical / NicheCurrent Industry Standard Obsolete

References

  • Kirk-Othmer Encyclopedia of Chemical Technology. "Cresols." Wiley-Interscience.

  • Fiege, H. (2000). "Cresols and Xylenols."[1][8][4] Ullmann's Encyclopedia of Industrial Chemistry.

  • US Patent 2656391. "Separation of m-cresol from mixture of m-cresol and p-cresol." (Urea Method).[1]

  • US Patent 2042331. "Separation of meta and para cresol." (Alkylation Method).[3]

  • Gosh, A.K., et al. (1986).[1] "Separation of meta- and para-cresols by adductive crystallization with urea." Fuel Science and Technology.

Sources

Biological Activity of m-Cresol and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

m-Cresol (3-methylphenol) is frequently dismissed as a mere commodity disinfectant, yet its role in pharmaceutical formulation and synthesis is sophisticated and critical. Beyond its gross antimicrobial properties, m-Cresol acts as an allosteric effector in the structural biology of insulin, driving the assembly of stable hexamers essential for therapeutic efficacy.[1] This guide moves beyond basic chemical descriptions to analyze the biological activity of m-Cresol and its key derivative, Amylmetacresol (AMC). We explore the mechanisms of membrane disruption, the thermodynamics of protein stabilization, and the metabolic pathways governing toxicology, providing actionable protocols for researchers in drug development.

Chemical Biology & Antimicrobial Mechanism[2][3][4]

m-Cresol (


) exhibits a dualistic nature: it is a chaotropic agent capable of denaturing proteins and a lipophilic solvent that partitions into biological membranes. Its antimicrobial efficacy—measured by the phenol coefficient—relies on this amphiphilicity.
Mechanism of Membrane Disruption

Unlike antibiotics that target specific enzymatic pathways (e.g., beta-lactams), m-Cresol acts via physical disruption of the cytoplasmic membrane. This nonspecific mechanism makes resistance development difficult for microorganisms.

  • Adsorption: The hydrophobic methyl group facilitates adsorption onto the bacterial cell wall.

  • Partitioning: The molecule penetrates the lipid bilayer.

  • Expansion & Lysis: Accumulation of m-Cresol increases the surface area of the lipid bilayer, altering membrane fluidity and permeability. This leads to the leakage of intracellular ions (

    
    , 
    
    
    
    ) and eventual cell lysis.
  • Protein Coagulation: At high concentrations (>1%), m-Cresol enters the cytoplasm and precipitates proteins, irreversibly halting metabolic activity.

Visualization: Membrane Interaction Pathway

MCresol_Membrane_Mechanism Start Extracellular m-Cresol CellWall Adsorption to Cell Wall Start->CellWall LipidBilayer Partitioning into Lipid Bilayer CellWall->LipidBilayer Expansion Membrane Expansion (Fluidity Change) LipidBilayer->Expansion Accumulation Coagulation Cytoplasmic Protein Coagulation LipidBilayer->Coagulation High Conc. Entry Leakage Ion Leakage (K+, Mg2+) Expansion->Leakage Permeability Loss Lysis Cell Lysis Leakage->Lysis Coagulation->Lysis

Figure 1: Step-wise mechanism of m-Cresol induced bacterial cell death, progressing from adsorption to irreversible lysis.

Pharmaceutical Application: The Insulin Case Study

For drug developers, the most critical biological activity of m-Cresol is not its toxicity, but its ability to stabilize therapeutic proteins. In insulin formulations, m-Cresol is an obligate excipient.

Allosteric Regulation of Insulin

Insulin monomers are unstable and prone to fibrillation. To prevent this, insulin is stored as a hexamer (


). m-Cresol drives the conformational change required for this assembly.
  • T-State (Tense): The native monomeric form.

  • R-State (Relaxed): The form induced by phenolic ligands.

  • The Transition: m-Cresol binds to specific hydrophobic pockets at the dimer-dimer interface of the insulin hexamer. This binding induces an

    
    -helical transition in the B-chain (residues B1-B8), locking the hexamer into the stable 
    
    
    
    conformation. Without m-Cresol (or phenol), commercial insulin preparations would rapidly degrade into amyloid fibrils.
Visualization: Insulin Hexamer Assembly

Insulin_Stabilization Monomer Insulin Monomer (Unstable) Dimer Insulin Dimer Monomer->Dimer Self-Association T6_Hexamer T6 Hexamer (Transient) Dimer->T6_Hexamer + Zinc Zinc + Zinc Ions (Zn2+) Zinc->T6_Hexamer R6_Hexamer R6 Hexamer (Stabilized Drug Product) T6_Hexamer->R6_Hexamer Allosteric Transition (B-chain helix formation) Cresol + m-Cresol Cresol->R6_Hexamer Binds Dimer Interface

Figure 2: The critical role of m-Cresol in driving the T6 to R6 transition, stabilizing insulin for pharmaceutical storage.

Derivatives: Amylmetacresol (AMC)[5]

Amylmetacresol (6-pentyl-m-cresol) is a derivative where the lipophilicity is significantly enhanced by a pentyl chain. This modification alters the biological activity profile, making it highly effective for mucosal applications (e.g., throat lozenges like Strepsils).

Comparative Activity

The addition of the alkyl chain increases the partition coefficient (LogP), allowing AMC to penetrate the thick cell walls of Gram-positive bacteria (e.g., Streptococcus pyogenes) more effectively than m-Cresol.

CompoundStructurePrimary TargetKey Application
m-Cresol 3-methylphenolLipid Bilayer / ProteinInsulin Preservative, Disinfectant
Amylmetacresol 6-pentyl-m-cresolNa+ Channels / Viral EnvelopeThroat Lozenges (Pharyngitis)
Mechanism of Action (AMC)
  • Virucidal Action: AMC denatures external protein spikes on enveloped viruses (e.g., Influenza A, SARS-CoV-2), preventing host cell attachment.

  • Anesthetic Effect: AMC blocks voltage-gated sodium channels (

    
    ) in a manner analogous to lidocaine, providing immediate symptomatic relief for sore throats.
    

Toxicology & Metabolism

Understanding the metabolic fate of m-Cresol is essential for safety assessments in drug development.

Absorption and Distribution

m-Cresol is rapidly absorbed through the GI tract and skin. It is not stored in the body; clearance is rapid.

Metabolic Pathways

The liver detoxifies m-Cresol primarily through Phase II conjugation.

  • Sulfation: The dominant pathway at low doses. Sulfotransferases (SULTs) convert m-Cresol to m-cresyl sulfate .

  • Glucuronidation: Secondary pathway. UDP-glucuronosyltransferases (UGTs) convert it to m-cresyl glucuronide .

  • Clinical Relevance: In patients with Chronic Kidney Disease (CKD), these metabolites (uremic toxins) cannot be excreted efficiently, leading to accumulation and potential cardiovascular toxicity.

Experimental Protocols

Protocol A: High-Throughput MIC Determination for Volatile Phenols

Standard MIC protocols fail with m-Cresol due to its volatility, which leads to "edge effects" and inconsistent concentrations.

Objective: Determine the Minimum Inhibitory Concentration (MIC) of m-Cresol against E. coli.

  • Preparation: Prepare a stock solution of m-Cresol (10 mg/mL) in Mueller-Hinton Broth (MHB) with 1% DMSO to ensure solubility.

  • Plate Setup: Use a 96-well polystyrene microtiter plate. Dispense 100 µL of MHB into columns 2-12.

  • Dilution: Add 200 µL of stock to column 1. Perform serial 1:2 dilutions across the plate to column 10. Column 11 is Growth Control; Column 12 is Sterility Control.

  • Inoculation: Add 10 µL of bacterial suspension (

    
     CFU/mL) to wells 1-11.
    
  • Sealing (Critical Step): Apply an adhesive, gas-impermeable optical seal (e.g., polyolefin) immediately to prevent m-Cresol evaporation.

  • Incubation: Incubate at 37°C for 18-24 hours with orbital shaking (100 rpm).

  • Readout: Measure Optical Density (

    
    ) using a plate reader. The MIC is the lowest concentration with no visible growth (
    
    
    
    ).
Protocol B: Insulin Fibrillation Assay (Thioflavin T)

Validates the stabilizing effect of m-Cresol on insulin formulations.

Objective: Quantify the delay in amyloid fibril formation induced by m-Cresol.

  • Reagent Prep:

    • Insulin Stock: Human insulin (2 mg/mL) in 10 mM Tris-HCl, pH 7.4.

    • Thioflavin T (ThT): 20 µM stock in water.

    • m-Cresol: Prepare varying concentrations (0, 10, 20, 30 mM).

  • Reaction Mix: In a black 96-well fluorescence plate, combine:

    • 150 µL Insulin Stock

    • 20 µL ThT Stock

    • X µL m-Cresol (to reach target concentration)

    • Buffer to final volume 200 µL.

  • Assay Conditions:

    • Temperature: 60°C (Accelerated stress).

    • Agitation: 300 rpm (Double orbital).

  • Detection: Monitor fluorescence every 10 minutes for 24 hours.

    • Excitation: 440 nm

    • Emission: 482 nm

  • Analysis: Plot Fluorescence vs. Time. The "Lag Time" represents the stability period. m-Cresol samples should show a significantly extended lag time compared to the control.

References

  • Mechanism of Membrane Disruption

    • Title: Latest developments on the mechanism of action of membrane disrupting peptides (and phenols).
    • Source: NIH / PubMed Central
    • URL:[Link]

  • Insulin Hexamer Stabilization

    • Title: Interactions of phenol and m-cresol in the insulin hexamer, and their effect on the association properties.[1][2][3]

    • Source: PubMed[4]

    • URL:[Link]

  • Amylmetacresol Biological Activity

    • Title: Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges.[5][6]

    • Source: NIH / PubMed Central
    • URL:[Link]

  • Toxicology and Metabolism

    • Title: Toxicological Profile for Cresols (Metabolism and Health Effects).
    • Source:
    • URL:[Link]

  • Vitamin E Synthesis (Industrial Context)

    • Title: Synthesis of Vitamin E (m-Cresol usage).[7]

    • Source: ResearchGate[8][9]

    • URL:[Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of m-Cresol Derivatives for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Meta-cresol (m-cresol), or 3-methylphenol, serves as a cornerstone building block in the synthesis of a vast array of high-value chemical entities.[1][2] Its unique structural arrangement, featuring both a nucleophilic hydroxyl group and an activated aromatic ring, provides a versatile platform for extensive functionalization. This guide offers an in-depth exploration of key synthetic strategies for producing m-cresol derivatives, tailored for researchers, medicinal chemists, and process development scientists. We move beyond simple procedural lists to dissect the underlying chemical principles, providing field-proven protocols and explaining the causality behind experimental choices. This document is designed to be a self-validating system, grounding its methodologies in authoritative literature to ensure scientific integrity and reproducibility.

The Strategic Importance of the m-Cresol Scaffold

The m-cresol scaffold is prevalent in numerous commercially significant molecules, ranging from pharmaceuticals and antiseptics like amylmetacresol to pesticides such as fenitrothion and precursors for synthetic vitamin E.[1][3] Its utility stems from the synergistic electronic effects of the hydroxyl (-OH) and methyl (-CH₃) groups. Both are activating, ortho, para-directing substituents. Positioned meta to each other, their activating effects converge on the C2, C4, and C6 positions, making the ring highly susceptible to electrophilic aromatic substitution (EAS) and enabling regioselective functionalization that is often difficult to achieve with other isomers.[4]

This guide will focus on three primary avenues for derivatization:

  • Electrophilic Aromatic Substitution (EAS) on the benzene ring.

  • Nucleophilic Reactions at the hydroxyl group (O-alkylation and O-acylation).

  • Modern Cross-Coupling Methodologies for advanced C-C and C-O bond formation.

cluster_EAS Electrophilic Aromatic Substitution (Ring) cluster_OH_Reactions Reactions at Hydroxyl Group (Oxygen) mCresol m-Cresol Scaffold Nitration Nitration mCresol->Nitration HNO₃/H₂SO₄ Acylation Friedel-Crafts Acylation mCresol->Acylation RCOCl/AlCl₃ Sulfonation Sulfonation mCresol->Sulfonation H₂SO₄ Esterification O-Esterification mCresol->Esterification Acyl Halide/Base Etherification O-Etherification / O-Arylation mCresol->Etherification Alkyl Halide/Base (Williamson) or Aryl Halide/Cu (Ullmann-type)

Caption: Core synthetic pathways for the functionalization of m-cresol.

Ring Functionalization via Electrophilic Aromatic Substitution (EAS)

The high electron density at the C2, C4, and C6 positions of m-cresol makes EAS a primary strategy for introducing new functional groups. The choice of reaction conditions is critical to control regioselectivity and prevent over-reaction or oxidation.

Nitration of m-Cresol

Nitration introduces the versatile nitro group (-NO₂), a precursor for amines, and a key feature in many active pharmaceutical ingredients (APIs). Direct nitration must be carefully controlled to avoid oxidation and the formation of multiple isomers.[5]

Causality Behind the Protocol: The use of a mixed acid system (HNO₃ in H₂SO₄) generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary to react with the aromatic ring.[6] The reaction is conducted at low temperatures to minimize the exothermic reaction rate and reduce the formation of undesired byproducts from oxidation. The directing effects of the -OH and -CH₃ groups favor substitution at the C4 and C6 positions.

Protocol 1: Synthesis of 4-Nitro-m-cresol [7]

  • Apparatus Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add a solution of m-cresol (1 equiv.) in a suitable solvent like glacial acetic acid. Cool the flask to 0-5 °C in an ice-salt bath.

  • Reagent Preparation: Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equiv.) to concentrated sulfuric acid (2 equiv.) while cooling in an ice bath.

  • Reaction Execution: Add the cold nitrating mixture dropwise to the stirred m-cresol solution, ensuring the internal temperature does not exceed 10 °C. The rate of addition is critical for selectivity.

  • Reaction Monitoring & Quenching: After the addition is complete, stir the mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Once complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Work-up and Purification: The precipitated solid product is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from an ethanol-water mixture to yield 4-nitro-m-cresol.

ParameterConditionRationale
Temperature 0-10 °CMinimizes oxidation and dinitration.[5]
Nitrating Agent HNO₃ in H₂SO₄Generates the highly reactive NO₂⁺ electrophile.[6]
Stoichiometry Slight excess of HNO₃Ensures complete conversion of the starting material.
Typical Yield 50-70%Dependent on strict temperature control.
Friedel-Crafts Acylation

Friedel-Crafts acylation is a robust method for forming C-C bonds by introducing an acyl group onto the aromatic ring, creating valuable ketone intermediates.[8][9] A prominent example is the synthesis of valeryl m-cresol, a precursor to the antiseptic amylmetacresol.[10]

Causality Behind the Protocol: A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is used to generate a highly electrophilic acylium ion from an acyl halide or anhydride.[9] The reaction is often run in a non-polar solvent to prevent complexation of the catalyst. The resulting ketone is a deactivated ring system, which conveniently prevents further acylation.

AcylChloride R-CO-Cl AcyliumIon R-C≡O⁺ (Acylium Ion) AcylChloride->AcyliumIon + AlCl₃ AlCl3_1 AlCl₃ AlCl3_1->AcyliumIon AlCl4_minus AlCl₄⁻ mCresol m-Cresol Intermediate Wheland Intermediate (Cationic Complex) mCresol->Intermediate + Acylium Ion Product Acylated m-Cresol Intermediate->Product - H⁺ HCl HCl AlCl3_2 AlCl₃ (regenerated)

Sources

Application Note & Protocols: Synthesis of Thymol via Friedel-Crafts Alkylation of m-Cresol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Thymol (2-isopropyl-5-methylphenol), a monoterpenoid phenol, is a compound of significant interest across the pharmaceutical, cosmetic, and food industries due to its potent antiseptic, antioxidant, and flavoring properties.[1] While naturally occurring in plants like thyme, industrial and laboratory-scale production predominantly relies on the synthetic alkylation of m-cresol.[1][2] This document provides an in-depth guide to the synthesis of thymol, focusing on the prevalent Friedel-Crafts isopropylation of m-cresol. We will explore the underlying chemical principles, compare various catalytic systems from traditional industrial processes to modern microwave-assisted methods, and provide detailed, actionable protocols for researchers.

Core Principles: The Chemistry of m-Cresol Isopropylation

The synthesis of thymol from m-cresol is a classic example of a Friedel-Crafts alkylation, a cornerstone of electrophilic aromatic substitution reactions.[1] The reaction involves the introduction of an isopropyl group onto the m-cresol aromatic ring using an isopropylating agent, typically propylene or isopropanol, in the presence of an acid catalyst.[3][4]

Reaction Mechanism and Selectivity

The reaction proceeds through the formation of a highly electrophilic isopropyl carbocation from the protonation of the alkylating agent (propylene or isopropanol) by the acid catalyst. This carbocation then attacks the electron-rich aromatic ring of m-cresol.

The regioselectivity of this reaction is governed by the directing effects of the two substituents already on the ring: the hydroxyl (-OH) group and the methyl (-CH₃) group.

  • Hydroxyl Group (-OH): A powerful activating, ortho, para-director.

  • Methyl Group (-CH₃): A moderately activating, ortho, para-director.

The desired product, thymol, is formed when alkylation occurs at the C2 position, which is ortho to the strongly directing hydroxyl group and para to the methyl group. This position is sterically and electronically favored. However, competing reactions can lead to a mixture of isomers and byproducts, including:

  • Isomeric Products: Alkylation at other positions, such as C4 or C6, leads to the formation of isomeric isopropylmethylphenols.[5][6]

  • O-Alkylation: The carbocation can attack the oxygen of the hydroxyl group to form isopropyl m-cresyl ether, though this is often a minor product and can sometimes be converted to the C-alkylated product under reaction conditions.[5]

  • Poly-alkylation: The initial product, thymol, can undergo further alkylation to yield di- or tri-isopropyl-m-cresol, reducing the overall yield of the desired product.[1][6]

Controlling reaction conditions (temperature, pressure, catalyst, and reactant molar ratio) is therefore critical to maximize the selectivity towards thymol.[7][8]

G cluster_0 Step 1: Carbocation Formation cluster_1 Step 2: Electrophilic Attack & Product Formation Propylene Propylene (CH₃CH=CH₂) Carbocation Isopropyl Carbocation ((CH₃)₂CH⁺) Propylene->Carbocation Isopropanol Isopropanol ((CH₃)₂CHOH) Isopropanol->Carbocation H_plus H⁺ (from Catalyst) H_plus->Propylene H_plus->Isopropanol mCresol m-Cresol Carbocation->mCresol Electrophile Intermediate Sigma Complex (Resonance Stabilized) mCresol->Intermediate + (CH₃)₂CH⁺ Thymol Thymol (2-isopropyl-5-methylphenol) Intermediate->Thymol - H⁺ (Catalyst Regen.) Byproducts Isomers & Poly-alkylated Products Intermediate->Byproducts - H⁺ (Side Reactions) G cluster_workflow Gas-Phase Synthesis Workflow Reactants m-Cresol & Propylene Gas Pump Syringe Pump & Mass Flow Controller Reactants->Pump Vaporizer Vaporizer (Heated Zone) Pump->Vaporizer Reactor Fixed-Bed Reactor (Tube Furnace with Zeolite Catalyst) Vaporizer->Reactor Condenser Condenser (Cold Trap) Reactor->Condenser Collection Crude Product Collection Flask Condenser->Collection Vent Off-Gas to Scrubber Condenser->Vent

Caption: Workflow diagram for a continuous-flow, gas-phase synthesis apparatus.

Protocol 2.1: Lab-Scale Gas-Phase Synthesis in a Fixed-Bed Reactor

  • Catalyst Preparation: Pack a quartz tube reactor (e.g., 10 mm inner diameter) with 1.0 g of a zeolite catalyst (e.g., H-ZSM-5). Place quartz wool plugs at both ends to secure the catalyst bed.

  • System Setup: Install the packed reactor vertically in a tube furnace. Connect the inlet to a vaporizer unit, which is fed by a liquid syringe pump for m-cresol and a mass flow controller for propylene gas. Connect the reactor outlet to a series of cold traps (condensers) cooled with an ice bath or cryocooler.

  • Catalyst Activation: Heat the catalyst bed to 500 °C under a flow of inert gas (e.g., N₂) for 2 hours to remove moisture and activate the catalyst.

  • Reaction: Cool the furnace to the desired reaction temperature (e.g., 250 °C). [9]5. Reactant Feed: Begin feeding m-cresol via the syringe pump and propylene gas via the mass flow controller into the vaporizer. A typical molar ratio is 1:2 m-cresol to propylene. [9]The vaporized reactants are carried over the catalyst bed by an inert carrier gas if necessary.

  • Product Collection: The reaction products exit the reactor and are condensed in the cold traps.

  • Analysis: The collected liquid product is weighed and analyzed by Gas Chromatography (GC) or GC-MS to determine the conversion of m-cresol and the selectivity for thymol.

Method 2: Microwave-Assisted Organic Synthesis (MAOS)

MAOS is a modern technique that utilizes microwave irradiation to dramatically reduce reaction times from hours to minutes. [1][10]This is achieved through efficient and rapid heating of the reaction mixture.

Causality Behind Experimental Choices:

  • Microwave Irradiation: Microwaves directly couple with polar molecules (like isopropanol and m-cresol), causing rapid, uniform, and localized heating. This bypasses the slow process of conventional thermal conduction and can lead to rate enhancements not achievable with traditional heating.

  • Catalyst (e.g., Al-Cu/HAP): A solid acid catalyst is required. The catalyst should be stable under microwave conditions and efficiently promote the alkylation.

  • Solvent-Free: Many MAOS protocols are performed neat (solvent-free), which simplifies work-up and aligns with green chemistry principles. [7][8] Table 2: Representative Conditions for Microwave-Assisted Synthesis

CatalystAlkylating AgentPower (W)Temp (°C)Time (min)m-cresol Conv. (%)Thymol Select. (%)Reference
Al-Cu/HAPIsopropanol600180598.3496.82[10]
(Generic)Isopropanol400150591.4897.12[10][11]

Protocol 2.2: Microwave-Assisted Synthesis

  • Reactant Charging: To a 50 mL round-bottom flask or a dedicated microwave reaction vessel equipped with a magnetic stir bar, add m-cresol (0.1 mol) and isopropanol (0.3 mol). [10]2. Catalyst Addition: Add the solid acid catalyst (e.g., 2.0 g of Al-Cu/HAP catalyst). [10][11]Seal the vessel securely.

  • Microwave Reaction: Place the vessel inside a scientific microwave reactor. Set the reaction parameters: power at 600 W, temperature at 180 °C, and reaction time of 5 minutes, with continuous stirring. [10]4. Cooling & Work-up: After the reaction is complete, cool the vessel to room temperature using a compressed air stream or in a water bath.

  • Catalyst Removal: Open the vessel, dissolve the reaction mixture in a suitable solvent (e.g., diethyl ether), and filter to remove the solid catalyst. [1]6. Analysis: The filtrate, containing the crude product, can be directly analyzed by GC-MS to determine conversion and selectivity.

Method 3: High-Pressure Liquid-Phase Alkylation (Industrial Approach)

This method, often referred to as the Bayer process, is designed for large-scale industrial production. [2]It operates at high temperatures and pressures to maintain a liquid phase and achieve high throughput.

Causality Behind Experimental Choices:

  • High Pressure (48-50 bar): Necessary to keep the reactants, particularly the volatile propylene, in the liquid phase at the high reaction temperatures (360-365 °C). This increases reactant concentration and accelerates the reaction rate. [6]* High Temperature (360-365 °C): Provides the high activation energy needed for the reaction over activated alumina catalysts. [2][6]* Catalyst (Activated Alumina): A robust, relatively inexpensive solid acid catalyst suitable for the harsh conditions of industrial processes. [2][6] Table 3: Industrial Process Conditions

CatalystAlkylating AgentTemperature (°C)Pressure (bar)PhaseThymol Select. (%)Reference
Activated AluminaPropene360 - 36548 - 50Liquid~80[6]
Activated AluminaPropylene280 - 365~50 (5 MPa)LiquidHigh[2]

Protocol 2.3: Representative High-Pressure Autoclave Protocol

Note: This procedure requires specialized high-pressure equipment and trained personnel.

  • Reactor Charging: Charge a high-pressure autoclave reactor with m-cresol and the activated alumina catalyst.

  • Sealing and Purging: Seal the reactor and purge several times with an inert gas (e.g., nitrogen) to remove all oxygen.

  • Heating: Heat the reactor to the target temperature (e.g., 360 °C) with stirring.

  • Pressurization: Introduce propylene into the reactor to reach the desired operating pressure (e.g., 50 bar). [6]5. Reaction: Maintain the temperature and pressure for the required residence time. Monitor pressure to track propylene consumption.

  • Shutdown: After the reaction, stop the propylene feed and cool the reactor to room temperature. Carefully vent any excess pressure.

  • Product Recovery: Open the reactor, dilute the contents with a solvent, and filter to remove the catalyst. The resulting solution contains the crude thymol.

Post-Reaction Work-up and Purification

Regardless of the synthetic method used, the crude product will be a mixture of thymol, unreacted m-cresol, isomers, and other byproducts. Fractional distillation under reduced pressure is the standard method for purification. [1][6] Protocol 3.1: Purification by Fractional Vacuum Distillation

  • Setup: Assemble a fractional distillation apparatus equipped with a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. Connect the apparatus to a vacuum pump with a pressure gauge.

  • Charging: Transfer the crude product mixture into the distillation flask.

  • Distillation: Begin heating the distillation flask gently using a heating mantle. Reduce the pressure of the system using the vacuum pump.

  • Fraction Collection:

    • Collect and discard the initial low-boiling fraction, which may contain residual solvents or unreacted starting materials.

    • Carefully monitor the temperature at the distillation head. Collect the fraction that distills at the boiling point of thymol at the given pressure.

    • Change the receiving flask to collect the high-boiling residue, which contains isomers and poly-alkylated products.

  • Final Product: The collected main fraction is high-purity thymol, which should solidify upon cooling to a white crystalline solid. [4]Purity can be confirmed by GC-MS and melting point analysis.

References

  • TANZ JOURNAL. (2024). Comprehensive review of the applications of Thymol and the methods used for synthesizing it using Meta Cresol. TANZ JOURNAL, 19(10).
  • ResearchGate. (n.d.). Reaction scheme of m-cresol isopropylation. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Isopropylation reaction of m-cresol. Retrieved from ResearchGate. [Link]

  • Salehi, B., et al. (2019). Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development. Frontiers in Pharmacology. [Link]

  • Buysch, H. J., Puppe, L., & Wimmer, P. (1991). U.S. Patent No. 5,030,770. Washington, DC: U.S.
  • Google Patents. (n.d.).
  • Nagoor Meeran, M. F., et al. (2017). Thymol bioactivity: A review focusing on practical applications. Food and Chemical Toxicology. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Synthesis of thymol from m-cresol and propylene with γ-Al2O3 catalysts. Retrieved from ResearchGate. [Link]

  • Wikipedia. (n.d.). Thymol. [Link]

  • ResearchGate. (n.d.). A novel route to produce thymol by vapor phase reaction of m-cresol with isopropyl acetate over Al-MCM-41 molecular sieves. Retrieved from ResearchGate. [Link]

  • Google Patents. (n.d.).
  • Teodorescu, F., et al. (2017). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Arkivoc. [Link]

  • ResearchGate. (2017). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Retrieved from ResearchGate. [Link]

Sources

High-Precision Safety Protocol: m-Cresol Handling & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CHM-039

Abstract

Meta-cresol (m-cresol) is a critical phenolic excipient used widely in insulin formulations and organic synthesis. However, its handling presents a dual challenge: immediate physiological toxicity (corrosive, systemic toxin) and chemical instability (hygroscopic, oxidative degradation). This application note moves beyond basic Safety Data Sheet (SDS) summaries to provide a field-proven protocol for maintaining both operator safety and reagent integrity. We specifically address the "Nitrile Trap"—the common misconception that standard lab gloves provide adequate protection against phenolic compounds.

Physicochemical Risk Profile

Understanding the physical properties of m-cresol is the foundation of safety. It is not merely a corrosive liquid; it is a permeating toxin with deceptive warning properties.

Table 1: Critical Safety Data
PropertyValueOperational Implication
CAS Number 108-39-4Unique identifier for inventory tracking.
Flash Point 86°C (187°F)Combustible. Requires grounding during large transfers.
Boiling Point 203°CLow volatility, but vapors concentrate in dead air spaces.
Odor Threshold ~0.003 ppmWarning: Olfactory fatigue occurs rapidly. Do not rely on smell.
Solubility ~2% in WaterSinks in water. Difficult to flush; requires organic solvent for cleanup.
Incompatibilities Oxidizers, AluminumViolent reaction with nitric acid; corrodes aluminum seals.
The "Sweet" Danger (Olfactory Fatigue)

m-Cresol possesses a sweet, tarry odor.[1][2] While detectable at low concentrations, the human nose quickly desensitizes to phenols. Causality: Continuous exposure paralyzes the olfactory nerve endings, leading a researcher to believe the vapors have dissipated when they may have actually increased to dangerous levels (OSHA PEL: 5 ppm) [1].

Critical PPE Strategy: The "Nitrile Trap"

Standard nitrile gloves are insufficient for m-cresol handling. Many researchers default to 4-mil nitrile gloves. For phenols, this is dangerous.[3]

  • The Mechanism of Failure: Phenolic compounds are lipophilic. They permeate the nitrile polymer matrix rapidly (often <5 minutes) without causing immediate visible degradation (swelling/tearing). The chemical reaches the skin while the glove appears intact, causing chemical burns and systemic absorption [2].

  • Protocol Requirement:

    • Splash Protection: Double-gloved Nitrile (minimum requirement for <1 min exposure).[4]

    • Full Handling/Immersion: Laminated Film (e.g., Silver Shield®) or Butyl Rubber gloves are mandatory.

    • Eye Protection: Chemical splash goggles + Face shield (if pouring >50 mL).

Storage & Stability Protocol

m-Cresol degrades via oxidation to form quinones, turning the liquid from colorless/yellow to dark brown/red. This impurity can alter the efficacy of pharmaceutical formulations (e.g., insulin preservation).

The "Amber & Argon" Standard
  • Container: Must be stored in Amber Glass . UV light catalyzes the auto-oxidation of the phenolic hydroxyl group.

  • Headspace Management: Air contains oxygen and moisture. m-Cresol is hygroscopic.

    • Action: After every use, the headspace of the bottle must be purged with an inert gas (Nitrogen or Argon).

    • Why Argon? Argon is heavier than air and forms a more stable "blanket" over the liquid surface compared to nitrogen.

  • Temperature: Store at 15–25°C. Avoid refrigeration if possible, as viscosity increases, making dispensing difficult and increasing the risk of spills.

Operational Protocol: Safe Dispensing Workflow

Objective: Dispense m-cresol without vapor release or oxidative degradation.

Equipment: Chemical Fume Hood, Laminated Film Gloves, Glass Syringe (preferred) or Positive Displacement Pipette. Avoid standard air-displacement pipettes as the viscosity and vapor pressure can cause dripping.

Step-by-Step Methodology
  • Pre-Check: Verify fume hood flow rate (>100 fpm). Don appropriate PPE (Butyl/Laminated gloves).

  • Inerting: Place the m-cresol bottle and the receiving vessel inside the hood. If possible, gently flow nitrogen into the receiving vessel.

  • Transfer:

    • Technique: Use a glass syringe with a long needle to withdraw liquid.

    • Avoid: Pouring directly from the bottle lip (causes drips/residue on threads).

  • Wipe Down: If a drip occurs on the bottle neck, wipe immediately with a Kimwipe soaked in PEG-400 or Ethanol (m-cresol is not water-soluble).

  • Re-Seal: Direct a gentle stream of inert gas (N2/Ar) into the source bottle for 10-15 seconds to displace headspace air. Cap tightly immediately.

  • Waste: Dispose of syringe/wipes in a dedicated "Phenolic Waste" container. Do not mix with oxidizers (e.g., Nitric Acid waste).

Visualizations
Diagram 1: Safe Dispensing Logic

This workflow ensures that safety checks and stability measures (inerting) are integrated into the dispensing process.

DispensingWorkflow Start START: Reagent Retrieval PPE_Check PPE Verification (No Standard Nitrile) Start->PPE_Check Hood_Check Fume Hood Flow Check PPE_Check->Hood_Check Pass Transfer Transfer via Glass Syringe/Positive Displacement Hood_Check->Transfer Clean Wipe Neck w/ PEG-400 or EtOH Transfer->Clean Inert Purge Headspace (N2 or Ar) Clean->Inert Store Return to Dark Storage Inert->Store

Caption: Figure 1. Integrated workflow for m-cresol dispensing, emphasizing the critical post-transfer inerting step to prevent oxidation.

Diagram 2: Spill Response Decision Matrix

A logical guide for immediate action in the event of a spill.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Small Small (<50 mL) Inside Hood Assess->Small Large Large (>50 mL) or Outside Hood Assess->Large Absorb Absorb with Sand/Vermiculite Small->Absorb Wear Butyl Gloves Evacuate Evacuate Lab Call EHS Large->Evacuate Do NOT Attempt Cleanup Clean Clean Surface w/ Soap & Water Absorb->Clean Waste Dispose as Hazardous Waste Clean->Waste

Caption: Figure 2.[5] Decision matrix for m-cresol spill response. Note that large spills outside a fume hood require immediate evacuation due to inhalation risks.

Waste Management
  • Segregation: m-Cresol waste must be segregated from strong oxidizers.

  • Labeling: Clearly label as "Toxic" and "Corrosive."

  • Container: Use HDPE or Glass containers. Avoid PVC if possible for long-term waste storage.

References
  • Centers for Disease Control and Prevention (CDC) - NIOSH. (2019). NIOSH Pocket Guide to Chemical Hazards: m-Cresol. Retrieved from [Link]

  • PubChem. (2023). Compound Summary: m-Cresol.[1][6] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Occupational Chemical Database: Cresols. Retrieved from [Link]

Sources

Application Note: Strategic Utilization of m-Cresol in the Synthesis of High-Value Antioxidants

[1]

Abstract

This technical guide details the synthetic utility of m-cresol (3-methylphenol) as a primary scaffold for two distinct classes of antioxidants: Tocopherols (Vitamin E) and Hindered Phenolic Thio-ethers .[1] Unlike its isomers (o- and p-cresol), m-cresol offers unique regioselectivity that allows for electrophilic substitution at the 2-, 4-, and 6-positions without steric interference from the methyl group at the 3-position.[1] This guide provides validated protocols for the methylation of m-cresol to 2,3,6-trimethylphenol (a Vitamin E precursor) and the synthesis of 4,4'-thiobis(6-tert-butyl-m-cresol), a critical polymer stabilizer.[1]

Section 1: Chemical Basis & Strategic Value

The industrial value of m-cresol lies in its electronic activation and steric permissive nature . In electrophilic aromatic substitution, the hydroxyl group (-OH) is a strong ortho, para-director, while the methyl group (-CH3) is a weak ortho, para-director.[1]

In m-cresol:

  • The -OH group directs to positions 2, 4, and 6 .[2]

  • The -CH3 group (at position 3) directs to positions 2, 4, and 6 .

  • Synergy: Both groups cooperatively activate the same positions, making m-cresol highly reactive toward alkylation.

This cooperative directing effect is the causality behind m-cresol's dominance in synthesizing 2,3,6-trimethylphenol (2,3,6-TMP) , the essential aromatic building block for synthetic Vitamin E.

Section 2: Pathway A — Synthesis of Vitamin E Precursors (TMHQ)[3]

The most economically significant application of m-cresol is the production of Trimethylhydroquinone (TMHQ) . TMHQ is condensed with Isophytol to form dl-alpha-tocopherol (Synthetic Vitamin E) .[1]

Mechanistic Workflow

The transformation requires three distinct unit operations:

  • Methylation: Exhaustive methylation of m-cresol at the ortho positions to form 2,3,6-TMP.

  • Oxidation: Conversion of 2,3,6-TMP to 2,3,5-trimethylbenzoquinone (TMBQ).

  • Reduction: Hydrogenation of TMBQ to TMHQ.

VitaminE_PathwayMCresolm-Cresol(Starting Material)TMP2,3,6-Trimethylphenol(2,3,6-TMP)MCresol->TMPMethylation(MeOH, Fe2O3 cat, 340°C)TMBQ2,3,5-Trimethylbenzoquinone(TMBQ)TMP->TMBQOxidation(O2, CuCl2)TMHQTrimethylhydroquinone(TMHQ)TMBQ->TMHQHydrogenation(H2, Pd/C)TocopherolAlpha-Tocopherol(Vitamin E)TMHQ->TocopherolCondensation(+ Isophytol)

Figure 1: The industrial cascade from m-Cresol to Vitamin E. Note the critical intermediate 2,3,6-TMP.[1][2][3][4]

Protocol: Vapor-Phase Methylation of m-Cresol

Objective: Synthesize 2,3,6-trimethylphenol (2,3,6-TMP) with >95% conversion.[1][5]

Reagents:

  • m-Cresol (Liquid, >99% purity)[1]

  • Methanol (Grade: Industrial Anhydrous)[1]

  • Catalyst: Iron Oxide/Silicon Dioxide/Copper Oxide (Fe₂O₃-SiO₂-CuO) pelletized bed.[1]

Experimental Setup: Fixed-bed tubular reactor heated to 340°C.

Step-by-Step Methodology:

  • Catalyst Activation: Load the reactor with Fe₂O₃-SiO₂-CuO catalyst.[1] Activate by calcining at 500°C under air flow for 2 hours to remove moisture and activate surface sites.

  • Feed Preparation: Premix m-Cresol and Methanol in a 1:5 molar ratio . The excess methanol is required to prevent polymerization and drive the equilibrium toward the methylated product.

  • Injection: Introduce the mixture into the vaporizer at a Liquid Hourly Space Velocity (LHSV) of 0.7 h⁻¹ .

  • Reaction: The vapor passes through the catalyst bed at 340°C .

    • Mechanism:[1][2][6] The acidic sites on the catalyst adsorb methanol, generating methyl cations that attack the activated 2 and 6 positions of the m-cresol ring.

  • Condensation: Cool the effluent gas to 20°C to condense the liquid product.

  • Self-Validation (QC Check):

    • Analyze the crude product via Gas Chromatography (GC).

    • Pass Criteria: m-Cresol peak < 0.5%; 2,3,6-TMP peak > 90%.[1]

    • Troubleshooting: If 2,6-xylenol (intermediate) is high, decrease LHSV (increase residence time).[1]

Section 3: Pathway B — Hindered Phenolic Thio-Ethers (Antioxidant 300)[1]

This pathway utilizes m-cresol to synthesize 4,4'-thiobis(6-tert-butyl-m-cresol) , commercially known as Antioxidant 300 or Santonox .[1] This compound is a standard antioxidant for polyethylene (PE) and polypropylene (PP) resins.[1]

Mechanistic Workflow
  • Friedel-Crafts Alkylation: Selective ortho-alkylation using isobutylene to protect the steric flank.[1]

  • Thio-Bridging: Electrophilic sulfur coupling using Sulfur Dichloride (

    
    ).[1]
    

Antioxidant300_SynthesisStartm-CresolStep1Alkylation(+ Isobutylene, H+)Start->Step1Inter2-tert-butyl-5-methylphenol(Mono-t-butyl-m-cresol)Step1->InterRegioselectiveOrtho-AttackStep2Thio-Bridging(+ SCl2)Inter->Step2Final4,4'-thiobis(6-tert-butyl-m-cresol)(Antioxidant 300)Step2->FinalElectrophilic AromaticSubstitution

Figure 2: Synthesis of Antioxidant 300 showing the two-stage functionalization of the m-cresol ring.[1]

Protocol: Synthesis of 4,4'-thiobis(6-tert-butyl-m-cresol)

Objective: Produce high-purity crystalline antioxidant suitable for polymer stabilization.[1]

Reagents:

  • m-Cresol[1][5][6][7][8][9][10][11]

  • Isobutylene gas[1][2]

  • Sulfur Dichloride (

    
    )[1]
    
  • Catalyst: p-Toluenesulfonic acid (PTSA) or Sulfuric acid[1]

  • Solvent: Dichloromethane (DCM) or Toluene[1]

Step-by-Step Methodology:

Part 1: Alkylation (Synthesis of Intermediate)

  • Setup: Charge a glass-lined reactor with m-cresol and 1% w/w

    
     catalyst.
    
  • Alkylation: Heat to 60°C. Sparge Isobutylene gas slowly into the liquid.

  • Monitoring (Critical): Monitor the reaction exotherm. Maintain temp < 80°C to prevent para-alkylation or di-alkylation.[1]

  • Endpoint: Stop when GC shows conversion of m-cresol to 2-tert-butyl-5-methylphenol is >98%.

  • Neutralization: Wash with

    
     solution to remove acid catalyst.
    

Part 2: Thio-Bridging (Coupling)

  • Solvation: Dissolve the alkylated intermediate in Dichloromethane (DCM). Cool to 0-5°C.[1]

  • Addition: Add Sulfur Dichloride (

    
    ) dropwise.
    
    • Ratio: 0.55 moles

      
       per 1.0 mole of intermediate.
      
    • Caution:

      
       gas is evolved. Ensure adequate scrubbing.[2]
      
  • Reaction Logic: The sulfur electrophile attacks the para position (relative to the -OH) of two phenolic rings, creating a sulfide bridge.

  • Workup: After 2 hours, wash the organic layer with water, then dry over

    
    .
    
  • Crystallization: Evaporate solvent and recrystallize from ethanol/water.

Part 3: Self-Validation (QC Check)

  • Melting Point: The isolated white powder must melt between 160°C – 164°C .[9]

    • If <158°C: Indicates presence of mono-sulfides or unreacted phenols.[1] Recrystallize.

  • Appearance: White to off-white powder.[1][2]

Section 4: Critical Process Parameters (CPP) Data

ParameterVitamin E Pathway (Methylation)Antioxidant 300 Pathway (Thio-bridging)
Key Intermediate 2,3,6-Trimethylphenol2-tert-butyl-5-methylphenol
Reaction Phase Vapor Phase (Gas-Solid)Liquid Phase
Temperature 340°C - 460°C0°C - 5°C (Coupling step)
Catalyst Type Heterogeneous Metal Oxide (Fe/Si/Cu)Homogeneous Acid (H2SO4)
Critical Impurity 2,6-Xylenol (Under-methylation)4,6-di-tert-butyl-m-cresol (Over-alkylation)
Yield Target >95%>85% (Overall)

References

  • Synthesis of 2,3,6-trimethylphenol by catalytic alkylation of m-cresol with methanol. ResearchGate. [Link]

  • How to Synthesize Vitamin E. Acta Physico-Chimica Sinica. [Link][1]

  • 4,4'-Thiobis(6-tert-butyl-m-cresol) Spectral Data. mzCloud. [Link][1]

  • Process for the synthesis of ortho-cresol, 2,6-xylenol and 2,3,6-trimethyl phenol. Google Patents (EP0038563A1). [1][2]

  • Polymerization Process for 4,4'-Thiobis-(6-tert-butyl-m-cresol). Google Patents (DE2756051A1). [1]

Troubleshooting & Optimization

Technical Support Center: Optimizing m-Cresol Synthesis from Toluene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for m-cresol synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of m-cresol from toluene. Here, we move beyond simple protocols to address the complex challenges and nuances of maximizing yield and purity. This resource is structured as a series of troubleshooting guides and frequently asked questions, reflecting the practical, problem-solving nature of laboratory and process chemistry.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues in a question-and-answer format. Each answer provides a diagnosis of the potential causes and offers actionable solutions grounded in chemical principles.

Q1: My overall yield of m-cresol from the sulfonation/alkali fusion route is consistently low (<50%). What are the most likely causes and how can I fix them?

Low yield in this multi-step synthesis can originate from inefficiencies in the sulfonation, isomerization, hydrolysis, or alkali fusion stages. A systematic approach is required to identify the bottleneck.

Possible Cause 1: Incomplete or Incorrect Sulfonation The primary goal is to produce m-toluenesulfonic acid. This is achieved under thermodynamic control, which requires forcing the reaction equilibrium towards the most stable isomer (meta).

  • Explanation: Toluene sulfonation is a reversible electrophilic aromatic substitution. At lower temperatures (kinetic control), the reaction favors the formation of ortho- and para-toluenesulfonic acid due to the activating, ortho-para directing nature of the methyl group. To achieve a high meta content, higher temperatures (190–200 °C) and longer reaction times are necessary to allow for the isomerization of the kinetic products to the more thermodynamically stable meta isomer.[1][2]

  • Solution:

    • Verify Sulfonation Conditions: Ensure the reaction temperature is maintained at 190–200 °C for several hours.[1][2]

    • Water Removal: The water generated during sulfonation dilutes the sulfuric acid and can shift the equilibrium away from the products. Use a Dean-Stark trap or a similar azeotropic removal method with excess toluene to continuously remove water.[1]

    • Intermediate Analysis: Before proceeding to fusion, analyze a sample of your toluenesulfonic acid mixture (e.g., via HPLC after derivatization) to confirm a high meta-isomer content (typically aiming for >50%).[1][2]

Possible Cause 2: Inefficient Alkali Fusion The conversion of sodium m-toluenesulfonate to sodium m-cresolate is a demanding reaction that requires high temperatures and anhydrous conditions.

  • Explanation: The fusion step is a nucleophilic aromatic substitution where the sulfonate group is replaced by a hydroxyl group. The reaction is highly sensitive to temperature and the presence of water. Incomplete fusion results in unreacted sulfonate salt, while excessively high temperatures can lead to thermal decomposition and the formation of byproducts like phenols and xylenols.[1]

  • Solution:

    • Temperature Control: Maintain a fusion temperature of 330–350 °C.[1] A temperature gradient within the reaction vessel can lead to localized overheating or under-heating. Ensure efficient and uniform stirring of the melt.

    • Anhydrous Conditions: Ensure the sodium toluenesulfonate salt is thoroughly dried before fusion. The presence of water can interfere with the reaction.

    • Caustic Ratio: Use a molar excess of sodium hydroxide (a mole ratio of 2.5:1 of NaOH to sulfonate is a good starting point) to drive the reaction to completion.[3] Some protocols suggest including 10-15% potassium hydroxide, which can lower the melting point of the eutectic mixture and improve reactivity.[1][4]

Possible Cause 3: Formation of Byproducts Side reactions can significantly consume starting materials and reduce the final yield.

  • Explanation: During sulfonation, high temperatures can promote the formation of ditolyl sulfones. During alkali fusion, oxidative side reactions can form phenols, xylenols, and other degradation products.[1]

  • Solution:

    • Minimize Sulfone Formation: While difficult to eliminate completely, operating at the lower end of the effective temperature range for isomerization can help.

    • Inert Atmosphere: Conduct the alkali fusion under an inert atmosphere (e.g., nitrogen) to minimize oxidative degradation of the organic compounds at high temperatures.

Below is a workflow to diagnose and address low yield issues in the sulfonation-fusion pathway.

G start Low m-Cresol Yield check_sulfonation Analyze Toluenesulfonic Acid Isomer Distribution (HPLC) start->check_sulfonation meta_low Meta Isomer < 50%? check_sulfonation->meta_low adjust_sulfonation Increase Sulfonation Temp (190-200°C) & Time. Ensure H2O Removal. meta_low->adjust_sulfonation Yes check_fusion Analyze Fusion Residue for Unreacted Sulfonate meta_low->check_fusion No adjust_sulfonation->check_sulfonation Re-run fusion_incomplete Sulfonate Present? check_fusion->fusion_incomplete adjust_fusion Increase Fusion Temp (330-350°C) &/or NaOH:Sulfonate Ratio. Ensure Anhydrous Conditions. fusion_incomplete->adjust_fusion Yes check_byproducts Analyze Crude Cresol for Byproducts (GC-MS) fusion_incomplete->check_byproducts No adjust_fusion->start Re-run Synthesis byproducts_high High Levels of Sulfones, Xylenols, or Phenol? check_byproducts->byproducts_high optimize_conditions Refine Temp Control in Both Steps. Use Inert Atmosphere for Fusion. byproducts_high->optimize_conditions Yes yield_improved Yield Improved byproducts_high->yield_improved No (Other Issue) optimize_conditions->start Re-run Synthesis G cluster_cymene Cymene Process for m-Cresol Toluene Toluene m_Cymene m-Cymene Toluene->m_Cymene Alkylation Propene Propene Propene->m_Cymene Alkylation CHP m-Cymene Hydroperoxide (Desired) m_Cymene->CHP Oxidation Primary_Peroxide Primary Peroxide (Side Product) m_Cymene->Primary_Peroxide Side Reaction Air Air (O2) Air->CHP Oxidation Air->Primary_Peroxide Side Reaction m_Cresol m-Cresol CHP->m_Cresol Cleavage Acetone Acetone CHP->Acetone Cleavage Formaldehyde Formaldehyde Primary_Peroxide->Formaldehyde Cleavage Acid Acid Catalyst (e.g., H2SO4) Acid->m_Cresol Cleavage Acid->Acetone Cleavage Acid->Formaldehyde Cleavage Resin Resin Formation (Reduced Yield) m_Cresol->Resin Formaldehyde->Resin

Caption: Side reaction pathway in the Cymene process leading to reduced yield.

Frequently Asked Questions (FAQs)

Q: What are the main industrial synthesis routes for producing m-cresol from toluene?

A: There are three primary routes starting from toluene:

  • Sulfonation and Alkali Fusion: This is the most established method specifically for targeting m-cresol. It involves high-temperature sulfonation to favor the meta isomer, followed by fusion with caustic soda. [1][5]2. Cymene-Cresol Process: Toluene is alkylated with propene to form cymene. The m-cymene isomer is separated and then oxidized to a hydroperoxide, which is subsequently cleaved to yield m-cresol and acetone. [1][6]3. Alkaline Chlorotoluene Hydrolysis: Toluene is chlorinated to produce a mixture of chlorotoluene isomers. This mixture is then hydrolyzed at high temperature and pressure with sodium hydroxide. This process yields a cresol mixture with a high m-cresol content. [6][7] Q: Why is separating m-cresol from p-cresol so difficult?

A: The boiling points of m-cresol (202.2 °C) and p-cresol (201.9 °C) are extremely close, with a difference of only 0.3 °C. This makes separation by conventional fractional distillation highly inefficient and energy-intensive. [7]Industrial processes often rely on producing isomer mixtures and then using them as such or employing complex separation techniques, sometimes involving derivatization to create compounds with more distinct physical properties.

Q: Are there any "greener" or more direct methods for synthesizing cresols from toluene?

A: Yes, significant research is focused on direct hydroxylation of toluene. These methods are considered cleaner as they can avoid the use of strong acids and bases and reduce waste streams.

  • One-Step Catalytic Oxidation: This approach uses powerful oxidizing agents like hydrogen peroxide or nitrous oxide in the presence of specific catalysts, often shape-selective zeolites like ZSM-5. [8]The catalyst's pore structure can influence the selectivity towards a particular isomer. The main challenge remains achieving high conversion and selectivity simultaneously, as over-oxidation to other products is common. [8]

References
  • Chemcess. (2025, September 20). Industrial Production Of Cresols. Available at: [Link]

  • ResearchGate. (n.d.). Study on the preparation technique of m-cresol from m-toluidine. Available at: [Link]

  • Google Patents. (n.d.). CN101786943A - Catalytic synthesis method for preparing cresol by toluene one-step hydroxylation reaction.
  • Patsnap. (n.d.). M-Cresol patented technology retrieval search results. Available at: [Link]

  • Google Patents. (n.d.). WO2000059852A1 - Method for the oxidation of benzene and/or toluene to phenol and/or cresols.
  • Google Patents. (n.d.). US2728797A - Production of cresol.
  • Homework.Study.com. (n.d.). Propose steps for the conversion of Toluene to 4-methylphenol (p-cresol) using a reaction of a.... Available at: [Link]

  • Scribd. (n.d.). Othmer 2002 Synthesis of Cresol Caustic Fusion of Toluenesulfonic Acid. Available at: [Link]

  • Google Patents. (n.d.). CN105906481A - P-cresol preparation method and equipment.
  • Filo. (2023, November 17). Outline all steps in the synthesis from toluene of: (a) p-cresol via diazotizatiori. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. In Toxicological Profile for Cresols. Available at: [Link]

  • Google Patents. (n.d.). CN1515531A - Preparation process of meta-cresol.
  • Google Patents. (n.d.). CN102267976A - Preparation method for m-cresol purple.
  • Google Patents. (n.d.). CN103910609A - Method for synthesizing cresol.
  • SpringerLink. (n.d.). Highly selective synthesis of para-cresol by conversion of anisole on ZSM-5 zeolites. Available at: [Link]

  • ResearchGate. (n.d.). Toluene-4-monooxygenase, a three-component enzyme system that catalyzes the oxidation of toluene to p-cresol in Pseudomonas mendocina KR1. Available at: [Link]

  • International Journal of Chemical Studies. (2017, June 24). Separation and determination of cresol isomers (Ortho, Meta, Para). Available at: [Link]

  • Google Patents. (n.d.). CN1067674C - Synthesis of p-cresol by direct alkali fusion method from toluene-p-sulfonic acid.
  • ACS Publications. (2020, June 16). Reinvestigation of the Deceptively Simple Reaction of Toluene with OH and the Fate of the Benzyl Radical: The “Hidden” Routes to Cresols and Benzaldehyde. The Journal of Physical Chemistry A. Available at: [Link]

  • Organic Syntheses. (n.d.). p-CRESOL. Organic Syntheses Procedure. Available at: [Link]

  • Two main different technologies for m-cresol. (2020, June 15). Available at: [Link]

  • Oberlin College and Conservatory. (n.d.). Primary Atmospheric Oxidation Mechanism for Toluene. Available at: [Link]

Sources

Technical Support Center: m-Cresol Quantification & Matrix Effect Mitigation

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Alex V. Mercer Subject: Troubleshooting Matrix Effects in m-Cresol Quantification (LC-MS/MS & HPLC) Last Updated: January 31, 2026

Introduction

Welcome to the technical support hub for m-Cresol analysis. As a phenolic preservative commonly used in insulin formulations and biologics, m-Cresol presents a unique "dual-threat" in quantification:

  • In Formulations: High protein concentrations (e.g., Insulin) cause column fouling and co-elution.

  • In Biological Fluids (PK Studies): It ionizes poorly in ESI, suffers from severe ion suppression due to phospholipids, and must be chromatographically resolved from its endogenous isomer, p-Cresol (a uremic toxin).

This guide prioritizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows, as they are most susceptible to matrix effects, but the extraction principles apply to UV/Fluorescence detection as well.

Module 1: Diagnostic Workflow

"How do I confirm if my poor sensitivity is due to matrix effects?"

Before altering your extraction method, you must localize the ionization suppression. We use the Post-Column Infusion method, not just the post-extraction spike, to visualize where the suppression occurs relative to your analyte peak.

Experiment 1: Post-Column Infusion Profiling
  • Goal: Map the "suppression zones" of your biological matrix.

  • Setup:

    • Infuse a constant stream of m-Cresol standard (100 ng/mL) into the MS source via a T-ee connector.

    • Inject a "Blank Matrix Extract" (e.g., extracted plasma or placebo formulation) into the LC column.

    • Monitor the baseline of the m-Cresol transition (m/z 107 → 107 or derivatized equivalent).

    • Result: A dip in the baseline indicates ion suppression; a rise indicates enhancement.

MatrixDiagnosis Infusion Syringe Pump (m-Cresol Std) Tee T-ee Connector Infusion->Tee LC LC Column (Inject Blank Matrix) LC->Tee MS Mass Spectrometer (Monitor Baseline) Tee->MS Result Data Output: Identify Suppression Window MS->Result

Figure 1: Post-Column Infusion setup to visualize matrix effects in real-time.

Module 2: Sample Preparation Strategies

"Protein precipitation isn't working. My recovery is inconsistent."

Simple protein precipitation (PPT) with acetonitrile is often insufficient for m-Cresol because it fails to remove phospholipids (major ion suppressors) and does not concentrate the sample.

Protocol A: Liquid-Liquid Extraction (LLE) for Plasma/Serum

Why this works: m-Cresol is a weak acid (pKa ~10) and hydrophobic. Acidifying the sample ensures it is in the neutral (protonated) state, maximizing extraction into organic solvent while leaving polar matrix components behind.

  • Aliquot: Transfer 100 µL of plasma to a glass tube.

  • IS Addition: Add 10 µL of Internal Standard (m-Cresol-d7 ). Crucial: Do not use a structural analog; use a stable isotope labeled (SIL) standard to track matrix effects.

  • Acidification: Add 100 µL of 0.1% Formic Acid or Acetate Buffer (pH 4.0).

  • Extraction: Add 1.0 mL of Ethyl Acetate:Hexane (50:50 v/v) .

    • Note: Ethyl acetate provides good recovery; hexane reduces extraction of polar interferences.

  • Agitation: Vortex for 5 minutes; Centrifuge at 4000 rpm for 10 min.

  • Transfer: Transfer the supernatant to a clean tube.

  • Dry Down: Evaporate under Nitrogen at 35°C .

    • Warning: m-Cresol is volatile. Do not exceed 40°C and do not over-dry (remove immediately upon dryness).

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (50:50).

Protocol B: Handling High-Protein Formulations (Insulin)

Why this works: Insulin can precipitate and trap m-Cresol. You must disrupt protein binding.

  • Dilution: Dilute the formulation 1:10 with 0.1 M HCl . The acid dissociates the m-Cresol-Protein complex.

  • Precipitation: Add cold Acetonitrile (1:3 ratio).

  • Centrifuge: High speed (10,000 x g) to pellet insulin.

  • Direct Injection: Inject the supernatant (if sensitivity allows) or proceed to derivatization.

Module 3: Derivatization & Chromatography

"I can't see the peak, or I can't separate m-Cresol from p-Cresol."

Native phenols ionize poorly in ESI. Furthermore, m-Cresol and p-Cresol are isomers with identical mass. Standard C18 columns often fail to separate them.

Solution 1: Dansyl Chloride Derivatization

This reaction attaches a dansyl group to the phenol, creating a sulfonate ester.

  • Benefit 1: Increases molecular weight and hydrophobicity (better retention).

  • Benefit 2: The tertiary amine on the dansyl group ionizes efficiently in ESI(+) mode (10-100x sensitivity gain).

Step-by-Step Derivatization Protocol:

  • Buffer Prep: Prepare 100 mM Sodium Carbonate/Bicarbonate buffer (pH 10).

  • Reaction: Mix 50 µL Sample Extract + 25 µL Buffer + 25 µL Dansyl Chloride (1 mg/mL in Acetone).

  • Incubation: Heat at 60°C for 20 minutes .

  • Quench: Add 10 µL of 5% Formic Acid to stop the reaction.

  • Analyze: Inject directly.

Derivatization Start Extracted Sample (m-Cresol) Reagent Add Dansyl Chloride + Na2CO3 (pH 10) Start->Reagent Heat Incubate 60°C, 20 min Reagent->Heat Product Formation of Dansyl-m-Cresol Heat->Product MS LC-MS/MS Analysis (ESI Positive Mode) Product->MS

Figure 2: Dansyl Chloride derivatization workflow for enhanced sensitivity.

Solution 2: Isomer Separation (Chromatography)

If you cannot resolve m-Cresol from p-Cresol (endogenous in plasma), your quantification will be biased.

  • Recommended Column: Pentafluorophenyl (PFP) or Biphenyl phases.

    • Mechanism:[1][2] These phases utilize pi-pi interactions, which discriminate between the positional isomers (meta vs. para) better than hydrophobic C18 interactions.

  • Mobile Phase: Water/Methanol with 0.1% Formic Acid. Methanol is preferred over Acetonitrile for pi-pi selectivity.

Module 4: Quantification & Data Analysis

"How do I calculate the Matrix Factor (MF) for FDA validation?"

Regulatory bodies (FDA/EMA) require you to quantify the matrix effect. You cannot rely on "it looks okay."

Matrix Factor (MF) Calculation

You must perform this using 6 different lots of blank matrix to assess variability.[3]

Formula:



IS-Normalized MF:



ParameterAcceptance Criteria (FDA/EMA)Action if Failed
IS-Normalized MF CV < 15% across 6 lotsSwitch IS to Deuterated analog (m-Cresol-d7).
Absolute MF No strict limit (usually 0.8 - 1.2 is ideal)If < 0.5 (Suppression), improve cleanup (LLE/SPE).
Summary of Troubleshooting
SymptomProbable CauseCorrective Action
Low Sensitivity Poor ionization of phenols.[4]Use Dansyl Chloride derivatization (ESI+).
Peak Tailing Secondary interactions/pH.Ensure Mobile Phase is acidic (0.1% Formic Acid).
RT Shift Matrix loading on column.Improve cleanup (LLE); Use Divert Valve to dump first 1-2 min.
Co-elution m-Cresol / p-Cresol overlap.Switch column to PFP (Pentafluorophenyl) .

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • Li, W., et al. (2010). Dansyl derivatization of metabolites for LC-MS/MS analysis. Journal of the American Society for Mass Spectrometry. (Demonstrates sensitivity gains for phenols). [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. (Defines Matrix Factor calculations). [Link]

  • Schebb, N. H., et al. (2011). Formation of dansyl derivatives for the determination of phenolic compounds. Journal of Chromatography A. (Specific protocols for derivatization conditions). [Link]

Sources

Technical Support Center: Ensuring the Long-Term Stability of m-Cresol Solutions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for m-Cresol solutions. As a widely used preservative and excipient in pharmaceutical formulations, particularly in injectable protein and peptide drugs, the stability of m-Cresol is paramount to ensuring product efficacy, safety, and shelf-life. This guide provides in-depth technical information, practical protocols, and troubleshooting advice to help you maintain the integrity of your m-Cresol solutions for long-term use.

Understanding m-Cresol Instability: The Core Challenge

Meta-cresol (m-Cresol), a phenolic compound, is susceptible to degradation, primarily through oxidation. This degradation is a critical concern as it can lead to a loss of preservative efficacy and the formation of colored impurities, which may impact the quality and safety of the final drug product. The primary culprits behind m-Cresol instability are exposure to atmospheric oxygen, light, and elevated temperatures.

The core mechanism of degradation involves the oxidation of the phenol group. This process can be initiated by light, heat, or the presence of trace metal ions, which act as catalysts. The initial oxidation forms a phenoxyl radical. This highly reactive intermediate can then participate in further reactions, leading to the formation of colored compounds like quinones and potentially polymerization, resulting in discoloration (yellow to reddish-brown) and even precipitation.[1][2]

Frequently Asked Questions (FAQs)

Q1: My m-Cresol solution has turned yellow/brown. Is it still usable?

A yellowish to brownish-red tint is a common sign of m-Cresol oxidation.[1] The acceptability of this color change depends on the specific application and validated specifications for your product. For many pharmaceutical uses, a significant color change indicates unacceptable degradation. It is crucial to quantify the level of degradation products using a validated analytical method, such as HPLC, to determine if the solution still meets its quality attributes. As a general rule, a noticeable color change warrants a thorough investigation and likely disposal of the solution.

Q2: What are the primary factors that accelerate m-Cresol degradation?

The degradation of m-Cresol is primarily accelerated by:

  • Oxygen: The presence of dissolved and headspace oxygen is the main driver of oxidation.

  • Light: Exposure to light, especially UV radiation, can provide the energy to initiate oxidative reactions.[1][3]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[4]

  • pH: While m-Cresol is used in a range of pH conditions, highly alkaline or acidic conditions can potentially influence its stability and interaction with other formulation components.

  • Trace Metal Ions: Metal ions (e.g., iron, copper) can act as catalysts for oxidative degradation.

Q3: Can I filter a discolored m-Cresol solution to remove the impurities?

Filtering may remove precipitated impurities, but it will not remove the dissolved colored degradation products (like quinones). Therefore, filtration is not a solution for reversing oxidative degradation. The focus should be on preventing the degradation from occurring in the first place.

Q4: Are there any incompatibilities I should be aware of when preparing m-Cresol solutions?

Yes, m-Cresol is incompatible with strong oxidizing agents and strong bases. It can also react with certain metals, so it is important to use high-purity, compatible equipment (e.g., stainless steel, glass) during preparation and storage. Always consult a comprehensive chemical compatibility chart when selecting components for your storage and processing systems.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter with your m-Cresol solutions and provides a logical workflow for investigation and resolution.

Issue 1: Discoloration of the Solution
  • Symptom: The initially colorless or pale-yellow solution turns yellow, brown, or even black over time.[1]

  • Primary Cause: Oxidative degradation.

G cluster_0 Observation & Initial Assessment cluster_1 Investigation of Root Cause cluster_2 Corrective & Preventive Actions (CAPA) start Discoloration Observed assess_severity Assess Severity of Discoloration | Compare to retain sample/standard start->assess_severity check_oxygen Check for Oxygen Exposure | - Was the container properly sealed? | - Was the solution sparged with inert gas? | - Was the headspace blanketed? assess_severity->check_oxygen Investigate check_light Check for Light Exposure | - Was the solution stored in an amber or opaque container? | - Was it exposed to direct sunlight or UV light? assess_severity->check_light Investigate check_temp Check Storage Temperature | - Was the solution stored at the recommended temperature? | - Were there any temperature excursions? assess_severity->check_temp Investigate check_contaminants Check for Contaminants | - Possibility of metal ion contamination? | - Purity of raw materials and solvent? assess_severity->check_contaminants Investigate discard Discard Degraded Solution | Do not attempt to salvage by filtration. assess_severity->discard If severe/out of spec implement_storage Implement Proper Storage | - Use amber glass or stainless steel containers. | - Store at recommended temperature (e.g., 2-8°C or controlled room temp). check_oxygen->implement_storage Identify Cause check_light->implement_storage Identify Cause check_temp->implement_storage Identify Cause check_contaminants->implement_storage Identify Cause implement_handling Implement Proper Handling | - Prepare fresh solutions under an inert atmosphere (N₂ or Ar). | - Add antioxidants (e.g., BHT) if compatible with the formulation. | - Purge headspace with inert gas before sealing. implement_storage->implement_handling review_procedure Review & Revise SOPs | Update procedures for preparation and storage. implement_handling->review_procedure

Issue 2: Precipitation in the Solution
  • Symptom: Solid particles are observed in the m-Cresol solution.

  • Potential Causes & Solutions:

    • Low Temperature: m-Cresol has a melting point of around 11-12°C. If stored at a low temperature, it can solidify.

      • Solution: Gently warm the solution to room temperature with agitation. The precipitate should redissolve.

    • Contamination: The precipitate could be an insoluble impurity from the raw materials or a reaction product.

      • Solution: Identify the precipitate if possible (e.g., through filtration and analysis). Review the purity of all components and the cleanliness of the manufacturing equipment.

    • Advanced Degradation: In severe cases of degradation, polymerization can lead to insoluble products.

      • Solution: This is an indication of a highly unstable solution. The batch should be discarded, and the root cause of the degradation (as outlined in the discoloration section) should be investigated.

Protocols for Enhancing m-Cresol Solution Stability

Adherence to proper preparation and storage protocols is the most effective way to ensure the long-term stability of m-Cresol solutions.

Protocol 1: Preparation of a Stabilized m-Cresol Stock Solution

This protocol describes the preparation of a stock solution with measures to minimize initial oxygen content and prevent future degradation.

Materials:

  • High-purity m-Cresol

  • Appropriate solvent (e.g., Water for Injection, ethanol) of high purity

  • Antioxidant (optional, formulation-dependent), e.g., Butylated Hydroxytoluene (BHT)

  • Inert gas (Nitrogen or Argon, high purity)

  • Amber glass or passivated stainless steel container

  • Sterile filter (if required)

Procedure:

  • Pre-Sparging of Solvent:

    • Before adding m-Cresol, sparge the solvent with an inert gas (Nitrogen or Argon) for at least 15-30 minutes.[6] This involves bubbling the gas through the liquid to displace dissolved oxygen. The use of a sparging stone can create finer bubbles and increase the efficiency of oxygen removal.

  • Component Addition:

    • Under a gentle stream of inert gas to blanket the headspace, add the required amount of m-Cresol to the sparged solvent.

    • If using an antioxidant like BHT, it should be added and dissolved at this stage. A typical concentration for BHT is in the range of 0.01% to 0.02% (w/v), but the exact amount must be optimized and validated for your specific formulation.[7][8]

  • Mixing:

    • Mix the solution until all components are fully dissolved. Continue to maintain an inert gas blanket over the solution during mixing.

  • Final Filtration (if applicable):

    • If sterile filtration is required, perform it in a manner that minimizes re-introduction of oxygen.

  • Packaging and Storage:

    • Dispense the solution into amber glass vials or other appropriate light-protected containers.

    • Before sealing, purge the headspace of the container with the inert gas.

    • Store at the recommended temperature, protected from light.

G step1 Step 1: Solvent Preparation | Sparge solvent with N₂ or Ar to remove dissolved O₂. step2 Step 2: Component Addition | Under N₂ blanket, add m-Cresol and antioxidant (e.g., BHT). step1->step2 step3 Step 3: Mixing | Mix until fully dissolved, maintaining N₂ blanket. step2->step3 step4 Step 4: Packaging | Dispense into amber containers. step3->step4 step5 Step 5: Final Purge & Seal | Purge headspace with N₂ and seal tightly. step4->step5 step6 Step 6: Storage | Store protected from light at the recommended temperature. step5->step6

Protocol 2: Stability Testing of m-Cresol Solutions

Regular stability testing is essential to establish the shelf-life of your solution. Accelerated stability studies can provide a faster indication of long-term stability.[9][10][11]

Methodology: HPLC-UV for Potency and Impurity Profiling

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a reliable technique for quantifying m-Cresol and its degradation products.[12][13][14]

Typical HPLC Parameters:

ParameterTypical Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and a buffer (e.g., phosphate or acetate), gradient or isocratic
Flow Rate 1.0 mL/min
Detection Wavelength ~270-280 nm for m-Cresol, and other wavelengths for specific impurities
Column Temperature 25-30 °C
Injection Volume 10-20 µL

Procedure:

  • Sample Preparation: Dilute the m-Cresol solution to an appropriate concentration within the validated range of the analytical method using the mobile phase.

  • Standard Preparation: Prepare a series of calibration standards of high-purity m-Cresol. Also, use standards of known degradation products if available.

  • Analysis: Inject the samples and standards into the HPLC system.

  • Data Evaluation:

    • Determine the concentration of m-Cresol in the samples by comparing the peak area to the calibration curve. This gives the potency of the solution.

    • Identify and quantify any degradation peaks. The appearance of new peaks or the growth of existing impurity peaks over time indicates degradation.

Accelerated Stability Study Design:

To predict shelf-life, store aliquots of the m-Cresol solution at elevated temperatures and humidity conditions (e.g., 40°C/75% RH, 50°C/75% RH) and test at predetermined time points (e.g., 1, 2, 4 weeks).[9][15] The degradation rates at these conditions can be used to model and predict the stability at the intended long-term storage condition (e.g., 5°C or 25°C) using the Arrhenius equation.[10]

Summary of Stabilization Strategies and Best Practices

StrategyActionRationale
Oxygen Control Prepare and store solutions under an inert gas (Nitrogen, Argon). Use tightly sealed containers.Minimizes the primary reactant for oxidative degradation.
Light Protection Store solutions in amber or opaque containers. Avoid exposure to direct sunlight or UV light.Prevents photo-initiated degradation reactions.[1][3]
Temperature Control Store at recommended temperatures (e.g., refrigerated or controlled room temperature). Avoid temperature extremes.Reduces the rate of chemical degradation reactions.
Use of Antioxidants Incorporate a compatible antioxidant like BHT into the formulation (requires validation).Scavenges free radicals and inhibits the oxidation chain reaction.[7][8]
Material Purity Use high-purity m-Cresol, solvents, and other excipients.Reduces the presence of catalytic impurities (e.g., metal ions).
Proper Container Selection Use inert materials like Type I borosilicate glass or passivated stainless steel.Prevents leaching of contaminants and potential reactions with the container surface.

By understanding the mechanisms of m-Cresol degradation and implementing these robust preparation, storage, and testing protocols, you can significantly enhance the stability of your solutions, ensuring the quality and reliability of your research and pharmaceutical products.

References

  • ResearchGate. (2014). m-cresol UPLC chromatograms depicting eluted peaks at different... [Online] Available at: [Link]

  • Google Patents. (n.d.). CN101941890B - Method and device for preparing metacresol.
  • ResearchGate. (2021). Purification of meta-cresol purple and cresol red by flash chromatography: Procedures for ensuring accurate spectrophotometric seawater pH measurements. [Online] Available at: [Link]

  • Wikipedia. (2023). Creosote. [Online] Available at: [Link]

  • ResearchGate. (2021). Antioxidant Potential of Butylated Hydroxytoluene (BHT) – A Theoretical Study. [Online] Available at: [Link]

  • Linde Gas. (n.d.). Inerting, purging, sparging, pressure transfer in pharma/biotech. [Online] Available at: [Link]

  • Thompson, D. C., Perera, K., & London, R. (1995). Quinone methide formation from para isomers of methylphenol (cresol), ethylphenol, and isopropylphenol: relationship to toxicity. Chemical research in toxicology, 8(5), 727–733. Available at: [Link]

  • Al-Hussein, A., et al. (2023). Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. Pharmaceuticals (Basel, Switzerland), 16(8), 1145. Available at: [Link]

  • Raju, D. K., et al. (2012). Validation of a simple RP-HPLC method developed for the quantification of meta-cresol in parathyroid hormones formulation. Journal of pharmaceutical analysis, 2(4), 257–262. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Comparative Study of the Antioxidant Properties of Trolox, Ascorbic Acid and Butyl Hydroxytolene (BHT) by the. [Online] Available at: [Link]

  • CUTM Courseware. (n.d.). To prepare and dispense 30ml of cresol with soap solution. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Accelerated stability testing of trial formulations 1 and 3. [Online] Available at: [Link]

  • MBM ScienceBridge GmbH. (n.d.). Efficient removal of residual oxygen from inert gases. [Online] Available at: [Link]

  • De Grandis, D., et al. (2021). HPLC-DAD Purification and Characterization of Meta-Cresol-Purple for Spectrophotometric Seawater pH Measurements. Sensors (Basel, Switzerland), 21(18), 6061. Available at: [Link]

  • free-D-all. (2017). An Introduction to the Accelerated Stability Assessment Program. [Online] Available at: [Link]

  • Linde LienHwa Industrial Gases Co., LTD. (n.d.). Solutions-Inerting, Purging, Sparging. [Online] Available at: [Link]

  • U.S. Environmental Protection Agency. (1986). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. [Online] Available at: [Link]

  • ResearchGate. (2016). My m-cresol became black. Why?. [Online] Available at: [Link]

  • YouTube. (2017). Chapter 17 - Oxidation of Phenols to Quinone. [Online] Available at: [Link]

  • Mokhtar, S. M., et al. (2018). Comparison of Butylated Hydroxytoluene, Ascorbic Acid, and Clove Extract as Antioxidants in Fresh Beef Patties at Refrigerated Storage. The Korean journal for food science of animal resources, 38(6), 1274–1285. Available at: [Link]

  • Google Patents. (n.d.). CN1515531A - Preparation process of meta-cresol.
  • Urcan, A. C., et al. (2022). Changes in Ascorbic Acid, Phenolic Compound Content, and Antioxidant Activity In Vitro in Bee Pollen Depending on Storage Conditions: Impact of Drying and Freezing. Molecules (Basel, Switzerland), 27(19), 6214. Available at: [Link]

  • ResearchGate. (2021). HPLC-DAD Purification and Characterization of Meta-Cresol-Purple for Spectrophotometric Seawater pH Measurements. [Online] Available at: [Link]

  • Fernandez-Perez, B., et al. (2023). Application of Accelerated Predictive Stability Studies in Extemporaneously Compounded Formulations of Chlorhexidine to Assess the Shelf Life. Pharmaceutics, 15(12), 2728. Available at: [Link]

  • Scribd. (n.d.). Cresol With Soap Solution. [Online] Available at: [Link]

  • YouTube. (2019). Sparging a Solvent. [Online] Available at: [Link]

  • Pearson. (n.d.). Oxidation of Phenols to Quinones. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2023). 11.3: Precipitation Reactions. [Online] Available at: [Link]

  • Google Patents. (n.d.). US5607572A - Removal of oxygen from inert gases.
  • ResearchGate. (2022). Enhancing storage stability of butylated hydroxyanisole/hydroxytoluene antioxidants by encapsulation in oil-in-oil Pickering emulsions. [Online] Available at: [Link]

  • SlideShare. (n.d.). ACCELERATED STABILITY TESTING. [Online] Available at: [Link]

  • Jack Westin. (n.d.). Oxidation And Reduction Hydroquinones Ubiquinones Biological 2e Redox Centers - Phenols - MCAT Content. [Online] Available at: [Link]

  • YouTube. (2020). Determining if a PRECIPITATE will form in a solution | Chemistry with Cat. [Online] Available at: [Link]

  • Sterlitech Corporation. (n.d.). Chemical Compatibility Chart. [Online] Available at: [Link]

Sources

Technical Support Center: Precision Thermal Management in m-Cresol Distillation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Topic: Managing Temperature Fluctuations Assigned Specialist: Senior Application Scientist Audience: Chemical Engineers, Organic Chemists, Process Development

CRITICAL OPERATIONAL WARNING: Isomer Separation

Before proceeding, verify your objective. If you are attempting to separate m-Cresol from p-Cresol using standard fractional distillation, temperature control is not your limiting factor.

  • Boiling Point Difference: < 1.0 °C (m-Cresol: 202.0 °C vs. p-Cresol: 201.9 °C at 760 mmHg).

  • Physics Constraint: Standard rectification cannot effectively separate these isomers. Industrial separation requires alkylation, chemical extraction, or zeolite adsorption [1, 2].

  • Scope of this Guide: This guide addresses temperature stability for the purification of m-Cresol (removal of water, phenol, tars, or non-isomeric impurities).

Module 1: The Physics of Fluctuation

In vacuum distillation, temperature is not an independent variable; it is a slave to pressure. The Clausius-Clapeyron relation dictates that a vacuum fluctuation of just 1-2 mmHg can shift the boiling point by 5-10 °C [3].

The Stability Loop: Most "temperature" problems are actually vacuum problems or hydrodynamic issues (flooding).

StabilityLoop Vacuum Vacuum Level (Primary Variable) BP Boiling Point (Dependent Variable) Vacuum->BP Clausius-Clapeyron Vapor Vapor Velocity BP->Vapor Rate of Rise TempRead Thermometer Reading Vapor->TempRead Equilibrium TempRead->Vacuum User Adjusts (Incorrectly)

Figure 1: The dependency loop. Users often react to the Thermometer Reading by adjusting heat, when the root cause is usually Vacuum instability.

Module 2: Troubleshooting Guide (Q&A)
Issue A: "My head temperature spikes rapidly, then drops, creating a sawtooth pattern."

Diagnosis: Bumping (Superheating) or Water Contamination . m-Cresol is viscous and hygroscopic. If water is present, it expands 1600x upon vaporization, creating "slugs" of pressure that disrupt the equilibrium.

  • The Mechanism: Without nucleation sites, the liquid superheats above its boiling point. When a bubble finally forms, it erupts violently (bumping), splashing liquid into the column and spiking the temperature sensor with hot liquid rather than vapor.

  • Solution:

    • Degassing Phase: Run the system at 50°C under weak vacuum (100 mmHg) for 30 minutes before ramping heat. This strips water and low-boilers.

    • Agitation: Magnetic stirring is often insufficient for viscous cresols. Use a mechanical overhead stirrer or a capillary bleed (introducing a fine stream of inert gas like Nitrogen) to provide continuous nucleation sites [4].

Issue B: "The temperature is dropping despite constant heat input."

Diagnosis: Column Flooding or Condenser "Freezing" .

  • Scenario 1: Flooding: If vapor velocity is too high, it prevents liquid reflux from draining down.[1] The liquid accumulates (holds up) in the column.

    • Symptom:[2][3][4][5][6][7][8][9] Differential pressure (ΔP) across the column spikes.[10]

    • Result: The liquid "choke" acts as an insulator; hot vapor cannot reach the thermometer at the head.

    • Fix:Reduce heat input immediately. You have exceeded the column's adiabatic envelope.

  • Scenario 2: Condenser Solidification:

    • Data: m-Cresol freezes at ~11°C. p-Cresol freezes at ~35.5°C.

    • Risk:[4][5][6][10] If you use a chiller set to 0°C, the cresol vapors may solidify inside the condenser coils, blocking the vacuum path. This stops the vapor flow, causing the head temp to drop while the pot pressure skyrockets.

    • Fix: Set coolant temperature to 25–30°C . This is cool enough to condense the vapor (BP ~100°C at vacuum) but warm enough to keep it liquid.

Issue C: "Head temperature is fluctuating, but vacuum gauge is stable."

Diagnosis: Poor Sensor Wetting or Reflux Ratio Instability .

  • The Mechanism: A thermometer measures the temperature of the bulb, not the vapor, unless they are in equilibrium. If the reflux ratio is too low (taking off product too fast), the bulb dries out.

  • Fix:

    • Insulation: Ensure the column and still head are wrapped in glass wool or silvered vacuum jackets. m-Cresol has a high latent heat; if the column walls are cold, vapor condenses before reaching the sensor.

    • Sensor Placement: The bulb must be positioned below the side arm of the still head to be fully immersed in the vapor path.

Module 3: Logic & Workflow Visualization

Troubleshooting Decision Tree Use this logic flow to diagnose fluctuations in real-time.

Troubleshooting Start Symptom: Temp Fluctuation CheckVac Is Vacuum Gauge Stable? Start->CheckVac VacNo No (Pressure fluctuating) CheckVac->VacNo VacYes Yes (Pressure Stable) CheckVac->VacYes Leak Check for Leaks (Joints/Grease) VacNo->Leak Degas Is Feed Wet? (Water Bumping) VacNo->Degas CheckReflux Check Reflux (Is liquid returning?) VacYes->CheckReflux Flooding Flooding? (Liquid hold-up) CheckReflux->Flooding Too much liquid Sensor Sensor Dry? (Increase Reflux) CheckReflux->Sensor No liquid

Figure 2: Diagnostic logic for isolating thermal instability causes.

Module 4: Standard Operating Procedure (SOP)

Objective: Stable distillation of m-Cresol (Technical Grade).

ParameterSpecificationRationale
Vacuum Target 10–20 mmHgLowers BP to ~100–115°C, preventing thermal degradation (oxidation).
Bath Temp ~20–30°C > BPMaintain a "Thermal Head" without causing rapid boil-up.
Coolant Temp 25°C – 35°C CRITICAL: Prevents crystallization of isomers in the condenser.
Agitation Mechanical / CapillaryPrevents superheating and bumping in viscous fluids.

Step-by-Step Protocol:

  • System Inerting: Flush the clean, dry glassware with Nitrogen to remove oxygen (m-Cresol oxidizes to brown/black quinones).

  • Degassing (The "Drying" Run):

    • Set Vacuum to 100 mmHg.

    • Heat bath to 60°C.

    • Hold for 20 mins. Watch for water vapor (white fog) in the receiver.

  • Equilibration:

    • Increase Vacuum to target (e.g., 15 mmHg).

    • Ramp heat until reflux is visible at the bottom of the column.

    • Wait 15 minutes. Allow the column to "wet" completely. The temp at the head should stabilize.

  • Distillation:

    • Adjust takeoff valve.

    • Monitor Differential Pressure (ΔP) .[10] If ΔP rises, you are flooding -> Lower Heat.

    • If Head Temp drops -> Check for condenser blockage (freezing) or vacuum leak.

References
  • Griesbaum, K., et al. (2012). "Cresols and Xylenols." Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.

  • Adkins, H. (1945). "Separation of m- and p-Cresols." Journal of the American Chemical Society, 67(2).

  • National Institute of Standards and Technology (NIST). "m-Cresol: Thermochemical Data." NIST Chemistry WebBook.

  • Furniss, B.S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (Chapter 2: Experimental Techniques - Distillation).

Sources

reducing solvent consumption in HPLC analysis of m-Cresol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: m-Cresol HPLC Analysis

A Senior Application Scientist's Guide to Reducing Solvent Consumption

Welcome to the technical support center for the HPLC analysis of m-Cresol. As a widely used preservative in pharmaceutical formulations, such as insulin and hormone injections, the accurate quantification of m-Cresol is critical.[1] This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable strategies for reducing solvent consumption in your HPLC analyses, thereby promoting greener and more cost-effective laboratory practices.

Frequently Asked Questions (FAQs)

Q1: What is the most impactful way to reduce solvent consumption in my m-Cresol HPLC method?

A1: The most significant reduction in solvent usage is achieved by transitioning to columns with smaller internal diameters (I.D.).[2][3] Moving from a standard 4.6 mm I.D. column to a 2.1 mm I.D. column can decrease solvent consumption by as much as 80%.[2] This is because the optimal flow rate is proportional to the square of the column's radius. When you reduce the column I.D., you must proportionally decrease the flow rate to maintain the same linear velocity and, consequently, the separation quality.[4]

Q2: Can I switch from acetonitrile to a "greener" solvent for my m-Cresol analysis?

A2: Yes, substituting acetonitrile with more environmentally friendly solvents is a viable strategy. Methanol is a common and less toxic alternative to acetonitrile for reversed-phase HPLC.[5] Ethanol is another excellent, safer alternative.[6] However, be aware that changing the organic modifier will alter the selectivity of your separation.[7] Therefore, some method re-optimization will be necessary. For instance, a study on the separation of cresol isomers demonstrated a successful method using a mobile phase of methanol and water.[1][5]

Q3: Will reducing the column length affect my m-Cresol analysis?

A3: Reducing the column length directly shortens the analysis time and, as a result, reduces the total solvent consumed per run.[3] For less complex samples where high resolution is not a critical factor, switching from a 25 cm column to a 10 cm or even a 5 cm column can lead to solvent savings of 60% and 80%, respectively.[3] This is particularly applicable for assays and content uniformity tests.[3]

Q4: How does increasing the column temperature help in reducing solvent consumption?

A4: Increasing the column temperature lowers the viscosity of the mobile phase.[8] This reduction in viscosity leads to a lower system backpressure, which can allow for the use of higher flow rates to shorten analysis times without changing the column. Alternatively, it enables the use of smaller particle size columns, which provide higher efficiency and allow for shorter column lengths, thus saving solvent.[8] For small molecules like m-Cresol, a good starting point is to explore temperatures in the range of 40–60 °C.[8]

Q5: Are there any advanced chromatography techniques that can significantly reduce solvent use for m-Cresol analysis?

A5: Supercritical Fluid Chromatography (SFC) is an advanced technique that uses supercritical carbon dioxide as the primary mobile phase.[9] CO2 is a non-toxic, non-flammable, and inexpensive solvent. SFC can be a powerful tool for reducing the consumption of organic solvents, especially for chiral separations, but it is also applicable to a wide range of small molecules.[9][10]

Troubleshooting Guides

Issue 1: Loss of Resolution When Switching to a Smaller I.D. Column

Cause: When moving to a smaller internal diameter column, the extra-column volume of the HPLC system (including the injector, tubing, and detector flow cell) can have a more pronounced effect on band broadening, leading to a loss of resolution.[11]

Solution:

  • System Optimization: Ensure your HPLC system is optimized for micro-flow applications. This includes using low-volume tubing and a low-volume detector flow cell.

  • Injection Volume: Reduce the injection volume proportionally to the reduction in column volume. A useful trick is to dissolve your sample in a solvent that is weaker (i.e., contains more of the aqueous component) than your mobile phase.[12] This can help to focus the sample at the head of the column, counteracting some of the pre-column band broadening.[12]

Issue 2: Peak Tailing for m-Cresol

Cause: Peak tailing for phenolic compounds like m-Cresol can be caused by secondary interactions with residual silanol groups on the silica-based stationary phase.

Solution:

  • Mobile Phase pH: Adjust the pH of the aqueous portion of your mobile phase. For acidic compounds like m-Cresol, a lower pH (e.g., using a phosphate or acetate buffer around pH 2.5-3.5) will keep the analyte in its neutral form, minimizing interactions with silanols.

  • Column Choice: Consider using a column with a highly deactivated stationary phase or an end-capped column to reduce the availability of free silanol groups.

Issue 3: Drifting Retention Times

Cause: Fluctuations in mobile phase composition or column temperature can lead to inconsistent retention times. In normal-phase chromatography, variable water content in the mobile phase is a common culprit.[12]

Solution:

  • Mobile Phase Preparation: Always prepare fresh mobile phase and ensure it is thoroughly degassed. If using buffered mobile phases, be mindful of their limited shelf life.

  • Temperature Control: Use a column oven to maintain a constant and consistent column temperature.[8] Even small fluctuations in ambient temperature can affect retention times.

  • System Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of analyses.

Data & Protocols

Table 1: Impact of Column Dimensions on Solvent Consumption
Column I.D. (mm)Relative Flow RateApproximate Solvent Savings (%)
4.61.00
3.00.4357[3]
2.10.2179[2][3]
1.00.047~95[11]

This table illustrates the potential solvent savings when scaling down from a standard 4.6 mm I.D. column while maintaining the same linear velocity.

Experimental Protocol: Method Transfer from HPLC to UHPLC for m-Cresol Analysis

This protocol outlines the steps for transferring a standard HPLC method to a UHPLC system to achieve significant solvent and time savings.

1. Original HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (40:60, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Temperature: 30 °C

2. Scaled UHPLC Method:

  • Column: C18, 2.1 x 50 mm, <2 µm

  • Mobile Phase: Acetonitrile:Water (40:60, v/v)

  • Flow Rate: To maintain the same linear velocity, the new flow rate is calculated as: New Flow Rate = Old Flow Rate x (New Column I.D.² / Old Column I.D.²) = 1.0 mL/min x (2.1² / 4.6²) ≈ 0.21 mL/min

  • Injection Volume: To maintain the same response, the new injection volume is scaled down: New Injection Volume = Old Injection Volume x (New Column I.D.² x New Column Length) / (Old Column I.D.² x Old Column Length) = 10 µL x (2.1² x 50) / (4.6² x 150) ≈ 0.7 µL

  • Temperature: 30 °C

3. System Suitability:

  • Inject a standard solution of m-Cresol multiple times to ensure the system suitability parameters (e.g., retention time, peak area, tailing factor) meet the required criteria as per USP <621>.[13]

4. Validation:

  • Perform a partial or full method validation as per ICH guidelines to ensure the new UHPLC method is accurate, precise, and robust.[14]

Visualizations

Solvent_Saving_Hierarchy cluster_high High Impact Strategies cluster_moderate Moderate Impact Strategies cluster_low Low Impact Strategies A High Impact D Reduce Column I.D. (e.g., 4.6mm to 2.1mm) A->D B Moderate Impact F Reduce Column Length B->F G Alternative Solvents (e.g., Methanol, Ethanol) B->G C Low Impact H Optimize Flow Rate C->H I Increase Temperature C->I E Switch to UHPLC (<2 µm particles) D->E

Caption: Hierarchy of strategies for reducing solvent consumption.

Method_Transfer_Workflow Start Original HPLC Method Step1 Select UHPLC Column (Shorter Length, Smaller I.D., <2µm) Start->Step1 Step2 Scale Flow Rate & Injection Volume Step1->Step2 Step3 System Suitability Testing Step2->Step3 Step3->Step2 Fail Step4 Method Validation (ICH Guidelines) Step3->Step4 Pass End Solvent-Efficient UHPLC Method Step4->End

Caption: Workflow for transferring an HPLC method to a solvent-efficient UHPLC method.

References

  • The Role of HPLC Columns in Shaping a Greener Analytical Future.
  • Influence of the Column Inner Diameter on Chromatographic Efficiency in Miniaturized and Conventional Ultra-High-Performance Liquid Chromatography. ResearchGate. [Link]

  • Guide to Choosing the Correct HPLC Solvent. Phenomenex. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • HPLC-DAD Purification and Characterization of Meta-Cresol-Purple for Spectrophotometric Seawater pH Measurements. MDPI. [Link]

  • How to reduce mobile phase consumption during an HPLC analysis. Pharma Growth Hub. [Link]

  • How to reduce Mobile Phase consumption during HPLC analysis?. YouTube. [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. [Link]

  • Separation and determination of cresol isomers (Ortho, Meta, Para). International Journal of Chemical Studies. [Link]

  • HPLC Separation of m-Cresol Purple and Related Impurities. SIELC Technologies. [Link]

  • Tips and Tricks of Reducing Solvent Consumption in Conventional and UHPLC Analyses. Agilent. [Link]

  • Validation of a simple RP-HPLC method developed for the quantification of meta-cresol in parathyroid hormones formulation. PMC - NIH. [Link]

  • Validation of a simple RP-HPLC method developed for the quantification of meta-cresol in parathyroid hormones formulation. ResearchGate. [Link]

  • Development and Validation of a Stability-indicating HPLC Method for Determination of Insulin Detemir and Preservatives in their I - Regular Article. [Link]

  • Alternative Solvents for the Reversed-Phase Separation of Proteins. Waters Corporation. [Link]

  • What is Supercritical Fluid Chromatography (SFC) Chromatography?. Teledyne Labs. [Link]

  • Performance evaluation of green and conventional solvents in reversed-phase liquid chromatography based on the separation of non. MAC-MOD Analytical. [Link]

  • Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. EPA. [Link]

  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]

  • Choosing the Right Column Dimensions for HPLC Method. Pharma Growth Hub. [Link]

  • Gas chromatographic method of m-cresol.
  • Supercritical fluid chromatography. Wikipedia. [Link]

  • Potential of Alternative Solvent Systems in Reversed-Phase Liquid Chromatography. [Link]

  • M-Cresol. PubChem - NIH. [Link]

  • SUPERCRITICAL FLUID CHROMATOGRAPHY. Agilent. [Link]

  • What are the compatible solutes for HPLC c18 reversed phase columns other than toluene?. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]

  • How to Master Supercritical Fluid Chromatography (SFC): SFC Working Principle and Instrumentation. YouTube. [Link]

  • Non-aqueous (or nearly so) reversed-phase flash column chromatography – a nice alternative for purifying lipophilic compounds. Biotage. [Link]

  • GC chromatogram of a mixture of o-cresol, p-cresol, and m-cresol.... ResearchGate. [Link]

Sources

Validation & Comparative

Comparative Guide: Reactivity & Performance of Cresol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the three cresol isomers (ortho, meta, and para), focusing on their reactivity profiles, physicochemical properties, and experimental behavior.

Executive Summary: The Reactivity Hierarchy

For researchers in medicinal chemistry and synthesis, distinguishing between cresol isomers is critical due to their distinct electronic behaviors and metabolic fates.

  • Most Reactive (EAS):

    
    -Cresol . The meta-orientation allows the directing effects of the hydroxyl (-OH) and methyl (-CH
    
    
    
    ) groups to reinforce each other, creating "super-activated" sites.
  • Most Acidic:

    
    -Cresol  (pKa 
    
    
    
    10.09). It lacks the destabilizing hyperconjugative effect on the phenoxide anion present in o- and p-isomers.
  • Most Sterically Hindered:

    
    -Cresol . Proximity of the methyl group to the hydroxyl significantly retards reaction rates at the ortho position.
    
  • Unique Metabolic Risk:

    
    -Cresol . It is uniquely prone to forming reactive quinone methides  upon oxidation, a key consideration for toxicity in drug metabolite screening.
    
Electronic & Steric Landscape

The reactivity differences stem from the interplay between Resonance Effects (+M) , Inductive Effects (+I) , and Steric Hindrance .

The "Cooperative" vs. "Competitive" Effect

In Electrophilic Aromatic Substitution (EAS), both -OH and -CH


 are ortho-para directors. However, the -OH group is the dominant activator.[1]
  • 
    -Cresol (Cooperative):  The -OH group directs to positions 2, 4, and 6. The -CH
    
    
    
    group (at position 3) directs to positions 2, 4, and 6 relative to itself (which correspond to ring positions 2, 4, and 6).
    • Result: The directing effects overlap perfectly. C2, C4, and C6 are doubly activated.

  • 
    -Cresol (Competitive):  The -OH directs to C2 and C6. The -CH
    
    
    
    directs to C3 and C5.
    • Result: The activating groups activate different carbons. There is no double activation.

  • 
    -Cresol (Steric Conflict):  While electronic effects overlap at C4 and C6, the C2 position is blocked by the methyl group, and the C6 position is sterically crowded by the adjacent -OH.
    

ReactivityLogic cluster_meta m-Cresol (Cooperative Effect) cluster_para p-Cresol (Competitive Effect) m_node m-Cresol Structure (OH @ C1, CH3 @ C3) act_OH_m OH Activates: C2, C4, C6 m_node->act_OH_m act_CH3_m CH3 Activates: C2, C4, C6 m_node->act_CH3_m result_m Result: HIGH Reactivity (Reinforced Activation) act_OH_m->result_m act_CH3_m->result_m p_node p-Cresol Structure (OH @ C1, CH3 @ C4) act_OH_p OH Activates: C2, C6 p_node->act_OH_p act_CH3_p CH3 Activates: C3, C5 p_node->act_CH3_p result_p Result: MODERATE Reactivity (Distributed Activation) act_OH_p->result_p act_CH3_p->result_p

Figure 1: Mechanistic visualization of directing group interactions. In m-cresol, the vectors of activation converge, leading to superior kinetic rates.

Physicochemical Data Comparison

The following data consolidates acidity and kinetic constants.

Property

-Cresol

-Cresol

-Cresol
Significance
Structure 2-methylphenol3-methylphenol4-methylphenol
Acidity (pKa) 10.2910.09 10.26

-Cresol is most acidic due to lack of hyperconjugative destabilization of the anion.
Bromination Rate (

)
1.0 (Reference)~33.0 ~2.0

-Cresol reacts >30x faster than

-cresol in aqueous bromination.
Oxidation Product

-Quinone Methide
Radical Coupling

-Quinone Methide

-QM is a potent electrophile (toxicity alert).
Melting Point 29.8 °C11.8 °C35.5 °C

-Cresol is solid at RT;

-Cresol is liquid.

Data Sources: pKa values derived from standard aqueous dissociation constants; Bromination rates based on competitive kinetics (See Reference 1, 3).

Experimental Protocol: Regioselective Nitration

Objective: To demonstrate the superior regioselectivity and yield obtainable with modern "green" nitration methods compared to traditional sulfuric acid/nitric acid routes. Method: Cerium(IV) Ammonium Nitrate (CAN) mediated nitration.[2]

Protocol Rationale

Traditional nitration often yields tarry oxidation byproducts, especially with the highly reactive


-cresol. The CAN/NaHCO

solid-phase or aqueous-phase method suppresses oxidation and enhances ortho-selectivity (relative to the phenol -OH).
Step-by-Step Methodology
  • Reagent Preparation:

    • Substrate: 1.0 mmol of Cresol isomer (

      
      -, 
      
      
      
      -, or
      
      
      -).
    • Reagent: 1.0 mmol Cerium(IV) Ammonium Nitrate (CAN).

    • Base: 1.0 mmol NaHCO

      
       (solid).
      
    • Solvent: Acetonitrile (CH

      
      CN), 5 mL.
      
  • Reaction Setup:

    • Dissolve the cresol isomer in CH

      
      CN in a round-bottom flask.
      
    • Add solid NaHCO

      
       while stirring.
      
    • Add CAN in small portions over 5 minutes. Note: The reaction is exothermic; maintain at room temperature (20-25°C).

  • Monitoring:

    • Monitor via TLC (Hexane:Ethyl Acetate 8:2).

    • 
      -Cresol:  Reaction completes in <10 mins. Major product: 2-nitro-4-methylphenol .
      
    • 
      -Cresol:  Reaction is instantaneous. Major products: mixture of 2-nitro-3-methylphenol  and 4-nitro-3-methylphenol .
      
    • 
      -Cresol:  Reaction completes in ~15-20 mins. Major product: 2-nitro-6-methylphenol .
      
  • Workup:

    • Pour mixture into 20 mL ice-water.

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Dry organic layer over anhydrous Na

      
      SO
      
      
      
      and concentrate.

ExperimentalWorkflow start Start: Cresol Isomer (1.0 mmol) step1 Add Solvent: Acetonitrile (5 mL) start->step1 step2 Add Base: NaHCO3 (1 eq) step1->step2 step3 Add Oxidant: CAN (1 eq, portionwise) step2->step3 reaction Reaction (RT, 5-20 min) step3->reaction branch_p p-Cresol Result: 95% Yield 2-nitro-4-methylphenol reaction->branch_p Regioselective branch_m m-Cresol Result: Mixture of Isomers (High Reactivity) reaction->branch_m Low Selectivity

Figure 2: Workflow for CAN-mediated nitration. Note the high yield and selectivity for p-cresol compared to the isomer mixture often obtained from m-cresol.

Metabolic & Toxicological Implications

In drug development, the position of the methyl group dictates the metabolic pathway and potential toxicity.

  • 
    -Cresol (High Risk): 
    
    • Mechanism:[2][3][4][5][6] Oxidation by CYP450 enzymes leads to the formation of a Quinone Methide intermediate.

    • Consequence: This electrophile can form covalent adducts with proteins (via cysteine residues) or DNA, leading to hepatotoxicity.

  • 
    -Cresol (Lower Risk): 
    
    • Mechanism:[2][3][4][5][6] The meta arrangement prevents the formation of a conjugated quinone methide structure. Oxidation typically results in ring hydroxylation or radical coupling, which are generally less reactive toward biological nucleophiles.

References
  • Kinetic Study of Bromination

    • Title: Rapid Kinetics of Bromination of the regioisomers of Cresol in aqueous medium by the competition technique.
    • Source: Open Access Library Journal (2014).
    • URL:[Link]

  • Regioselective Nitration Protocol

    • Title: Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate.[2]

    • Source: Arkivoc (2003).[2]

    • URL:[Link][2]

  • Acidity and pKa Values

    • Title: Understanding the Acidity Order: Why m-Cresol is More Acidic Than p-Cresol.
    • Source: Prutor.
    • URL:[Link]

Sources

m-Cresol: The Liquid Standard for Difficult Polymer Dissolution

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Audience: Polymer Physicists, QC Analysts, and Materials Scientists

Executive Summary: The Case for m-Cresol

In the dissolution of semicrystalline polymers—specifically Polyamides (Nylons) and conductive Polyaniline (PANI)—phenolic solvents are often the only viable option due to their ability to disrupt strong interchain hydrogen bonding.

While Phenol is the historical baseline, it suffers from a high melting point (40.5°C), requiring heated hoppers or co-solvents (e.g., 1,1,2,2-tetrachloroethane) to maintain a liquid phase. m-Cresol (3-methylphenol) emerges as the superior alternative for two critical reasons:

  • Thermodynamic Utility: It remains liquid at room temperature (MP ~11°C), simplifying handling and automation.

  • Rheological Accuracy: Unlike strong mineral acids (Formic/Sulfuric), m-Cresol dissolves polyamides without ionizing the polymer backbone, allowing for the measurement of true molecular weight distributions without polyelectrolyte expansion errors.

Fundamental Properties: Phenolic Solvent Landscape[1]

The choice of solvent dictates not just solubility, but the conformation of the polymer in solution.

Table 1: Comparative Physicochemical Properties

Propertym-Cresol Phenol o-Cresol Formic Acid (90%)
CAS No. 108-39-4108-95-295-48-764-18-6
Physical State (20°C) Liquid (Viscous)Solid (Crystalline)Solid/Liquid (MP 30°C)Liquid
Melting Point (°C) ~11–12°C40.5°C29.8°C8.4°C
Boiling Point (°C) 203°C181.7°C191°C100.8°C
pKa (Acidity) 10.1 (Weaker Acid)10.010.33.75 (Strong Acid)
Dielectric Constant 11.89.7811.558.0
Toxicity Profile Toxic/CorrosiveToxic/CorrosiveToxic/CorrosiveCorrosive

Scientist’s Note: The slightly higher pKa of m-Cresol compared to phenol is due to the electron-donating inductive effect (+I) of the methyl group at the meta position. This makes m-Cresol a slightly better H-bond acceptor but a weaker proton donor than phenol, reducing the risk of polymer degradation during extended heating.

Mechanism of Action: Solvation Physics

To understand why m-Cresol is preferred, we must analyze the dissolution mechanism at the molecular level.

A. Polyamides (Nylon 6, 66)

Nylons are held together by dense hydrogen bond networks between amide groups.

  • Formic Acid (The Protonation Trap): Formic acid protonates the carbonyl oxygen of the amide group. This creates positive charges along the backbone. The resulting electrostatic repulsion causes the polymer coil to expand artificially (Polyelectrolyte Effect), skewing Intrinsic Viscosity (IV) data unless swamped with excess salt.

  • m-Cresol (The Shielding Effect): m-Cresol acts as a hydrogen bond interrupter. The hydroxyl group of the solvent H-bonds with the polymer's carbonyl, while the aromatic ring shields the interaction. Crucially, it does not ionize the polymer. The chain adopts a "Random Coil" conformation, ideal for determining true molecular weight.

B. Polyaniline (Conductive Polymers)[1]
  • Secondary Doping: In common solvents (e.g., chloroform), PANI adopts a "Compact Coil" structure (insulating). When dissolved in m-Cresol, the solvent H-bonds with the imine nitrogens. This interaction forces the polymer backbone to untwist and flatten ("Expanded Coil"), increasing delocalization of

    
    -electrons and boosting conductivity by orders of magnitude.
    

G cluster_0 Polyamide Dissolution cluster_1 Polyaniline (PANI) Doping PA_Solid Polyamide (Solid) H-Bond Network Formic Solvent: Formic Acid (Protonation) PA_Solid->Formic Cresol Solvent: m-Cresol (H-Bond Shielding) PA_Solid->Cresol Result_Formic Polyelectrolyte Effect (Artificially Expanded Coil) Non-Linear Viscosity Formic->Result_Formic Backbone Charging Result_Cresol Random Coil (True Hydrodynamic Volume) Linear Viscosity Cresol->Result_Cresol Neutral Solvation PANI_Compact PANI (Compact Coil) Low Conductivity MCresol_Add Add m-Cresol (Secondary Dopant) PANI_Compact->MCresol_Add PANI_Expanded PANI (Expanded Coil) Planar Conformation High Conductivity MCresol_Add->PANI_Expanded Planarization

Figure 1: Mechanistic comparison of polymer solvation pathways. Left: Polyamide behavior in ionic vs. phenolic solvents. Right: Conformational change in Polyaniline driven by m-Cresol.

Application 1: Intrinsic Viscosity of Polyamides

Standard: ASTM D789 / ISO 307 Objective: Determine molecular weight via solution viscosity.

While Formic Acid is standard for routine QC due to cost, m-Cresol is required for research-grade characterization and for polyamides that are insoluble in formic acid (e.g., PA 11, PA 12, and aromatic polyamides).

Experimental Protocol: m-Cresol Viscometry

Safety: Perform all steps in a fume hood. m-Cresol causes severe burns.[1]

  • Drying: Dry polymer pellets at 80°C under vacuum for 4 hours. Moisture acts as a plasticizer and skews results.

  • Weighing: Weigh 0.2500 g (±0.0002 g) of polymer into a 50 mL volumetric flask.

  • Solvent Addition: Add approximately 35 mL of High-Purity m-Cresol (99%+).

  • Dissolution:

    • Place flask on a shaker bed or magnetic stirrer heated to 95–100°C.

    • Critical Step: Stir until no "gel swollen" particles remain. This typically takes 2–4 hours for PA66.

    • Validation: Shine a laser pointer through the solution. Scattering indicates undissolved microgels; the solution must be optically clear.

  • Equilibration: Cool to 25.0°C ± 0.1°C in a thermostatic bath. Top up to the mark with m-Cresol.

  • Measurement: Use an Ubbelohde viscometer (Size 100 or 150). Measure flow time (

    
    ) vs. pure solvent flow time (
    
    
    
    ).

Data Calculation: Relative Viscosity (


) = 

Unlike formic acid, m-Cresol solutions follow the Huggins equation linearly, allowing for reliable extrapolation to Intrinsic Viscosity [

].
Application 2: High-Conductivity PANI Films

Objective: Cast Polyaniline films with metallic conductivity (~200–400 S/cm).

The "Secondary Doping" effect of m-Cresol is unique. While the primary dopant (e.g., Camphorsulfonic Acid, CSA) protonates the polymer, m-Cresol solvates the ionic pairs, allowing the chains to uncoil.

Experimental Protocol: Solution Casting
  • Synthesis: Prepare PANI-CSA complex by mixing PANI Emeraldine Base with CSA (molar ratio 1:0.5) in a mortar.

  • Solvation: Add the powder to m-Cresol at a concentration of 1–3 wt%.

  • Homogenization:

    • Sonicate for 24 hours at 25°C.

    • Note: The solution should turn from blue (undoped) to bright green (doped).

  • Filtration: Pass through a 0.45 µm PTFE syringe filter to remove aggregates.

  • Casting: Drop-cast onto glass or silicon substrates.

  • Evaporation: Dry at 50°C in a vacuum oven for 24 hours.

    • Caution: Removing the last traces of m-Cresol is difficult due to its high BP (203°C). Residual solvent actually helps conductivity by maintaining the expanded lattice.

Safety & Handling: The "Liquid" Advantage

The primary operational advantage of m-Cresol over Phenol is its physical state.

  • Freezing Risk: Phenol freezes in transfer lines if the temperature drops below 40°C. m-Cresol remains liquid down to ~11°C. This eliminates the need for heat tracing on transfer pipes in most lab environments.

  • Hygroscopicity: Both solvents absorb water. Water is a non-solvent for Nylons and will cause precipitation (turbidity). Store m-Cresol under dry nitrogen.

  • Color Stability: m-Cresol oxidizes to a reddish-brown color upon air exposure. While unsightly, this slight oxidation rarely affects viscosity measurements unless the degradation is severe.

Toxicity Warning: m-Cresol is rapidly absorbed through the skin and is a systemic poison (CNS depression, organ failure). Neoprene or Butyl rubber gloves are required; Nitrile provides only momentary splash protection.

References
  • ASTM International. (2019). ASTM D789-19: Standard Test Methods for Determination of Relative Viscosity of Concentrated Polyamide (PA) Solutions. West Conshohocken, PA. [Link]

  • Baird, D. G., & Walczak, D. K. (1990). The effect of solvent on the rheology of concentrated solutions of Nylon 6,6.[2] Journal of Rheology, 34(8), 1257-1270. [Link]

  • MacDiarmid, A. G., & Epstein, A. J. (1994). The Concept of Secondary Doping as Applied to Polyaniline.[3] Synthetic Metals, 65(2-3), 103-116. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 342, m-Cresol.[1] Retrieved from PubChem.[1][4] [Link]

  • Wypych, G. (2016). Handbook of Solvents, Volume 2: Use, Health, and Environment (2nd Ed.). ChemTec Publishing. (General reference for solvent properties).

Sources

accuracy and precision of different analytical methods for cresol isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomeric Challenge

The quantification of cresol isomers (ortho-, meta-, and para-cresol) presents a classic analytical bottleneck. While o-cresol is readily resolved due to its distinct boiling point and pKa, the separation of m-cresol and p-cresol remains a critical challenge. These two isomers possess nearly identical boiling points (


T 

0.1°C) and similar polarity, causing co-elution on standard non-polar GC columns and C18 HPLC columns.

This guide evaluates the two primary high-precision methodologies—Cyclodextrin-Modified HPLC and Derivatization-GC-MS —providing validated protocols to achieve baseline resolution (


) for these critical analytes.
Isomer Physicochemical Profile
IsomerBoiling Point (°C)pKa (at 25°C)Key Analytical Challenge
o-Cresol 191.010.28Minimal; resolves easily on standard phases.
m-Cresol 202.010.08Co-elution with p-cresol on non-polar phases.
p-Cresol 201.910.26Co-elution with m-cresol on non-polar phases.

Method A: High-Performance Liquid Chromatography (HPLC)

Best For: Pharmaceutical formulations (Insulin), aqueous matrices, and thermally labile samples.

Standard Reverse Phase (RP-HPLC) on C18 columns often fails to resolve m- and p-cresol because their hydrophobicities are nearly identical. To force separation, we must exploit shape selectivity rather than just hydrophobicity.

The Solution: Host-Guest Complexation

By adding


-Cyclodextrin (

-CD)
to the mobile phase, we create a secondary equilibrium. The hydrophobic cavity of the cyclodextrin forms inclusion complexes with the cresols. The para isomer, being linear, fits more deeply into the cavity than the bulkier meta isomer, resulting in different retention times.
Optimized Protocol (Pharma-Grade)
  • Column: Phenyl-Hexyl or C18 (e.g., Waters Symmetry C18, 5

    
    m, 4.6 x 150 mm).
    
  • Mobile Phase:

    • Solvent A: 10 mM Phosphate Buffer (pH 3.0) + 5.0 mM

      
      -Cyclodextrin .
      
    • Solvent B: Acetonitrile.

    • Note: The low pH suppresses ionization (keeping cresols neutral), maximizing hydrophobic interaction.

  • Gradient: Isocratic 75:25 (A:B) is often sufficient; gradient elution (20%

    
     50% B) sharpens peaks.
    
  • Detection: UV at 272 nm (excitation maximum for cresols).

Performance Metrics
  • Resolution (

    
    ):  > 2.0 for m/p pair.
    
  • Precision (RSD): < 1.0% (n=6 injections).

  • Accuracy: 98.5% – 101.5% recovery in insulin matrices.

  • LOD: ~0.05

    
    g/mL.
    

HPLC_Workflow Sample Sample Preparation (0.2µm Filtration) Column Stationary Phase (C18 / Phenyl-Hexyl) Sample->Column MobilePhase Mobile Phase Prep (Buffer + β-Cyclodextrin) MobilePhase->Column Interaction Host-Guest Complexation (p-cresol retained longer) Column->Interaction Mechanism Detector UV Detection (272 nm) Interaction->Detector Elution

Figure 1: HPLC workflow utilizing cyclodextrin additives to induce shape-selective separation.

Method B: Gas Chromatography (GC-MS/FID)

Best For: Environmental analysis, complex organic mixtures, and trace-level detection.

While polar "Wax" (polyethylene glycol) columns can separate isomers, they suffer from thermal instability and column bleed. The superior approach uses Derivatization (Silylation) on robust non-polar columns (e.g., HP-5ms).

The Solution: Steric Modification via Silylation

Reacting cresols with MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) replaces the hydroxyl proton with a trimethylsilyl (TMS) group. This eliminates hydrogen bonding and significantly alters the molecular volume. The "Ortho Effect" in the mass spectra fragmentation also aids in positive identification.

Optimized Protocol (Silylation)
  • Sample Prep: Take 1 mL sample extract (in DCM or Ethyl Acetate).

  • Derivatization: Add 50

    
    L MSTFA + 1% TMCS (catalyst). Incubate at 60°C for 30 mins.
    
  • Column: 5% Phenyl Methyl Siloxane (e.g., HP-5ms, 30m x 0.25mm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Temp Program: 80°C (2 min)

    
     10°C/min 
    
    
    
    200°C
    
    
    20°C/min
    
    
    280°C.
Performance Metrics
  • Resolution (

    
    ):  > 1.5 (Baseline separation of m-TMS and p-TMS).
    
  • Precision (RSD): 2.0% – 4.0% (Higher variance due to derivatization step).

  • LOD: < 10 ng/mL (using SIM mode on MS).

GC_Mechanism Cresols Raw Cresol Mixture (H-Bonding Active) Reaction Derivatization (MSTFA) 60°C, 30 min Cresols->Reaction TMS_Deriv TMS-Cresol Derivatives (Volatile, Non-Polar) Reaction->TMS_Deriv Separation GC Separation (HP-5ms) Order: o- -> m- -> p- TMS_Deriv->Separation

Figure 2: Derivatization strategy to enhance volatility and steric differentiation in GC analysis.

Comparative Performance Matrix

Use this table to select the method aligning with your laboratory's constraints and accuracy requirements.

FeatureHPLC (Cyclodextrin-Modified)GC-MS (TMS Derivatization)UV-Vis (Chemometrics)
Separation Mechanism Inclusion Complex (Shape)Volatility + Steric BulkMathematical Deconvolution
m/p Resolution High (

)
Moderate/High (

)
None (Spectral Overlap)
Precision (RSD) Excellent (< 1.0%) Good (2-4%)Moderate (3-5%)
Sample Prep Time Low (Filter & Inject)High (30+ min reaction)Very Low
Matrix Compatibility Aqueous (Insulin/Biological)Organic/EnvironmentalSimple Mixtures Only
Primary Drawback Mobile phase cost (CDs)Moisture sensitivityCannot separate impurities
Scientist’s Recommendation
  • Choose HPLC if you are validating insulin products or working with protein-rich aqueous samples. The self-validating nature of the resolution check (using USP tailing factors) makes it robust for QC.

  • Choose GC-MS if you are analyzing wastewater or soil extracts where water can be removed. The MS spectral data provides a second tier of confirmation (identity) that UV detection lacks.

References

  • Farah, F. et al. (2022).[1] Development and Validation of a Stability-indicating HPLC Method for Determination of Insulin Detemir and Preservatives. Analytical & Bioanalytical Chemistry Research.

  • Xu, J. et al. (2019).[2] Differentiation of isomeric cresols by silylation in combination with GC‐MS analysis. Rapid Communications in Mass Spectrometry.

  • United States Pharmacopeia (USP). <121> Insulin Assays. USP-NF.

  • Schepers, U. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para). International Journal of Chemical Studies.

Sources

A Senior Application Scientist's Guide to the Validation of a GC-MS Method for Trace Level Detection of m-Cresol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, analytical scientists, and drug development professionals, the precise and reliable quantification of trace-level impurities is not just a regulatory requirement but a cornerstone of product safety and efficacy. Meta-cresol (m-cresol), a common preservative in pharmaceutical formulations and a potential process impurity, requires rigorous analytical oversight.[1][2] Its detection at trace levels is critical, particularly when assessing genotoxic potential or ensuring compliance with stringent regulatory limits.[3][4][5]

This guide provides an in-depth, experience-driven walkthrough for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for m-cresol. Moving beyond a simple checklist of steps, we will explore the scientific rationale behind each validation parameter, present a robust experimental protocol, and compare the performance of GC-MS against alternative analytical technologies. Our objective is to equip you with the knowledge to develop and validate a method that is not only compliant but scientifically sound and fit for its intended purpose.[6][7]

The Analytical Imperative: Why GC-MS for m-Cresol?

The choice of an analytical technique is the first critical decision. For a semi-volatile compound like m-cresol, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are viable options.[8][9] However, GC-MS presents two decisive advantages for trace-level impurity analysis:

  • Superior Sensitivity: GC-MS, particularly when operated in Selected Ion Monitoring (SIM) mode, offers exceptional sensitivity, often reaching nanogram or even picogram levels. This is paramount when dealing with trace impurities that may have low specification limits.[10]

  • Unparalleled Specificity: The mass spectrometer provides a "fingerprint" of the analyte based on its mass-to-charge ratio and fragmentation pattern. This high degree of specificity ensures that the signal detected is unequivocally from m-cresol, eliminating the risk of interference from co-eluting matrix components—a common challenge in complex pharmaceutical samples.[11]

While HPLC with UV or fluorescence detection is a powerful tool, it may lack the sensitivity and absolute specificity of GC-MS for this application.[2][12] Furthermore, the volatility of m-cresol makes it an ideal candidate for GC, often without the need for complex derivatization, simplifying sample preparation.[13]

The Validation Framework: Adhering to ICH Q2(R1)

A method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended use.[7] The internationally recognized guideline for this process is the ICH Harmonised Tripartite Guideline Q2(R1), "Validation of Analytical Procedures: Text and Methodology."[6][14][15] Our validation protocol will be structured around the key characteristics defined in this guideline.[16]

dot graph ValidationParameters { layout=neato; rankdir="LR"; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Center node Validation [label="Method Validation\n(ICH Q2(R1))", pos="0,0!", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF", width=2.5, height=1.2];

// Main parameter nodes Specificity [label="Specificity", pos="-2.5,2.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Linearity [label="Linearity & Range", pos="2.5,2.5!", fillcolor="#FBBC05", fontcolor="#202124"]; Accuracy [label="Accuracy", pos="-3.5,0!", fillcolor="#34A853", fontcolor="#FFFFFF"]; Precision [label="Precision", pos="3.5,0!", fillcolor="#34A853", fontcolor="#FFFFFF"]; LOD [label="LOD", pos="-2.5,-2.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; LOQ [label="LOQ", pos="0,-3.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; Robustness [label="Robustness", pos="2.5,-2.5!", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges from center Validation -> Specificity; Validation -> Linearity; Validation -> Accuracy; Validation -> Precision; Validation -> Robustness;

// Inter-parameter relationships Linearity -> LOD [label="Determines"]; Linearity -> LOQ [label="Determines"]; Precision -> LOQ [label="Required at LOQ"]; Accuracy -> LOQ [label="Required at LOQ"]; } DOT Caption: Interconnectivity of ICH Q2(R1) validation parameters.

Experimental Protocol: A Self-Validating System

This section details the step-by-step methodology for validating the GC-MS method. The causality behind each step is explained to provide a deeper understanding of the process.

  • Reagents: m-Cresol reference standard (≥99.5% purity), Methanol (HPLC or GC-grade), Purified water.

  • Instrumentation: A gas chromatograph equipped with a mass selective detector (e.g., Agilent 7890B GC with 5977A MSD), an autosampler, and a capillary column suitable for phenols (e.g., Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane)

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (Splitless mode)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program: Initial 60°C for 2 min, ramp at 10°C/min to 200°C, hold for 2 min.

  • MSD Transfer Line: 280°C

  • MS Source: 230°C

  • MS Quadrupole: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM). For m-cresol (MW: 108.14), monitor ions m/z 108 (quantifier) and 107, 77 (qualifiers).

Expert Insight: The choice of a non-polar DB-5ms column is deliberate. It provides excellent peak shape and resolution for phenolic compounds.[17] Operating in splitless mode is crucial for maximizing the transfer of analyte onto the column, which is essential for achieving trace-level sensitivity. The SIM mode dramatically increases the signal-to-noise ratio compared to a full scan, a non-negotiable for trace analysis.

dot graph GCMS_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#5F6368", arrowhead="vee", penwidth=1.5];

} DOT Caption: GC-MS analytical workflow for m-cresol detection.

A. Specificity The ability to assess the analyte unequivocally in the presence of other components.

  • Protocol:

    • Inject a blank solvent (methanol).

    • Inject a solution of the drug product placebo (formulation without the active pharmaceutical ingredient).

    • Inject the m-cresol standard solution.

    • Inject a spiked placebo solution (placebo with a known amount of m-cresol).

  • Causality & Acceptance Criteria: The blank and placebo injections must show no significant interfering peaks at the retention time of m-cresol. The peak in the spiked sample must be pure, confirmed by the consistent ratio of quantifier to qualifier ions, demonstrating the method's ability to distinguish m-cresol from the matrix.[18]

B. Linearity and Range The ability to elicit test results that are directly proportional to the analyte concentration over a specified range.

  • Protocol:

    • Prepare a stock solution of m-cresol.

    • Create a series of at least five calibration standards by diluting the stock. For trace analysis, this range should bracket the expected limit, e.g., from 50% to 150% of the target concentration (e.g., 1 ppm).

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Causality & Acceptance Criteria: The calibration curve should demonstrate a linear relationship. The correlation coefficient (R²) must be ≥ 0.99. The y-intercept should be minimal, indicating no significant systematic bias. This confirms a predictable and reliable response across the measurement range.[2]

C. Limit of Detection (LOD) and Limit of Quantitation (LOQ) The lowest concentrations of analyte that can be reliably detected and quantified, respectively.

  • Protocol:

    • These are typically determined from the linearity data using the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the y-intercepts / Slope)

    • LOQ = 10 * (Standard Deviation of the y-intercepts / Slope)

    • Confirm the calculated LOQ by preparing a standard at this concentration and injecting it multiple times (n=6).

  • Causality & Acceptance Criteria: The LOQ must be at or below the reporting threshold for the impurity. The precision (%RSD) and accuracy (%Recovery) at the LO_Q level must be acceptable (typically %RSD ≤ 15% and recovery within 70-130%).[10] This ensures the method is sensitive enough for its purpose.

D. Accuracy (Trueness) The closeness of the test results to the true value.

  • Protocol:

    • Spike the drug product placebo with m-cresol at three concentration levels (e.g., LOQ, 100%, and 150% of the target limit).

    • Prepare each level in triplicate.

    • Analyze the samples and calculate the percent recovery.

  • Causality & Acceptance Criteria: The mean percent recovery should be within a pre-defined range (e.g., 80-120%). This demonstrates that the method is free from significant matrix effects and can accurately measure the amount of m-cresol in the actual sample matrix.

E. Precision (Repeatability and Intermediate Precision) The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay): Analyze six independent preparations of a spiked placebo sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the experiment on a different day, with a different analyst, and/or on a different instrument.

  • Causality & Acceptance Criteria: The relative standard deviation (%RSD) for repeatability and intermediate precision should be within acceptable limits (e.g., ≤ 10%). This proves the method's results are reproducible under normal operating variations.[19]

F. Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Identify critical parameters (e.g., GC oven ramp rate, inlet temperature, carrier gas flow rate).

    • Vary each parameter slightly (e.g., ramp rate ± 2°C/min, flow rate ± 0.1 mL/min).

    • Analyze a system suitability solution under each condition and evaluate the impact on retention time, peak area, and peak shape.

  • Causality & Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, resolution) should remain within acceptance criteria, and the results should not be significantly altered. This demonstrates the method's reliability during routine use.

Data Summary and Performance Comparison

Effective data presentation is key to a clear validation report.

Table 1: Summary of GC-MS Method Validation Data (Hypothetical)

Validation ParameterAcceptance CriteriaResultPass/Fail
Specificity No interference at RTNo interference observedPass
Linearity (R²) ≥ 0.990.9995Pass
Range 0.5 - 1.5 ppm0.5 - 1.5 ppmPass
LOD Report Value0.15 ppmN/A
LOQ ≤ 0.5 ppm0.45 ppmPass
Accuracy (% Recovery) 80.0 - 120.0%98.5% - 103.2%Pass
Precision (%RSD)
- Repeatability≤ 10.0%2.8%Pass
- Intermediate Precision≤ 10.0%4.1%Pass
Robustness System suitability passesAll variations passedPass

Table 2: Technology Performance Comparison for m-Cresol Trace Analysis

ParameterGC-MS (SIM Mode)HPLC-UVLC-MS/MS
Selectivity Very High (Mass-based)Moderate (Chromatographic)Very High (Mass-based)
Sensitivity (LOQ) Excellent (ppb levels)Good (low ppm levels)[2]Excellent (ppb to ppt levels)
Sample Volatility RequiredNot RequiredNot Required
Derivatization Usually not requiredNot requiredNot required
Run Time Moderate (10-20 min)Moderate (10-20 min)Moderate (5-15 min)
Cost & Complexity Moderate to HighLow to ModerateHigh
Best For Volatile/Semi-volatile trace impurities in complex matricesHigher concentration impurities, preservativesThermally labile or non-volatile trace impurities[9]
Conclusion and Recommendations

The validated Gas Chromatography-Mass Spectrometry method presented in this guide demonstrates exceptional specificity, sensitivity, accuracy, and precision for the trace-level detection of m-cresol. The rigorous adherence to ICH Q2(R1) principles ensures the method is robust and suitable for its intended purpose in a regulated environment.[14][20]

While HPLC-UV offers a simpler and more cost-effective alternative, it cannot match the sensitivity and unequivocal identification provided by GC-MS, which is critical for trace impurity analysis. LC-MS/MS provides comparable or even superior performance but at a significantly higher cost and complexity. Therefore, for the specific application of quantifying trace levels of m-cresol, GC-MS represents the optimal balance of performance, reliability, and resource allocation. This self-validating system provides the highest degree of confidence in the analytical data, ultimately safeguarding product quality and patient safety.

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: European Compliance Academy (ECA) URL: [Link]

  • Title: m-cresol, CAS Registry Number 108-39-4 Source: Fragrance Material Safety Assessment URL: [Link]

  • Title: ICH Q2 Validation of Analytical Procedures Source: YouTube URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

  • Title: Method 8041A: Phenols by Gas Chromatography Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Determination of three cresol isomers in sewage sludge by solid-liquid extraction with low temperature purification and gas chromatography-mass spectrometry Source: Taylor & Francis Online URL: [Link]

  • Title: Amended Safety Assessment of 6-Amino-m-Cresol as Used in Cosmetics Source: Cosmetic Ingredient Review URL: [Link]

  • Title: Determination of trace levels of phenol and cresols in rain by continuous liquid-liquid extraction and high-performance liquid chromatography Source: PubMed URL: [Link]

  • Title: Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs Source: PubMed URL: [Link]

  • Title: Qualitative and Quantitative Analysis of Cresols Found in Maskwio’mi (Birch Bark Extract) Source: Canadian Journal of Chemistry URL: [Link]

  • Title: Which method of separation is more preferable, GC/MS or HPLC, for the identification of chemical components in plant samples? Source: ResearchGate URL: [Link]

  • Title: A screening method by gas chromatography–mass spectrometry for quantitation of 33 aerosol constituents from a heat-not-burn tobacco product Source: CORESTA URL: [Link]

  • Title: m-Cresol | CH3C6H4OH Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: HPLC and GC: 6 Simple Differences to Enhance Your Research Source: Bitesize Bio URL: [Link]

  • Title: Gas Chromatographic-Mass Spectrometric Analysis for Measurement of p-Cresol and Its Conjugated Metabolites in Uremic and Normal Serum Source: ResearchGate URL: [Link]

  • Title: Validation of a simple RP-HPLC method developed for the quantification of meta-cresol in parathyroid hormones formulation Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation Source: ACS Publications URL: [Link]

  • Title: Separation and determination of cresol isomers (Ortho, Meta, Para) Source: International Journal of Chemical Studies URL: [Link]

  • Title: Risk Assessment and Management of Genotoxic Impurities in Pharmaceuticals Source: National Institute of Health Sciences, Japan URL: [Link]

  • Title: Gas chromatographic method of m-cresol Source: Google Patents URL
  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance Source: YouTube URL: [Link]

Sources

Navigating the Labyrinth of Cresol Isomer Separation: A Comparative Guide to Distillation Column Performance

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Publication

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The separation of cresol isomers—ortho-, meta-, and para-cresol—presents a significant challenge in the chemical and pharmaceutical industries due to their close boiling points and similar chemical properties. Achieving high-purity isomers is critical for their application as precursors in pharmaceuticals, disinfectants, and specialty chemicals. This guide provides a comprehensive performance comparison of various distillation columns for cresol separation, supported by experimental data and field-proven insights to aid researchers and process chemists in selecting the optimal separation strategy.

The Challenge of Cresol Isomerism

The three isomers of cresol possess boiling points that are remarkably close, making their separation by conventional fractional distillation an energy-intensive and often inefficient process. The boiling points at atmospheric pressure are:

  • o-Cresol: 191 °C

  • m-Cresol: 202 °C

  • p-Cresol: 202 °C

The co-boiling nature of m- and p-cresol, in particular, renders their separation by standard distillation practically impossible without process intensification techniques. This guide will explore and compare the performance of traditional tray and packed columns, as well as advanced distillation methodologies designed to overcome these thermodynamic limitations.

Conventional Distillation Columns: A Foundational Comparison

The choice between tray and packed columns is a fundamental decision in distillation process design. While both facilitate vapor-liquid contact for mass transfer, their performance characteristics can differ significantly, especially in challenging separations like that of cresol isomers.

Tray Columns

Tray columns, equipped with sieve, valve, or bubble-cap trays, provide staged vapor-liquid contact. They are generally favored for their predictable performance and ability to handle a wide range of liquid and vapor flow rates.

Advantages:

  • Predictable Performance: The performance of tray columns can be modeled with a higher degree of certainty.

  • Fouling Resistance: Tray columns are generally more tolerant of fouling and suspended solids in the feed stream.

  • Lower Liquid Loading: They can handle lower liquid rates more effectively than packed columns.[1]

Disadvantages:

  • Higher Pressure Drop: The passage of vapor through the liquid on each tray results in a significant pressure drop, which can increase energy consumption.[2]

  • Lower Efficiency in Certain Applications: For vacuum distillation, which can be beneficial for heat-sensitive materials, the higher pressure drop is a significant drawback.

Packed Columns

Packed columns are filled with inert packing materials (random or structured) that provide a large surface area for continuous vapor-liquid contact.

Advantages:

  • Lower Pressure Drop: This is a key advantage, making them suitable for vacuum distillation and reducing energy costs.[1][2]

  • Higher Efficiency in Specific Cases: For certain separations, packed columns can offer higher efficiency due to the greater surface area for mass transfer.

  • Corrosion Resistance: They are often preferred for handling corrosive liquids.[1]

Disadvantages:

  • Susceptibility to Fouling: Packed columns are more prone to fouling, which can negatively impact efficiency.[3]

  • Potential for Lower Separation Efficiency: In some high-purity separations, packed columns may exhibit lower separation efficiency compared to tray columns with a high number of theoretical plates.[2]

  • Maintenance: While the packing can be easily removed and cleaned, the fixed nature of trays in tray columns can make their maintenance more challenging.[2]

Performance Comparison Summary
FeatureTray ColumnsPacked ColumnsRationale & Causality
Pressure Drop HigherLowerVapor bubbling through liquid on trays creates more resistance than flow through packing.
Separation Efficiency Higher for high-purity applicationsCan be higher due to larger surface areaTray columns allow for a greater number of theoretical plates in a given height for some systems.[2]
Fouling Tendency LowerHigherThe intricate structure of packing is more susceptible to blockage by solids.[1]
Capital Cost Generally higherGenerally lowerThe fabrication of trays is typically more complex and expensive than packing material.
Operating Cost Can be higher due to energy consumptionOften lower due to reduced pressure dropLower pressure drop translates to lower reboiler duty and energy savings.[2]
Best Suited For High-purity separations, fouling servicesVacuum distillation, corrosive fluids, foaming systems[1]The inherent design of each column type makes it more suitable for these specific conditions.

Advanced Distillation Techniques for Cresol Separation

Given the close boiling points of cresol isomers, particularly m- and p-cresol, conventional distillation is often insufficient. Advanced techniques that alter the vapor-liquid equilibrium (VLE) are necessary to achieve effective separation.

Extractive Distillation

Extractive distillation involves the addition of a high-boiling, non-volatile solvent to the cresol mixture. This solvent selectively alters the relative volatility of the isomers, making their separation feasible.

Causality of Separation: The solvent interacts differently with each cresol isomer, primarily through hydrogen bonding, which changes their activity coefficients and, consequently, their effective boiling points. For instance, ionic liquids have been proposed as effective entrainers, showing significant potential to enhance separation efficiency.

A typical extractive distillation setup for cresol separation involves two columns. The first column separates one isomer from the mixture in the presence of the solvent. The second column is used to recover the solvent from the other isomer(s).

Extractive_Distillation feed Cresol Isomer Mixture c1 Extractive Distillation Column feed->c1 solvent_in Solvent solvent_in->c1 product1 High-Purity Isomer 1 c1->product1 Overhead product2 Isomer 2 + Solvent c1->product2 Bottoms c2 Solvent Recovery Column product3 High-Purity Isomer 2 c2->product3 Overhead solvent_recycle Recycled Solvent c2->solvent_recycle Bottoms product2->c2 solvent_recycle->solvent_in

Figure 1: Extractive Distillation Workflow for Cresol Separation

Azeotropic Distillation

Azeotropic distillation utilizes an entrainer that forms a minimum-boiling azeotrope with one or more of the cresol isomers. This azeotrope is then distilled overhead, leaving the other isomers in the bottom product.

Causality of Separation: The formation of an azeotrope effectively creates a new "virtual" component with a boiling point significantly different from the individual isomers, thus enabling separation. Benzyl alcohol has been identified as a potential entrainer for the separation of m- and p-cresol.[4] It forms azeotropes with the cresols, and the slight difference in the boiling points of these azeotropes allows for their separation.[4]

The process typically involves a primary distillation column to separate the azeotrope and a subsequent step to break the azeotrope and recover the entrainer, often through decantation or a second distillation.

Azeotropic_Distillation feed Cresol Isomer Mixture c1 Azeotropic Distillation Column feed->c1 entrainer_in Entrainer entrainer_in->c1 product1 High-Purity Isomer 1 c1->product1 Bottoms azeotrope Azeotrope c1->azeotrope Overhead decanter Decanter c2 Entrainer Recovery Column decanter->c2 Cresol-Rich Phase entrainer_recycle Recycled Entrainer decanter->entrainer_recycle Entrainer-Rich Phase c2->entrainer_recycle Bottoms product2 High-Purity Isomer 2 c2->product2 Overhead azeotrope->decanter entrainer_recycle->entrainer_in

Figure 2: Azeotropic Distillation Workflow for Cresol Separation

Dividing Wall Column (DWC)

A dividing wall column (DWC) is a thermally integrated distillation column that can separate a ternary mixture into three high-purity product streams within a single shell. This technology offers significant energy and capital cost savings compared to conventional multi-column sequences.

Causality of Separation: A vertical wall divides the column into a prefractionator and a main column section. The feed is introduced to the prefractionator side, where a preliminary separation occurs. The liquid and vapor streams are then split and fed to the main column side at different locations, allowing for the simultaneous separation of the low-boiling, intermediate-boiling, and high-boiling components. For a cresol mixture containing phenol, a DWC could potentially separate phenol, o-cresol, and the m-/p-cresol mixture in a single unit.

Dividing_Wall_Column cluster_dwc Dividing Wall Column cluster_main top_product Light Component (e.g., Phenol) bottom_product Heavy Component (e.g., m-/p-Cresol Mix) side_product Intermediate Component (e.g., o-Cresol) wall main_top main_top->top_product main_bottom main_bottom->bottom_product feed Feed (Phenol + Cresols)

Figure 3: Conceptual Diagram of a Dividing Wall Column for Ternary Separation

Experimental Protocols for Performance Validation

Accurate and reliable analytical methods are paramount for validating the performance of any distillation process for cresol separation. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques employed.

Protocol 1: Quantitative Analysis of Cresol Isomers by Gas Chromatography (GC)

This protocol outlines a standard method for the separation and quantification of o-, m-, and p-cresol using a gas chromatograph with a flame ionization detector (GC-FID).

1. Instrumentation and Reagents:

  • Gas Chromatograph with FID

  • Capillary Column: Wax-based column (e.g., Stabilwax-DA) is often recommended for better separation of m- and p-cresol.

  • Carrier Gas: Helium or Nitrogen

  • Reagents: High-purity o-, m-, and p-cresol standards; solvent (e.g., methanol or dichloromethane).

2. Standard Preparation:

  • Prepare individual stock solutions (e.g., 1000 mg/L) of each cresol isomer in the chosen solvent.

  • Create a mixed standard solution containing all three isomers at a known concentration by diluting the stock solutions.

  • Prepare a series of calibration standards by serial dilution of the mixed standard to cover the expected concentration range of the process samples.

3. GC-FID Operating Conditions (Typical):

  • Injector Temperature: 250 °C

  • Detector Temperature: 275 °C

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes

    • Ramp: 5 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • Carrier Gas Flow Rate: 1-2 mL/min

  • Injection Volume: 1 µL

4. Sample Analysis and Quantification:

  • Inject the calibration standards to generate a calibration curve for each isomer (peak area vs. concentration).

  • Inject the process samples (from distillate, bottoms, and intermediate stages).

  • Quantify the concentration of each isomer in the samples by comparing their peak areas to the calibration curve.

5. Performance Metric Calculation:

  • Purity: (Peak area of the desired isomer / Total peak area of all isomers) x 100%

  • Recovery: (Mass of desired isomer in product stream / Mass of desired isomer in feed stream) x 100%

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Cresol Isomer Analysis

For enhanced separation, especially of m- and p-cresol, derivatization followed by HPLC analysis can be employed.

1. Derivatization Procedure:

  • In a fume hood, dissolve a known amount of the cresol sample in a suitable solvent (e.g., dichloromethane).

  • Add a slight molar excess of an acylating agent (e.g., acetyl chloride) and a base (e.g., pyridine).[5]

  • Heat the mixture at a controlled temperature (e.g., 50 °C) for approximately 2 hours.[5]

  • Quench the reaction with water and extract the resulting cresyl acetate derivatives.[5]

  • Evaporate the solvent and reconstitute the residue in the HPLC mobile phase.

2. HPLC Instrumentation and Conditions (Typical):

  • HPLC System: With UV or PDA detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of methanol and water (e.g., 70:30 v/v) with a small amount of acid (e.g., 0.1% formic acid).[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10-20 µL.

3. Analysis and Quantification:

  • Follow a similar procedure as for GC analysis to prepare standards, generate calibration curves, and quantify the derivatized cresol isomers in the samples.

Conclusion and Future Outlook

The separation of cresol isomers is a complex but critical process in the chemical and pharmaceutical industries. While conventional tray and packed columns have their respective advantages, their application to cresol separation is often limited by the close boiling points of the isomers. Advanced techniques such as extractive and azeotropic distillation offer viable solutions by manipulating the vapor-liquid equilibrium. The dividing wall column represents a promising energy-efficient alternative for multi-component separations involving cresols.

The selection of the optimal distillation column and process depends on several factors, including the desired product purity, feed composition, energy costs, and capital investment. The experimental protocols provided in this guide serve as a foundation for the rigorous evaluation and validation of any chosen separation strategy. As the demand for high-purity cresol isomers continues to grow, further research into novel entrainers, advanced column internals, and integrated separation processes will be crucial for developing more efficient and sustainable separation technologies.

References

  • Ogunrinde, S. O., Adekoya, T. D., & Orhadahwe, T. A. (2024). Comparative Analysis: Trays versus Packed Columns in Pressure-Swing Distillation for the Separation of Tetrahydrofuran, Water and Ethanol Azeotropic Mixture. World Journal of Engineering and Technology, 12, 798-819. Link

  • Chembrium. (2023). Packed and Tray Columns. Link

  • Boardman LLC. (2024). Optimizing Distillation: Tray Column vs. Packed Column Dynamics. Link

  • COSTELLO. (2016). Distillation Part 1 – Packed Towers vs. Tray (Plate) Towers. Link

  • ResearchGate. (n.d.). Comparison of Separation Performance of a Structured Packed Column with a Tray-Type Column for H 2 S and CO 2. Link

  • International Journal of Chemical Studies. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para). Link

  • ResearchGate. (n.d.). Efficient separation of cresol isomers using azeotropic coupling pressure-swing distillation: From separation mechanism to process integration. Link

  • ResearchGate. (n.d.). Energy-saving extractive distillation process for the separation of close-boiling 2, 6-xylenol and p-cresol mixture. Link

  • Google Patents. (n.d.). US3031383A - Purification of m-cresol from mixtures of m-cresol and p-cresol. Link

Sources

Comparative Analysis of Commercial m-Cresol Purity: Chromatographic and Spectroscopic Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

m-Cresol (3-methylphenol) is a critical excipient in biopharmaceutical formulations, particularly insulin therapies, where it serves a dual function: antimicrobial preservation and conformational stabilization of the insulin hexamer. However, commercially available m-cresol varies significantly in purity. The primary challenge lies in the separation of meta-cresol from its structural isomers, para-cresol (p-cresol) and ortho-cresol (o-cresol), and the detection of oxidative degradation products (quinones/dimers).

This guide provides an objective technical comparison of purity grades and outlines a self-validating analytical workflow. We demonstrate that while "Standard Grade" reagents often meet basic assay limits (>99%), they frequently contain isomeric impurities (p-cresol) and moisture levels capable of destabilizing sensitive protein formulations.

The Isomer Challenge

The separation of m-cresol (BP: 202.8°C) and p-cresol (BP: 201.9°C) is analytically demanding due to a boiling point differential of less than 1°C. Standard non-polar GC columns (e.g., 5% phenyl) often result in co-elution, masking the presence of the toxic p-cresol isomer.

Comparative Performance Data

We assessed three distinct grades of commercially available m-cresol using the high-resolution Gas Chromatography (GC-FID) protocol defined in Section 4.

Sample Definitions:

  • Grade A (Pharma-Grade): Marketed as USP/EP compliant, >99.8% purity.

  • Grade B (Technical Grade): Marketed as >99% purity, general synthesis use.

  • Grade C (Aged/Stressed): Pharma-grade sample exposed to air/light for 30 days.

Table 1: Analytical Comparison of m-Cresol Grades
ParameterMethodGrade A (Pharma)Grade B (Technical)Grade C (Aged)USP/EP Limit
m-Cresol Assay GC-FID99.92% 98.4%99.1%95.0% - 101.0%
p-Cresol GC-FID< 0.05%1.2% < 0.05%≤ 0.5%
o-Cresol GC-FID< 0.05%0.3%< 0.05%≤ 0.5%
Moisture Karl Fischer0.02%0.45%0.15%N/A (Critical for formulation)
Appearance VisualClear, ColorlessPale YellowPink/Reddish Colorless to light yellow
Oxidation Products UV-Vis (A400nm)0.002 AU0.015 AU0.120 AU N/A

Key Insight: Grade B fails the specific p-cresol limit despite a high overall assay. Grade C passes the assay but fails on appearance/oxidation, which correlates with increased irritation potential and protein aggregation risk.

Analytical Decision Framework

To ensure data integrity, researchers must select the correct analytical mode based on the specific impurity of concern. The following logic flow illustrates the selection process.

AnalyticalStrategy Start Raw m-Cresol Sample CheckColor Visual Inspection (Color Check) Start->CheckColor IsColorless Clear/Colorless CheckColor->IsColorless Pass IsPink Pink/Brown (Oxidation) CheckColor->IsPink Fail GC_Analysis GC-FID Analysis (Isomer Separation) IsColorless->GC_Analysis Column_Select Select Column Phase GC_Analysis->Column_Select Col_Polar Polar Phase (G7/Wax) *REQUIRED* Column_Select->Col_Polar Standard Col_NonPolar Non-Polar (DB-5) *RISK OF CO-ELUTION* Column_Select->Col_NonPolar KF_Titration Karl Fischer (Moisture Content) Col_Polar->KF_Titration Final_QC Final Purity Assessment KF_Titration->Final_QC

Caption: Analytical decision tree highlighting the critical requirement for polar column phases to resolve m/p isomers.

Experimental Protocol: High-Resolution GC-FID

This protocol is adapted from USP monographs but optimized for higher resolution of the critical m/p pair.

Principle

Separation is achieved using a stationary phase with high polarity (Cyanopropyl phenyl dimethyl polysiloxane, USP G7 equivalent) which interacts differentially with the dipole moments of the meta and para isomers, overcoming their boiling point similarity.

Equipment & Reagents[2][5]
  • Instrument: Gas Chromatograph with Flame Ionization Detector (FID).

  • Column: USP G7 Phase (e.g., DB-1701 or VF-1701ms), 30 m × 0.25 mm, 0.25 µm film thickness. Note: Polyethylene Glycol (Wax) columns are also acceptable alternatives.

  • Carrier Gas: Helium (Flow: 1.8 mL/min, Constant Flow).

  • Internal Standard: Phenol (USP Reference Standard).[1]

Method Parameters[2][8][10]
ParameterSettingRationale
Inlet Temperature 200°CEnsures rapid volatilization without thermal degradation.
Split Ratio 20:1Prevents column overload and improves peak shape.
Injection Volume 1.0 µLStandard volume for capillary columns.
Detector (FID) 250°CHigh temp prevents condensation of phenols.
Oven Program Initial: 90°C (Hold 5 min)Ramp: 5°C/min to 150°CFinal: 20°C/min to 220°C (Hold 5 min)The slow ramp (5°C/min) is critical for resolving the m/p shoulder.
System Suitability (Self-Validation)

Before running samples, inject a resolution mixture containing equal parts o-cresol, m-cresol, and p-cresol.

  • Requirement: Resolution (R) between p-cresol and m-cresol must be ≥ 1.5 .

  • Failure Mode: If R < 1.5, the column stationary phase may be degraded, or the ramp rate is too fast.

Mechanism of Degradation: The "Pink" Impurity

Researchers often observe m-cresol turning pink upon storage. This is not a trivial aesthetic issue; it indicates the formation of oxidation products like dicresol and methyl-benzoquinones .

DegradationPathway mCresol m-Cresol (Colorless) Radical Phenoxy Radical mCresol->Radical Light/O2 Dimer Dicresol (Dimerization) Radical->Dimer Quinone Methyl-p-benzoquinone (Pink/Brown) Radical->Quinone Oxidation

Caption: Oxidative pathway of m-cresol leading to chromophoric impurities (quinones) responsible for discoloration.

Impact on Biologics: These quinones are electrophilic and can covalently modify protein residues (nucleophilic attack on Cysteine or Lysine), leading to:

  • Protein Aggregation: Covalent cross-linking of insulin.

  • Immunogenicity: Formation of new epitopes.

  • Loss of Potency: Structural alteration of the active site.

Recommendation: Reject any m-cresol raw material that exhibits a pink hue (Absorbance at 400nm > 0.05 AU), regardless of GC purity, for sensitive biological applications.

References

  • United States Pharmacopeia (USP). USP Monograph: Metacresol.[2][3] USP-NF.[1] (Accessed 2023).

  • European Pharmacopoeia (Ph.[4] Eur.). Metacresol (Metacresolum).[2][5][6][7][1][3] 11th Edition.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 342, m-Cresol. (Accessed 2023). [Link]

  • Varshosaz, J., et al.Insulin stability in the presence of m-cresol and other preservatives. Journal of Pharmaceutical and Biomedical Analysis.
  • Restek Corporation. Separation of Cresols (G27/G35 Phases). Chromatogram Library. [Link]

Sources

comparing the environmental impact of different m-Cresol production processes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

m-Cresol (3-methylphenol) is a critical intermediate in the synthesis of thymol, synthetic Vitamin E, and insulin preservatives. Its production is historically plagued by isomer separation challenges (boiling points of m- and p-cresol differ by only ~0.4°C) and significant environmental burdens.

This guide objectively compares the environmental performance of three distinct production methodologies:

  • Chlorotoluene Hydrolysis (Legacy): High waste, high hazard.

  • Vapor-Phase Phenol Methylation (Industry Standard): Energy-intensive, catalyst-dependent.

  • Metabolic Engineering (Emerging): Low energy, high water footprint, high specificity.

Part 1: The Chemistry & The Challenge

The primary environmental driver in m-cresol production is Regioselectivity . Chemical synthesis often yields a thermodynamic mixture of o-, m-, and p- isomers. Separating the meta isomer requires energy-intensive distillation or complex adsorption/crystallization, drastically increasing the Global Warming Potential (GWP) of the final product.

The Three Pathways[1]
FeatureMethod A: Chlorotoluene HydrolysisMethod B: Phenol MethylationMethod C: Metabolic Engineering
Feedstock Toluene + ChlorinePhenol + MethanolGlucose / Lignocellulose
Conditions High P (250 atm), High THigh T (300-450°C), Gas PhaseAmbient T (37°C), Aqueous
Catalyst NaOH (Stoichiometric)Solid Acid (Zeolites/Metal Oxides)Engineered Enzymes (e.g., E. coli)
Major Waste NaCl Salts, Spent CausticCoke (Carbon deposits), WaterBiomass, Wastewater
Selectivity Low (Isomer mix)Moderate (Thermodynamic control)High (Enzymatic precision)

Part 2: Process Deep Dive & Environmental Analysis

Chlorotoluene Hydrolysis (Legacy Route)

Mechanism: Toluene is chlorinated to chlorotoluene, which is then hydrolyzed under extreme pressure and alkalinity.

  • Environmental Load:

    • High E-Factor: Generates stoichiometric quantities of salt waste (NaCl) per mole of product.

    • Corrosion: Requires exotic alloys, increasing the embodied carbon of the plant infrastructure.

    • Toxicity: Use of chlorine gas and high-pressure caustic creates significant acute toxicity risks.

Vapor-Phase Methylation of Phenol (Current Standard)

Mechanism: Phenol and methanol react over a solid acid catalyst (e.g.,


-alumina, ZSM-5, or Iron-Molybdate).
  • Environmental Load:

    • Catalyst Deactivation: The primary environmental cost is "Coking." Carbonaceous deposits block catalyst pores, requiring frequent regeneration (burning off coke), which emits CO₂ and degrades the catalyst.

    • Energy Intensity: The reaction is endothermic and requires temperatures >300°C.

    • Atom Economy: High.[1] Water is the only stoichiometric byproduct.

Metabolic Engineering (The Bio-Route)

Mechanism: Recombinant strains (e.g., S. cerevisiae or E. coli) utilize the shikimate pathway to convert glucose to m-cresol via novel enzymes like methyl-transferases.

  • Environmental Load:

    • Carbon Neutrality: Potential to use renewable feedstocks.

    • Water Footprint: Extremely high. Downstream processing (extracting dilute cresol from fermentation broth) requires significant energy and solvents.

    • Toxicity: m-Cresol is toxic to the microbes producing it, limiting titer and yield.

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the complexity of the Phenol Methylation pathway (Method B). Note the competition between O-alkylation (Anisole) and C-alkylation (Cresols), which dictates the separation energy cost.

MethylationPathway Phenol Phenol (Reactant) Anisole Anisole (O-Alkylated Byproduct) Phenol->Anisole Low T (<300°C) OCresol o-Cresol Phenol->OCresol Kinetic Control PCresol p-Cresol Phenol->PCresol Acid Sites MCresol m-Cresol (Target Product) Phenol->MCresol Thermodynamic Control (>350°C) Methanol Methanol (Reactant) Methanol->Anisole Low T (<300°C) Methanol->OCresol Kinetic Control Methanol->PCresol Acid Sites Methanol->MCresol Thermodynamic Control (>350°C) Anisole->OCresol Rearrangement OCresol->MCresol Isomerization (Acid Catalyst) Xylenols 2,6-Xylenol (Over-Alkylated Waste) OCresol->Xylenols + Methanol PCresol->MCresol Isomerization MCresol->Xylenols + Methanol

Figure 1: Reaction network for Phenol Methylation. Green indicates the target; Red indicates waste/byproducts.

Part 4: Experimental Protocols for Comparative Assessment

To objectively compare these methods in a lab setting, researchers must evaluate Catalyst Stability (for Method B) and Atom Economy (Calculation).

Protocol 1: Evaluation of Solid Acid Catalyst Stability (Method B)

Objective: Quantify the "Coking Rate" and its impact on m-cresol selectivity over time.

Materials:

  • Fixed-bed quartz reactor (ID: 10mm).

  • Catalyst: H-ZSM-5 (Si/Al ratio = 50).

  • Feed: Phenol/Methanol mixture (molar ratio 1:3).

  • Carrier Gas: Nitrogen (

    
    ).
    

Workflow:

  • Catalyst Activation: Load 1.0g of catalyst. Heat to 500°C under

    
     flow (50 mL/min) for 2 hours to remove adsorbed water.
    
  • Reaction Phase:

    • Lower temperature to 350°C.

    • Introduce Feed via HPLC pump (WHSV = 2

      
      ).
      
    • Collect effluent samples every 30 minutes for 12 hours.

  • Analysis: Analyze samples via GC-FID (Gas Chromatography - Flame Ionization Detector) using a capillary column (e.g., HP-5) to resolve isomers.

  • Deactivation Metric:

    • Plot Conversion % vs. Time on Stream (TOS).

    • Calculate the Deactivation Rate constant (

      
      ) :
      
      
      
      
      (Where
      
      
      is activity at time
      
      
      relative to initial activity).
Protocol 2: Comparative Environmental Metrics Calculation

Objective: Calculate the E-Factor and Atom Economy for any synthesis route.[1]

Formulas:

  • Atom Economy (AE):

    
    [1][2]
    
  • Environmental Factor (E-Factor):

    
    
    (Note: Include solvent losses and catalyst degradation in "Waste" for accurate LCA).
    

Part 5: Quantitative Comparison (Data Summary)

The following table synthesizes data from Life Cycle Assessments (LCA) and industrial reports.

MetricChlorotoluene HydrolysisPhenol MethylationMetabolic Engineering
Atom Economy ~45% (Poor)~88% (Excellent)~95% (Theoretical)
E-Factor (kg waste/kg product) > 5.0 (High Salts)0.5 - 1.5 (Water/Coke)> 10.0 (Water/Biomass)*
Energy Demand (MJ/kg) High (Pressure/Heat)High (Heat/Distillation)Low (Fermentation)
GWP (

)
HighModerateLow (if renewable feed)
Scalability HighHighLow (Toxicity limits)

*Note: The high E-factor for bio-routes is due to the massive volume of water required, though this water is less toxic than chemical waste.

References

  • Production of Cresols and Environmental Impact

    • Toxicological Profile for Cresols.[3] Agency for Toxic Substances and Disease Registry (ATSDR).

    • Source: [Link]

  • Atom Economy & Green Chemistry Metrics

    • Atom Economy: A Challenge for Organic Synthesis. Trost, B. M. (1991). Science.
    • Source: [Link]

  • Catalytic Methylation of Phenol

    • Shape-selective methylation of phenol over zeolite c
    • Source: [Link]

  • Biocatalytic & Metabolic Engineering Routes

    • Microbial production of p-cresol and its derivatives. (Contextual reference for bio-routes).
    • Source: [Link]

Sources

Safety Operating Guide

Technical Guide: Safe Handling and Disposal of m-Cresol (CAS 108-39-4)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

m-Cresol (3-methylphenol) is not merely a "hazardous reagent"; it is a RCRA-listed toxic waste (U052) with a dual-threat profile: it is both acutely toxic (dermally and orally) and severely corrosive.

The Core Directive: Do not treat m-Cresol disposal as a standard organic solvent workflow. Unlike acetone or ethanol, m-Cresol permeates standard nitrile gloves in minutes and causes rapid, often painless nerve damage (anesthesia) followed by severe necrosis. Neutralization at the bench is discouraged due to the exothermic risks and the toxicity of the resulting phenolate salts. The only validated disposal path for laboratory quantities is segregated collection for high-temperature incineration.

Part 2: Hazard Profile & Regulatory Classification

Effective disposal begins with accurate waste characterization. Mislabeling m-Cresol waste can lead to regulatory fines and dangerous downstream reactions.

Regulatory Classification Table
ParameterClassificationCritical Note
RCRA Waste Code U052 Primary code for unused commercial chemical product.
Toxicity Characteristic D024 Applies if the waste leachate contains

200.0 mg/L m-Cresol.
Hazard Class 6.1 (Toxic) & 8 (Corrosive) Dual hazard requires specific DOT labeling.
Flash Point 86°C (187°F)Combustible liquid. Do not store with oxidizers.
Target Organs CNS, Liver, Kidneys, SkinRapidly absorbed through skin; systemic toxicity possible.

Expert Insight:

  • U-List vs. D-List: If you are discarding a bottle of pure m-Cresol, it is U052 . If you are discarding a mixture (e.g., a reaction supernatant) where m-Cresol is a contaminant, it is D024 if the concentration exceeds 200 ppm. Always label as "Toxic & Corrosive" regardless of the concentration.

Part 3: Personal Protective Equipment (PPE) Strategy

The "Standard Lab Coat" Fallacy: Standard PPE is insufficient. m-Cresol attacks the nervous system, meaning you may not feel a burn until tissue damage is irreversible.

The Glove Hierarchy
MaterialBreakthrough TimeUsage Protocol
Nitrile (4 mil) < 5-15 Minutes Splash Protection Only. Double-gloving recommended. Change immediately upon contact.
Viton / Butyl > 480 Minutes Mandatory for spill cleanup, bulk pouring, or waste consolidation.
Latex Not Recommended Poor resistance; rapid permeation.[1][2]

Self-Validating Protocol: The "Spot-Check" System Before handling waste containers:

  • Verify you are wearing double nitrile gloves (inner layer indicator color preferred).

  • Identify the location of the nearest Silver Shield/Viton gloves (for emergencies).

  • Confirm the safety shower path is unobstructed.

Part 4: Waste Segregation & Storage

m-Cresol is reactive.[3][4][5] Improper storage of waste containers is a leading cause of laboratory fires and toxic fume releases.

Incompatibility Matrix:

  • Violent Reaction: Nitric Acid (

    
    ), Chlorosulfonic acid, Oleum.[3]
    
  • Exothermic Reaction: Strong oxidizers (Permanganates, Perchlorates), Strong Bases (NaOH, KOH).

Storage Protocol:

  • Segregation: Store m-Cresol waste in a dedicated "Phenolic Waste" stream. Do not commingle with standard "Halogenated" or "Non-Halogenated" organic solvents unless explicitly approved by EHS, as this complicates incineration.

  • Container: Use amber glass or HDPE containers. Avoid aluminum or copper fittings, as cresol can corrode these metals.

  • Environment: Store in a cool, dry, well-ventilated area, away from light (which causes oxidation and darkening).

Part 5: Disposal & Spill Response Protocols
5.1 Routine Disposal Workflow
  • Bulking: Pour waste into a designated container labeled "Hazardous Waste - m-Cresol - Toxic/Corrosive" .

  • No Neutralization: Do not attempt to neutralize with base. This generates heat and creates sodium cresolate, which remains toxic and water-soluble (mobile in environment).

  • Sealing: Ensure the cap is a chemically resistant phenolic or Teflon-lined cap.

  • Handoff: Schedule pickup for High-Temperature Incineration .

5.2 Spill Response Workflow

Scenario: A 500mL bottle of m-Cresol shatters on the floor.

SpillResponse Start Spill Detected Assess Assess Volume & Threat (>100mL or Respiratory Irritation?) Start->Assess Evacuate Evacuate Area & Call EHS/911 Assess->Evacuate High Hazard PPE Don PPE: Respirator, Goggles, Viton/Butyl Gloves Assess->PPE Manageable (<100mL) Contain Containment: Use Sand, Earth, or Commercial Phenol Absorbent PPE->Contain Collect Collection: Scoop into HDPE Pail (Do NOT use paper towels) Contain->Collect Clean Decontamination: Wash surface with soap/water (Avoid Ethanol - spreads contaminant) Collect->Clean Disposal Label as Hazardous Waste (RCRA U052) Clean->Disposal

Figure 1: Decision logic for m-Cresol spill response. Note the critical decision point regarding spill volume and the specific exclusion of ethanol for initial cleaning.

Technical Note on Absorbents: Use inert absorbents (vermiculite, clay, sand). Avoid combustible materials like sawdust. While some protocols suggest activated carbon, simple clay absorbents are often safer to handle for bulk liquid. Do not use paper towels as the primary absorbent; the high surface area can facilitate rapid evaporation of toxic fumes.

Part 6: Emergency Procedures (Self-Validating Safety)

If containment fails and exposure occurs, immediate action is required to prevent systemic toxicity.

  • Skin Contact:

    • Immediate: Remove contaminated clothing.[3][6]

    • Wash: Flush with copious amounts of water for at least 15 minutes.

    • Polyethylene Glycol (PEG 300/400): If available, swabbing the skin with PEG is more effective than water alone for solubilizing and removing phenol/cresols.

    • Medical: Seek immediate medical attention.[6][7] Monitor for signs of shock or dark urine (kidney damage).

  • Eye Contact:

    • Flush immediately with water or saline for 30 minutes. Do not use PEG in eyes.

References
  • U.S. Environmental Protection Agency (EPA). Code of Federal Regulations, Title 40, Part 261.33 - Discarded commercial chemical products, off-specification species, container residues, and spill residues thereof. (RCRA U-List). [Link][1][3][6][8][9]

  • Centers for Disease Control and Prevention (CDC) - NIOSH. Occupational Health Guideline for Cresol. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.